PROTAC ER Degrader-14
Description
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Properties
Molecular Formula |
C44H46FN5O5 |
|---|---|
Molecular Weight |
743.9 g/mol |
IUPAC Name |
(3S)-3-[6-[4-[[1-[2-fluoro-4-[(3S,4R)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C44H46FN5O5/c45-37-23-30(42-35-10-8-33(51)24-40(35)55-27-36(42)29-4-2-1-3-5-29)6-11-38(37)49-16-14-28(15-17-49)25-47-18-20-48(21-19-47)32-7-9-34-31(22-32)26-50(44(34)54)39-12-13-41(52)46-43(39)53/h1-11,22-24,28,36,39,42,51H,12-21,25-27H2,(H,46,52,53)/t36-,39+,42-/m1/s1 |
InChI Key |
DFRVIUOFCDWFGR-QLMCDVMBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PROTAC ER Degrader-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest by coopting the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of the mechanism of action of PROTAC ER Degrader-14, a molecule designed to target the estrogen receptor (ERα) for degradation. ERα is a key driver in the majority of breast cancers, making it a critical therapeutic target.[1] this compound offers a novel approach to target ERα by inducing its degradation, thereby overcoming limitations of traditional inhibitors.
This compound (also known as compound 86) is a heterobifunctional molecule composed of three key components: a ligand that specifically binds to the estrogen receptor (ER ligand-6), a linker (N-Boc-piperazine), and a ligand for the E3 ubiquitin ligase Cereblon ((S)-Deoxy-thalidomide).[2][3] This design enables the targeted degradation of ERα through the ubiquitin-proteasome system.
Core Mechanism of Action
The primary mechanism of action of this compound involves a series of orchestrated molecular events that lead to the selective destruction of the ERα protein. This process can be broken down into four key steps: targeting, ubiquitination, degradation, and recycling.
-
Ternary Complex Formation: The process is initiated by the simultaneous binding of this compound to both the estrogen receptor α (ERα) and the Cereblon (CRBN) E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[1]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the ERα protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[1]
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized as a substrate by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the tagged ERα into small peptides.[1]
-
Recycling of the PROTAC: Following the degradation of the target protein, this compound is released and can bind to another ERα protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Quantitative Data
| Parameter | Value | Cell Line | Description |
| DC50 | 0.006 nM | Not Specified | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| Dmax | >90% | Not Specified | The maximum percentage of target protein degradation achievable with the PROTAC. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key processes involved in the mechanism of action and experimental evaluation of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of PROTAC ER degraders.
Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα in response to treatment with this compound.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed ER-positive breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of PROTAC-induced ERα degradation on the proliferation and viability of cancer cells.
Materials:
-
ER-positive breast cancer cell lines
-
96-well plates
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value.
-
Ternary Complex Formation Assay (e.g., TR-FRET)
Objective: To provide evidence of the formation of the ERα-PROTAC-CRBN ternary complex.
Materials:
-
Purified recombinant ERα protein (tagged, e.g., with His)
-
Purified recombinant CRBN/DDB1 complex (tagged, e.g., with GST)
-
This compound
-
TR-FRET compatible antibodies or reagents (e.g., anti-His-Terbium and anti-GST-d2)
-
Assay buffer
-
Microplate reader with TR-FRET capability
Protocol:
-
Assay Setup:
-
In a microplate, combine the tagged ERα protein, the tagged CRBN/DDB1 complex, and the TR-FRET donor and acceptor reagents in the assay buffer.
-
Add a serial dilution of this compound.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at both donor and acceptor wavelengths).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. An increase in the TR-FRET signal indicates the formation of the ternary complex.
-
Conclusion
This compound represents a promising strategy for targeting the estrogen receptor in ER-positive cancers. Its mechanism of action, which relies on hijacking the cell's ubiquitin-proteasome system to induce the degradation of ERα, offers several potential advantages over traditional inhibitors, including the potential to overcome resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the efficacy and mechanism of this and other ER-targeting PROTACs. Further investigation into the quantitative aspects of its activity and its in vivo efficacy will be crucial for its continued development as a potential therapeutic agent.
References
An In-depth Technical Guide to PROTAC ER Degrader-14 (Compound 86)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC ER Degrader-14, also identified as compound 86, is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Estrogen Receptor (ER). This molecule represents a promising therapeutic strategy for ER-positive cancers by harnessing the cell's own ubiquitin-proteasome system to eliminate the ER protein, a key driver of tumor growth in these malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, constituent components, and detailed experimental protocols for its characterization. While specific quantitative data for compound 86 is not publicly available, this document outlines the methodologies to generate such data.
Introduction to this compound (Compound 86)
This compound is a heterobifunctional molecule that simultaneously binds to the Estrogen Receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibitors, which only block the protein's function.
Molecular Composition:
This compound (compound 86) is composed of three key moieties connected by a linker:
-
Target Protein Ligand: ER ligand-6 (HY-170341) binds to the Estrogen Receptor.
-
E3 Ubiquitin Ligase Ligand: (S)-Deoxy-thalidomide (HY-168055) recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
-
Linker: N-Boc-piperazine (HY-30105) connects the target protein ligand and the E3 ligase ligand.[1]
The E3 ligase ligand and the linker together form tert-Butyl (S)-4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate (HY-W998234).[1]
Mechanism of Action
The mechanism of action of this compound follows the established paradigm for PROTACs:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to an Estrogen Receptor protein and the E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the ER protein, tagging it for degradation.
-
Proteasomal Degradation: The poly-ubiquitinated ER is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can then engage another ER protein and E3 ligase, acting in a catalytic manner.
References
An In-Depth Technical Guide to PROTAC ER Degrader-14: Structure, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC ER Degrader-14, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ER). This document details its chemical structure, a plausible synthesis pathway based on available information, its mechanism of action, and key experimental protocols for its evaluation.
Core Concepts: PROTAC Technology and Estrogen Receptor Targeting
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in targeted therapy. Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
The Estrogen Receptor (ER), particularly ERα, is a well-validated therapeutic target in hormone receptor-positive breast cancer. Endocrine therapies that modulate or degrade ER are the cornerstone of treatment for these cancers. PROTAC-mediated degradation of ER offers a promising strategy to overcome resistance mechanisms associated with traditional endocrine therapies.
This compound: Chemical Structure
This compound is a scientifically developed compound designed for the targeted degradation of the Estrogen Receptor. Its structure is a composite of three distinct chemical entities, each with a specific function in its mechanism of action[1][2]:
-
Target-binding Ligand (Warhead): ER ligand-6 (MCE HY-170341) serves as the warhead, selectively binding to the Estrogen Receptor.
-
E3 Ligase Ligand: (S)-Deoxy-thalidomide (MCE HY-168055), a derivative of thalidomide, functions as the E3 ligase-binding moiety, recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A N-Boc-piperazine moiety (based on MCE HY-30105) acts as the linker, connecting the warhead and the E3 ligase ligand and optimizing the formation of the ternary complex.
The combination of the E3 ligase ligand and the linker forms the intermediate, tert-Butyl (S)-4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate (MCE HY-W998234)[1][2].
Chemical Structure of this compound
Caption: Chemical structure of this compound and its components.
Synthesis Pathway
The synthesis of this compound involves a multi-step process culminating in the coupling of the ER ligand with the E3 ligase ligand-linker intermediate. The specific details of the synthesis are outlined in patent US10800770B1, titled "Preparation of chroman derivatives having estrogen receptor degradation activity and uses thereof"[1][2]. While the full text of the patent provides the most accurate and detailed protocol, a general plausible synthesis scheme is presented below based on the known components.
The synthesis can be conceptually divided into three main stages:
-
Synthesis of the ER-binding moiety (ER ligand-6).
-
Synthesis of the E3 ligase ligand-linker conjugate.
-
Final coupling of the two fragments.
Caption: Plausible synthetic route for this compound.
Mechanism of Action: ER Degradation Signaling Pathway
This compound functions by inducing the selective degradation of ERα. The process is initiated by the formation of a ternary complex, which then co-opts the cellular ubiquitin-proteasome system to eliminate the target protein.
References
In-Depth Technical Guide: PROTAC ER Degrader-14 and its Recruitment of the Cereblon E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC ER Degrader-14, a proteolysis-targeting chimera designed to induce the degradation of the Estrogen Receptor (ERα). A key aspect of its mechanism is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This document details the available data, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate ERα.[1] This is achieved by simultaneously binding to both ERα and an E3 ubiquitin ligase, thereby bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, marking it for degradation by the proteasome.[1]
The components of this compound are:
-
Target Protein Ligand: ER ligand-6, which binds to the estrogen receptor.[2][3]
-
E3 Ligase Ligand: (S)-Deoxy-thalidomide, a derivative of thalidomide (B1683933) that recruits the Cereblon (CRBN) E3 ligase.[2][3]
-
Linker: An N-Boc-piperazine linker connects the target protein ligand and the E3 ligase ligand.[2][3]
The recruitment of Cereblon is a critical step in the mechanism of action of this compound, leading to the ubiquitination and subsequent degradation of ERα. This targeted degradation approach offers a potential therapeutic strategy for ER-dependent cancers.
Quantitative Data
Currently, specific quantitative data for this compound, such as its half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and binding affinities for ERα and Cereblon, are not publicly available in the form of peer-reviewed publications. The primary source citing this compound is a patent (US10800770 B1), which does not provide detailed biological data in its public documentation.[2]
For context, a different Cereblon-recruiting ER PROTAC, designated TPO-3, has been reported with a DC50 value of 11.94 nM in MCF-7 cells.[4] Another ER PROTAC, ARV-471, which also recruits Cereblon, has a reported DC50 of 1.8 nM in ER+ breast cancer cell lines.[5] These values for similar molecules highlight the potential potency of this class of degraders.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the workflows for its characterization can be visualized through the following diagrams.
Caption: PROTAC-mediated degradation of ERα.
Caption: Workflow for assessing ERα degradation.
Caption: Co-IP for ternary complex validation.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Western Blotting for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with the PROTAC.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer to each well, incubate on ice, and then scrape the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the ERα and β-actin bands.
-
Normalize the ERα band intensity to the β-actin band intensity.
-
Calculate the percentage of ERα degradation relative to the DMSO-treated control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ERα-PROTAC-CRBN ternary complex.
Materials:
-
MCF-7 cells
-
This compound
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting: anti-ERα, anti-CRBN
Procedure:
-
Cell Treatment and Lysis:
-
Treat MCF-7 cells with this compound and MG132 (to prevent degradation of the complex).
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CRBN antibody.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using anti-ERα and anti-CRBN antibodies.
-
Detection of ERα in the CRBN immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.
-
Cell Viability Assay
This assay determines the effect of ERα degradation on the proliferation of ER-dependent cancer cells.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a set period (e.g., 72 hours).
-
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the DMSO-treated control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Cereblon Binding Affinity Assay
Determining the binding affinity of the PROTAC's E3 ligase ligand to Cereblon is crucial. A common method is a competitive binding assay using fluorescence polarization.
Materials:
-
Purified recombinant Cereblon protein
-
Fluorescently-labeled thalidomide tracer
-
This compound
-
Assay buffer
-
Microplates suitable for fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a solution of purified Cereblon and the fluorescently-labeled thalidomide tracer.
-
In a microplate, add increasing concentrations of this compound.
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
The displacement of the fluorescent tracer by the PROTAC will result in a decrease in fluorescence polarization.
-
Plot the change in polarization against the concentration of the PROTAC to determine the binding affinity (e.g., IC50 or Ki).
-
Conclusion
This compound represents a targeted approach to eliminate ERα by hijacking the Cereblon E3 ligase. While specific quantitative data for this particular molecule remains to be published, the established methodologies and the performance of similar Cereblon-recruiting ER PROTACs provide a strong framework for its characterization and potential development. The experimental protocols detailed in this guide offer a robust starting point for researchers investigating the efficacy and mechanism of action of this compound and other related compounds.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC ER Degrader-14 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of PROTAC ER Degrader-14, a potent and selective estrogen receptor (ER) degrader. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation.
Core Chemical Properties
This compound, also known as compound 86, is a hetero-bifunctional molecule designed to hijack the ubiquitin-proteasome system for the targeted degradation of the estrogen receptor.[1][2] It is composed of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2]
| Property | Value | Source |
| Compound Name | This compound (compound 86) | [1][2] |
| Molecular Formula | C44H46FN5O5 | [1][2] |
| Molecular Weight | 743.86 g/mol | [1][2] |
| CAS Number | 2504911-73-1 | [1][2] |
| SMILES | FC=1C=C([C@H]2--INVALID-LINK--C4=CC=CC=C4)C=CC1N5CCC(CN6CCN(CC6)C=7C=C8C(=CC7)C(=O)N(C8)[C@@H]9C(=O)NC(=O)CC9)CC5 | [1] |
| Constituent Parts | E3 ligase ligand: (S)-Deoxy-thalidomideLinker: N-Boc-piperazineTarget protein ligand: ER ligand-6 | [1][2] |
In Vitro Biological Activity
| Parameter | Cell Line | Value |
| ER Degradation IC50 | MCF-7 | 1.53 nM |
| Cell Proliferation IC50 | MCF-7 | 2.56 nM |
Pharmacokinetic Profile
| Species | Parameter | Value |
| Rat | AUC | 15,329 nM•h |
| Rat | Oral Bioavailability (F) | 60.1% |
Mechanism of Action
This compound functions by inducing the proximity of the estrogen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the ER by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.
Caption: Mechanism of action of this compound.
Experimental Protocols
ER Degradation Assay (Western Blot)
This protocol outlines the methodology to determine the IC50 of ER degradation in a cancer cell line such as MCF-7.
-
Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of this compound or vehicle control (DMSO).
-
Cell Lysis: After a 24-hour incubation period, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the estrogen receptor. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software. The percentage of ER degradation is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of MCF-7 cells.
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Administration: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is measured using a commercially available luminescent cell viability assay, which quantifies ATP levels as an indicator of metabolically active cells. The luminescent reagent is added to each well, and after a short incubation, the luminescence is read using a plate reader.
-
Data Analysis: The luminescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell proliferation. The IC50 value is calculated by plotting the percentage of proliferation against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the pharmacokinetic properties of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Compound Administration: A formulation of this compound is administered to the rats via oral gavage (for bioavailability) and intravenous injection.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2). Oral bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a PROTAC degrader like ER Degrader-14.
Caption: Preclinical evaluation workflow for this compound.
References
A Deep Dive into Estrogen Receptor-Alpha Degradation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the foundational research on Estrogen Receptor-Alpha (ERα) degradation, a critical process in the regulation of estrogen signaling and a key target in the development of therapies for hormone-dependent cancers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core mechanisms, experimental methodologies, and quantitative data related to ERα turnover.
Core Mechanisms of ERα Degradation
Cellular levels of ERα are meticulously controlled through a complex interplay of synthesis and degradation. The primary mechanism governing ERα turnover is the ubiquitin-proteasome system (UPS). This process involves the tagging of ERα with ubiquitin molecules, which marks it for recognition and subsequent degradation by the 26S proteasome, a multi-protein complex responsible for cellular protein catabolism.
ERα degradation can be broadly categorized into two main pathways:
-
Ligand-Independent (Basal) Degradation: In the absence of its ligand, estradiol, a fraction of ERα is constitutively targeted for degradation. This basal turnover is thought to be a quality control mechanism to eliminate misfolded or non-functional receptors. The E3 ubiquitin ligase CHIP (carboxyl terminus of Hsc70-interacting protein) plays a significant role in this process.[1][2]
-
Ligand-Dependent Degradation: The binding of ligands to ERα can dramatically alter its stability.
-
Estradiol (E2): The natural ligand, 17β-estradiol, induces a conformational change in ERα that promotes its ubiquitination and subsequent degradation by the proteasome.[3] This process is linked to the transcriptional activity of the receptor.
-
Selective Estrogen Receptor Degraders (SERDs): Compounds like fulvestrant (B1683766) (ICI 182,780) are designed to bind to ERα and induce its rapid and efficient degradation.[4][5] SERDs represent a major therapeutic strategy for ER-positive breast cancer.
-
Selective Estrogen Receptor Modulators (SERMs): The effect of SERMs, such as tamoxifen, on ERα stability is more complex and can vary depending on the cellular context.
-
Several E3 ubiquitin ligases have been implicated in ERα degradation, including CHIP, MDM2, and E6AP, highlighting the intricate regulation of this process.[6]
Quantitative Analysis of ERα Degradation
The rate and extent of ERα degradation are crucial parameters in understanding its regulation and the efficacy of targeted therapies. The following tables summarize key quantitative data from foundational research in the field.
Table 1: Half-life of ERα Under Different Ligand Conditions
| Ligand | Cell Line | ERα Half-life (approximate) | Citation(s) |
| Unbound (apo-ERα) | Various | 3 - 6 hours | [1][7][8] |
| 17β-Estradiol (E2) | Various | 1 - 3 hours | [1][7] |
| Fulvestrant (ICI 182,780) | MCF-7 | Rapid degradation | [3] |
Table 2: Potency of Selective Estrogen Receptor Degraders (SERDs) in Inducing ERα Degradation
| Compound | Assay Type | Cell Line | IC50 / EC50 / DC50 | Citation(s) |
| Fulvestrant (ICI 182,780) | ERα Degradation | MCF-7 | Not specified | [3] |
| GDC-0927 | ERα Degradation | Not specified | IC50 = 0.1 nM | [2] |
| AZD9496 | ERα Degradation | Not specified | IC50 = 0.14 nM | [2] |
| LSZ102 | ERα Degradation | Not specified | IC50 = 0.2 nM | [2][9] |
| Giredestrant (GDC-9545) | ERα Transcription | Not specified | IC50 = 0.05 nM | [2] |
| Raloxifene Derivative (20) | ER Antagonistic Effect | Not specified | IC50 = 0.68 nM | [9] |
| Raloxifene Derivative (21) | ER Antagonistic Effect | Not specified | IC50 = 0.09 nM | [9] |
| Benzothiophene Derivative (22) | ER Degradation | Not specified | IC50 = 0.07 nM | [9] |
| Diphenylalkane Derivative (44) | ERα Binding Affinity | Not specified | IC50 = 4.9 nM | [9] |
| GLL398 | ERα Degradation | MCF-7 | IC50 = 0.8 µM | [10] |
| 26 (Sulfonamide derivative) | In vitro antagonist | Not specified | IC50 = 0.5 nM | [10] |
Table 3: Potency of PROTACs in Inducing ERα Degradation
| Compound | Assay Type | Cell Line | DC50 | Citation(s) |
| ERE-PROTAC | ERα Degradation | MCF-7 | < 5 µM | [11] |
| 26 (Sulfonamide derivative) | ERα Degradation | Not specified | 0.18 nM | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental procedures is essential for a clear understanding of ERα degradation. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
References
- 1. Ligands specify estrogen receptor alpha nuclear localization and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 4. Targeting estrogen receptor α for degradation with PROTACs: A promising approach to overcome endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The estrogen receptor alpha nuclear localization sequence is critical for fulvestrant-induced degradation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temporal variation in estrogen receptor-alpha protein turnover in the presence of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Recent progress in selective estrogen receptor downregulators (SERDs) for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Role of Ternary Complex Formation in PROTAC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins, including those previously considered "undruggable".[1] A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2]
The cornerstone of PROTAC-mediated protein degradation is the formation of a key intermediate species: the ternary complex , comprising the POI, the PROTAC, and the E3 ligase.[3][4] The stability, kinetics, and structural arrangement of this complex are paramount, as they directly govern the efficiency of polyubiquitination of the target protein, which marks it for destruction by the 26S proteasome.[2][5] This guide provides a detailed examination of the ternary complex, its biophysical attributes, the experimental methods used to characterize it, and its ultimate impact on PROTAC efficacy.
The Central Role of the Ternary Complex
While the binary binding affinities of a PROTAC to its target and the E3 ligase are important starting points, they are not the primary determinants of degradation efficacy. Instead, the ability of the PROTAC to simultaneously bind both proteins and productively form the ternary complex is the limiting and critical step.[6] Several key concepts are central to understanding the function of this complex:
-
Cooperativity (α): This is a critical parameter that measures how the binding of one protein partner influences the PROTAC's affinity for the other.[7][8] It is defined as the ratio of the binary binding affinity to the ternary binding affinity (α = KDbinary / KDternary).[9]
-
Positive Cooperativity (α > 1): The formation of the ternary complex is thermodynamically favorable. This occurs when new, adventitious protein-protein interactions form between the POI and the E3 ligase at the complex interface, stabilizing the entire assembly.[6][8] High cooperativity is often a hallmark of potent degraders.
-
Negative Cooperativity (α < 1): The binding of the second protein is weaker in the ternary complex than in its binary state, often due to steric clashes or unfavorable interactions between the protein surfaces.[8][10]
-
No Cooperativity (α = 1): The binding events are independent.
-
-
Ternary Complex Stability and Kinetics: The lifetime (dissociative half-life) of the ternary complex is a strong predictor of successful degradation.[11] A more stable complex provides a longer window for the E3 ligase to catalyze the transfer of ubiquitin to the target protein. Surface Plasmon Resonance (SPR) is a key technique for measuring not just the affinity (KD) but also the association (kon) and dissociation (koff) rates that determine this stability.[5][11]
-
The Hook Effect: A phenomenon observed in both biophysical assays and cellular degradation experiments where, beyond an optimal concentration, increasing the amount of PROTAC leads to a decrease in ternary complex formation and degradation efficacy.[8][12][13] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (POI-PROTAC and E3-PROTAC) that cannot be bridged, effectively titrating out the components needed for the productive ternary complex.[8][13]
Visualizing the PROTAC Mechanism and Evaluation Workflow
To understand the sequence of events and the decision-making process in PROTAC development, the following diagrams illustrate the core mechanism, the factors influencing efficacy, and a typical experimental workflow.
Quantitative Analysis of Ternary Complex Parameters
The interplay between binary affinities, ternary complex stability, cooperativity, and cellular degradation potency is best illustrated with quantitative data. The following tables summarize key parameters for well-characterized PROTACs, demonstrating that potent degradation is often linked to high cooperativity and stable ternary complex formation, rather than exceptionally high binary affinities alone.
Table 1: Biophysical and Cellular Data for VHL-Recruiting PROTACs Data compiled from multiple sources for illustrative purposes. KD values are dissociation constants (lower values indicate stronger binding). DC50 is the concentration for 50% degradation. Dmax is the maximum degradation percentage.
| PROTAC | Target Protein | E3 Ligase | KD Binary (Target, nM) | KD Binary (E3, nM) | KD Ternary (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4BD2 | VHL | 4[14] | 66[14] | ~10 | >10 | ~15 | >95 |
| AT1 | BRD4BD2 | VHL | 18 | 1800 | ~25 | ~70 | 2.6 | >95 |
| ARV-771 | BET Proteins | VHL | 2.5 (BRD4) | 430 | N/A | N/A | <1 | >90 |
| SJFδ | p38δ | VHL | 200 | 1200 | ~100 | ~12 | ~100 | >90 |
Table 2: Comparison of PROTACs with Varying Cooperativity Illustrates how cooperativity, not just binary affinity, drives ternary complex formation and degradation.
| PROTAC | Target | E3 Ligase | KD Binary (Target, nM) | KD Binary (E3, nM) | Cooperativity (α) | Cellular Potency (DC50) | Key Finding |
| ACBI1 | SMARCA2 | VHL | ~18 | ~1300 | 26[13] | Potent | High cooperativity overcomes weaker binary affinities to drive potent degradation.[13] |
| PROTAC 1 | SMARCA2 | VHL | ~4 | ~200 | 3.2[13] | Less Potent | Lower cooperativity leads to reduced efficacy despite stronger binary binding vs. ACBI1.[13] |
| MZ1 | BRD4BD2 | VHL | 4[14] | 66[14] | Positive (α > 1) | Potent | Exhibits positive cooperativity, forming a stable ternary complex.[7] |
| MZP-55 | BRD4BD2 | VHL | 12 | 100 | Negative (α < 1)[7] | Inactive | Exhibits negative cooperativity, preventing effective degradation.[7] |
Experimental Protocols for Ternary Complex Characterization
A variety of biophysical and cellular assays are employed to measure the formation and properties of the ternary complex.[3][4][14] Below are detailed methodologies for three widely used techniques.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful, label-free technique that can measure real-time binding kinetics (kon, koff) and affinities (KD) for both binary and ternary interactions.[5][11] It is particularly valuable for determining the ternary complex half-life, a key predictor of efficacy.[11]
Methodology:
-
Immobilization: Covalently immobilize one of the purified proteins (e.g., the E3 ligase like VCB complex) onto a sensor chip surface (e.g., a CM5 chip via amine coupling or a Ni-NTA chip for His-tagged proteins).[5]
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC (analyte) over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and calculate the KD.
-
Separately, perform a similar experiment by immobilizing the target protein and flowing the PROTAC over to determine the other binary KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the target protein mixed with a range of PROTAC concentrations.
-
Flow these mixed solutions over the immobilized E3 ligase surface. The resulting sensorgram represents the formation of the ternary complex.
-
Fit the kinetic data to a 1:1 binding model to determine the apparent association rate (ka, ternary) and dissociation rate (kd, ternary) for the ternary complex.
-
-
Data Analysis:
-
Calculate the ternary complex KD (KD, ternary = kd, ternary / ka, ternary).
-
Calculate the cooperativity factor (α) by comparing the binary and ternary KD values.
-
Determine the dissociative half-life (t1/2) of the ternary complex using the formula: t1/2 = ln(2) / kd, ternary.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, proximity-based assay used to detect ternary complex formation in solution.[15][16] It is a homogeneous assay well-suited for higher-throughput screening of PROTAC libraries.
Methodology:
-
Reagent Preparation:
-
Assay Optimization:
-
Perform titration experiments to determine the optimal concentrations of each protein and antibody to achieve a sensitive and stable assay window with low background signal.[15]
-
-
PROTAC Titration:
-
In a microplate (e.g., 384-well), add the optimized concentrations of the tagged target protein, tagged E3 ligase, and the donor and acceptor antibodies.
-
Add a serial dilution of the PROTAC compound. Include DMSO-only wells as a negative control.
-
Incubate the plate for a set period (e.g., 180 minutes) to allow the reaction to reach equilibrium.[15]
-
-
Signal Measurement:
-
Use a TR-FRET-compatible plate reader to measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor) after a time delay following excitation (e.g., at 340 nm).[17]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the hook effect, with the peak indicating the maximal ternary complex formation.[16] This data can be used to rank-order PROTACs.
-
Cellular Degradation Assay (Western Blot) for DC₅₀ and Dₘₐₓ Determination
This is the definitive cellular assay to confirm that ternary complex formation leads to the desired biological outcome: degradation of the target protein. It is used to determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC.[18][19]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a fixed time period (e.g., 12, 18, or 24 hours).[20] A time-course experiment is often performed first to determine the optimal treatment duration.[21]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]
-
Determine the total protein concentration in each lysate using a standard method like a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[18]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[18]
-
Perform densitometry analysis on the protein bands using software like ImageJ.[18]
-
Normalize the band intensity of the target protein to the loading control for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle (DMSO) control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[18]
-
Conclusion
The formation of a stable and conformationally competent ternary complex is the linchpin of PROTAC-mediated protein degradation. A deep, quantitative understanding of this complex—particularly its stability, kinetics, and the cooperativity that drives its formation—is essential for the rational design of potent and selective degraders. Factors such as linker length and composition critically influence the geometry of the complex and the potential for favorable protein-protein interactions.[12][23] By employing a suite of biophysical and cellular assays to meticulously characterize the ternary complex, researchers can move beyond simple binary affinities to establish robust structure-activity relationships, accelerating the development of next-generation therapeutics.
References
- 1. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lifesensors.com [lifesensors.com]
- 22. benchchem.com [benchchem.com]
- 23. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC ER Degrader-14 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, offering the potential to overcome resistance to traditional inhibitor-based therapies. This technical guide provides a comprehensive overview of PROTAC ER Degrader-14, a novel estrogen receptor (ER) degrader, in the context of breast cancer research. While specific quantitative data for this compound is not publicly available, this document will detail its composition, mechanism of action, and the methodologies used to evaluate such compounds. To illustrate the principles and potential efficacy, data from other well-characterized ER PROTACs will be presented. This guide will also delve into the critical ER signaling pathways in breast cancer and provide detailed experimental protocols for the assessment of ER degraders.
Introduction to PROTAC Technology and Estrogen Receptor Signaling in Breast Cancer
Approximately 70% of breast cancers are ER-positive, where the growth of the tumor is driven by the hormone estrogen.[1] Endocrine therapies, which block the ER signaling pathway, are a cornerstone of treatment for these cancers. However, the development of resistance, often through mutations in the ESR1 gene, is a significant clinical challenge.[2][3]
PROTACs are heterobifunctional molecules that offer a distinct mechanism of action compared to traditional inhibitors. They function by inducing the degradation of a target protein through the cell's own ubiquitin-proteasome system.[4] A PROTAC consists of three components: a ligand that binds to the target protein (in this case, ER), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]
This compound: Composition
This compound is a specific estrogen receptor degrader. Its constituent parts are:
-
E3 Ubiquitin Ligase Ligand: (S)-Deoxy-thalidomide, which recruits the Cereblon (CRBN) E3 ligase.
-
PROTAC Linker: N-Boc-piperazine, which connects the two ligands.
-
Target Protein Ligand: ER ligand-6, which binds to the estrogen receptor.
The chemical structure and synthesis of this compound are detailed in patent US10800770 B1.
Mechanism of Action of PROTAC ER Degraders
The mechanism of action for a PROTAC ER degrader is a cyclical process that leads to the catalytic degradation of the estrogen receptor.
Caption: Mechanism of action for this compound.
Estrogen Receptor Signaling Pathway in Breast Cancer
The estrogen receptor, upon binding to estrogen, translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell proliferation and survival. Key downstream signaling pathways implicated in ER-positive breast cancer include the PI3K/AKT/mTOR and MAPK pathways.[1]
Caption: Simplified ER signaling pathway in breast cancer.
Quantitative Data for PROTAC ER Degraders
Disclaimer: The following data is for illustrative purposes and is derived from studies on other PROTAC ER degraders, not this compound, for which specific data is not publicly available.
In Vitro Degradation and Anti-proliferative Activity
The efficacy of PROTAC ER degraders is typically assessed by their ability to induce ER degradation (DC50) and inhibit cell proliferation (IC50) in breast cancer cell lines.
| Compound | Cell Line | ER Status | DC50 (nM) | IC50 (nM) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type | ~1 | Not Reported | |
| ERD-148 | MCF-7 | Wild-type | Not Reported | 0.8 | |
| ERD-148 | cY537S mutant MCF-7 | Y537S Mutant | Not Reported | 10.5 | |
| ERD-148 | cD538G mutant MCF-7 | D538G Mutant | Not Reported | 6.1 | |
| ERE-PROTAC | MCF-7 | Wild-type | < 5000 | 6106 |
In Vivo Anti-tumor Efficacy
The in vivo efficacy of PROTAC ER degraders is evaluated in animal models, typically xenografts of human breast cancer cell lines.
| Compound | Animal Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 Xenograft | 30 mg/kg, daily | 105 | |
| ZD12 | Tamoxifen-sensitive BC model | Not specified | Superior to fulvestrant | |
| ZD12 | Tamoxifen-resistant BC model | Not specified | Superior to fulvestrant |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTAC ER degraders.
Western Blotting for ER Degradation
This protocol is used to quantify the degradation of the estrogen receptor in response to PROTAC treatment.
Caption: Experimental workflow for Western blotting.
Methodology:
-
Cell Culture: Plate breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC ER degrader for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the percentage of degradation.
Cell Viability Assay
This protocol measures the effect of the PROTAC ER degrader on the proliferation and viability of breast cancer cells.
Methodology:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC ER degrader.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT, XTT, or CellTiter-Glo.
-
Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC ER degrader in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously implant human breast cancer cells (e.g., MCF-7) into the flank of immunocompromised mice. For MCF-7 xenografts, estrogen supplementation is required.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PROTAC ER degrader (e.g., by oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for ER levels, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
PROTAC ER degraders hold significant promise as a novel therapeutic strategy for ER-positive breast cancer, particularly in the context of acquired resistance to existing endocrine therapies. While specific preclinical and clinical data for this compound are not yet widely available, the principles of its design and the methodologies for its evaluation are well-established within the field of targeted protein degradation. The illustrative data from other ER PROTACs demonstrate the potential for potent and selective degradation of the estrogen receptor, leading to robust anti-tumor activity. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound and other molecules in this exciting class of drugs.
References
Preclinical Evaluation of PROTAC Estrogen Receptor Degraders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific preclinical data for a compound designated "PROTAC ER Degrader-14" is not extensively available in the public domain. This guide provides a comprehensive overview of the preclinical evaluation of PROTAC ER degraders, utilizing publicly available data from representative molecules as illustrative examples.
Introduction to PROTAC ER Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate disease-causing proteins.[1][2] PROTAC ER degraders are bifunctional molecules that specifically target the estrogen receptor (ER) for degradation via the ubiquitin-proteasome system.[3][4] This approach offers a promising strategy for the treatment of ER-positive breast cancers, including those that have developed resistance to standard endocrine therapies.[5][6] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the complete removal of the target protein.[1]
PROTAC ER degraders consist of three key components: a ligand that binds to the estrogen receptor, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[3][7] This design allows the PROTAC to bring the ER into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the ER by the proteasome.[1][3]
Mechanism of Action
The mechanism of action of PROTAC ER degraders is a cyclical process that results in the catalytic degradation of the estrogen receptor.[3]
-
Binding: The PROTAC ER degrader simultaneously binds to an estrogen receptor protein and an E3 ligase, forming a ternary complex.[1][3]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the estrogen receptor, "tagging" it for degradation.[3]
-
Degradation: The proteasome, the cell's protein disposal system, recognizes the ubiquitinated estrogen receptor and degrades it.[3]
-
Recycling: The PROTAC molecule is then released and can bind to another estrogen receptor and E3 ligase, repeating the degradation cycle.[3]
Data Presentation: Preclinical Activity of Representative PROTAC ER Degraders
The following tables summarize key preclinical data for well-characterized PROTAC ER degraders, such as ARV-471 (Vepdegestrant) and others, to illustrate the typical parameters evaluated.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| ARV-471 | MCF7 | 0.9 | >90 | - | [8] |
| ERD-148 | MCF-7 (wild type) | <10 | - | 0.8 | [2] |
| ERD-148 | MCF-7 (Y537S mutant) | <10 | - | 10.5 | [2] |
| ERD-148 | MCF-7 (D538G mutant) | - | - | 6.1 | [2] |
-
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
IC50: The concentration of the drug that inhibits 50% of cell growth.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference(s) |
| ARV-471 | MCF7 | - | Significant | [1] |
| ZD12 | Tamoxifen-sensitive BC | - | Excellent | [5] |
| ZD12 | Tamoxifen-resistant BC | - | Excellent | [5] |
| ERD-3111 | MCF-7 | Oral administration | Regression or complete inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTAC ER degraders. Below are protocols for key experiments.
Western Blot for ER Degradation
This assay quantifies the amount of ER protein in cells following treatment with a PROTAC degrader.
Experimental Workflow:
References
- 1. marinbio.com [marinbio.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC ERα Degraders for Undruggable Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell, rather than merely inhibiting their function. This approach holds immense promise for targeting proteins traditionally considered "undruggable." This guide focuses on PROTACs engineered to degrade the Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers. By hijacking the cell's own ubiquitin-proteasome system, these specialized PROTACs can effectively induce the degradation of ERα, offering a potential solution to overcome resistance to existing endocrine therapies.
PROTAC ERα degraders are heterobifunctional molecules, featuring a ligand that binds to ERα and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation of ERα-PROTAC-E3 ligase facilitates the ubiquitination of ERα, marking it for destruction by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.
Mechanism of Action
The fundamental mechanism of a PROTAC ERα degrader involves several key steps that leverage the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein, Estrogen Receptor alpha (ERα), and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination of ERα : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of ERα. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated ERα is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged ERα into small peptides, effectively eliminating it from the cell.
-
PROTAC Recycling : After inducing ubiquitination, the PROTAC molecule is released from the complex and can go on to bind to another ERα protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for sustained degradation of the target protein at sub-stoichiometric concentrations of the PROTAC.
This mechanism provides a distinct advantage over traditional inhibitors by physically removing the target protein, thereby abrogating both its enzymatic and non-enzymatic functions.
Quantitative Data Presentation
The efficacy of PROTAC ERα degraders is evaluated using several key quantitative metrics, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize publicly available data for several well-characterized PROTAC ERα degraders.
| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Citation |
| Vepdegestrant (ARV-471) | MCF-7 | ~1 | >95 | Cereblon | [1] |
| ERD-148 | MCF-7 | Not specified | Not specified | VHL | [2] |
| ERD-308 | MCF-7 | 0.17 | >95 | VHL | [3] |
| ERD-308 | T47D | 0.43 | >95 | VHL | [3] |
| ERE-PROTAC | MCF-7 | <5000 | Not specified | VHL | [4] |
| ERD-1233 | MCF-7 | 0.9 | 100 | Not specified | [5] |
| Compound Name | Cell Line | IC50 (nM) | Citation |
| ERD-148 | MCF-7 (wild-type) | 0.8 | [3] |
| ERD-148 | MCF-7 (cY537S mutant) | 10.5 | [3] |
| ERD-148 | MCF-7 (cD538G mutant) | 6.1 | [3] |
| ERE-PROTAC | MCF-7 | 6106 |
Key Downstream Signaling Pathways
Degradation of ERα has profound effects on downstream signaling pathways that are critical for the proliferation and survival of ER-positive breast cancer cells. The canonical pathway involves ERα translocation to the nucleus upon estrogen binding, where it acts as a transcription factor for genes containing Estrogen Response Elements (EREs). Additionally, ERα can engage in non-genomic signaling by activating pathways such as PI3K/AKT/mTOR and MAPK/ERK. PROTAC-mediated degradation of ERα effectively shuts down both genomic and non-genomic signaling cascades.
Experimental Protocols
Western Blotting for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC ERα degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control.
-
Plot the normalized ERα levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability Assay
This assay determines the effect of ERα degradation on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed ER-positive breast cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC ERα degrader. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-7 days).
-
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (measures ATP), or a tetrazolium-based reagent like MTT or WST-8.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the percentage of viable cells against the log of the PROtac concentration to determine the half-maximal inhibitory concentration (IC50).
-
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of ERα is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC ERα degrader, a proteasome inhibitor (e.g., MG132) as a positive control for ubiquitination accumulation, and a vehicle control.
-
Lyse the cells under denaturing conditions to preserve ubiquitin linkages.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-ERα antibody conjugated to beads (e.g., protein A/G agarose) overnight at 4°C to immunoprecipitate ERα.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated ERα. The presence of a high molecular weight smear indicates ubiquitination.
-
Experimental Workflow
The characterization of a novel PROTAC ERα degrader follows a logical progression of experiments to establish its efficacy and mechanism of action.
Conclusion
PROTAC ERα degraders offer a powerful and innovative approach to target a well-validated driver of breast cancer. By inducing the complete removal of the ERα protein, these molecules have the potential to overcome the limitations of current endocrine therapies, including resistance driven by receptor mutations. The technical guide provided here outlines the core principles, quantitative evaluation methods, and key experimental protocols necessary for the research and development of these promising new therapeutics. A thorough understanding of their mechanism of action and a rigorous application of these characterization workflows are essential for advancing the next generation of targeted protein degraders into the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Increased Proteasome-Dependent Degradation of Estrogen Receptor-Alpha by TGF-β1 in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Core of the Chimera: An In-depth Technical Guide to PROTAC Linker Composition and Length
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering a pathway to target and eliminate disease-causing proteins previously deemed "undruggable."[1] These heterobifunctional molecules orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's endogenous ubiquitin-proteasome system (UPS).[2] A PROTAC molecule is elegantly composed of three key moieties: a ligand to bind the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers these two functional ends.[3] While the choice of ligands dictates the "what" and "who" of the degradation process, the linker is the crucial "how," profoundly influencing the efficacy, selectivity, and overall drug-like properties of the PROTAC.[4]
This technical guide provides a comprehensive exploration of the PROTAC linker, focusing on the critical interplay between its composition and length in driving the formation of a productive ternary complex and subsequent protein degradation.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, a key component of the UPS.[2] The UPS is the primary cellular machinery for regulated protein degradation. This intricate process involves a cascade of enzymatic reactions initiated by ubiquitin-activating enzymes (E1s), followed by ubiquitin-conjugating enzymes (E2s), and finally, ubiquitin ligases (E3s) that catalyze the transfer of ubiquitin to the target substrate.[5] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[5]
A PROTAC molecule, by simultaneously binding to the POI and an E3 ligase, facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] This induced proximity effectively positions the E3 ligase to ubiquitinate the POI, leading to its degradation.[6]
References
An In-Depth Technical Guide to PROTAC ER Degrader-14 and Estrogen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on PROTAC ER Degrader-14. Due to the limited availability of public, quantitative data for this specific compound, this document will use the extensively characterized and clinically advanced PROTAC ER degrader, ARV-471 (Vepdegestrant), as a representative example to illustrate the principles of action, data presentation, and experimental evaluation. This approach provides a robust framework for understanding the mechanisms and assessment of PROTAC ER degraders.
Introduction to Estrogen Receptor Signaling and Targeted Degradation
The estrogen receptor (ER), primarily ERα, is a key driver in the majority of breast cancers, termed ER-positive (ER+).[1] Upon binding to its ligand, estradiol, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus.[1] There, it acts as a transcription factor, binding to estrogen response elements (EREs) in the DNA and recruiting coactivator proteins to initiate the transcription of genes involved in cell proliferation, growth, and survival.[1] Dysregulation of this signaling pathway is a hallmark of ER+ breast cancer.
Traditional therapies for ER+ breast cancer, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), aim to antagonize or degrade the ER to halt this proliferative signaling. However, challenges such as acquired resistance, often through mutations in the ESR1 gene, necessitate the development of novel therapeutic strategies.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach to target protein degradation. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.
This compound: A Novel Approach
This compound (also known as compound 86) is a novel PROTAC designed to target the estrogen receptor. It is composed of three key components:
-
A ligand for the Estrogen Receptor (ER ligand-6): This part of the molecule binds specifically to the estrogen receptor.
-
An E3 Ubiquitin Ligase Ligand ((S)-Deoxy-thalidomide): This moiety recruits an E3 ubiquitin ligase, a key enzyme in the ubiquitination process.
-
A Linker (N-Boc-piperazine): This chemical linker connects the ER-binding and E3 ligase-binding moieties.
The fundamental mechanism of action for a PROTAC ER degrader is to facilitate the formation of a ternary complex between the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the ER with ubiquitin molecules, marking it for degradation by the proteasome.
Quantitative Profile of a PROTAC ER Degrader: The Case of ARV-471
To illustrate the quantitative parameters used to characterize a PROTAC ER degrader, we present data for ARV-471.
| Parameter | Cell Line | Value | Description |
| DC50 (Degradation) | MCF-7 | ~1-2 nM | The half-maximal degradation concentration; the concentration of the degrader required to reduce the level of the target protein by 50%.[2][3][4][5] |
| T47D | Not explicitly stated, but potent degradation observed. | ||
| Dmax (Degradation) | MCF-7 | >90% | The maximum percentage of the target protein that can be degraded by the PROTAC.[1] |
| GI50 (Growth Inhibition) | MCF-7 (WT ER) | 3.3 nM | The concentration of the degrader that causes 50% inhibition of cell growth.[6][7] |
| T47D (WT ER) | 4.5 nM | ||
| T47D (Y537S mutant ER) | 8.0 nM | Demonstrates activity against common resistance mutations.[6][7] | |
| T47D (D538G mutant ER) | 5.7 nM | ||
| In Vivo ER Degradation | MCF-7 Xenograft | >90% | The extent of ER protein reduction in tumor tissue following in vivo administration.[1][2] |
| Tumor Growth Inhibition (TGI) | MCF-7 Xenograft (30 mg/kg) | ~120% | The percentage of tumor growth inhibition compared to a control group. Values over 100% indicate tumor regression.[1][7] |
Signaling Pathways and Mechanisms of Action
The Estrogen Receptor Signaling Pathway
The estrogen receptor signaling pathway is a critical driver of cell proliferation in ER+ breast cancer. The following diagram illustrates the canonical pathway.
Caption: Canonical estrogen receptor signaling pathway.
Mechanism of Action of a PROTAC ER Degrader
PROTAC ER degraders function by inducing the degradation of the estrogen receptor through the ubiquitin-proteasome system. The diagram below outlines this process.
Caption: Mechanism of action for a PROTAC ER degrader.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTAC ER degraders, based on protocols for ARV-471.
ER Degradation Assay (Western Blot)
Objective: To quantify the reduction in ERα protein levels following treatment with a PROTAC ER degrader.
Methodology:
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC ER degrader (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle control for each concentration.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Cell Viability Assay
Objective: To assess the effect of ER degradation on the proliferation and viability of ER+ breast cancer cells.
Methodology:
-
Cell Seeding: Seed MCF-7 or T47D cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC ER degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a period of 5-7 days to allow for effects on cell proliferation.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit to a dose-response curve to determine the GI50 value.
-
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of the PROTAC ER degrader on tumor growth.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., female NOD/SCID mice).
-
Estrogen Supplementation: Implant a slow-release 17β-estradiol pellet subcutaneously to support the growth of ER+ tumors.
-
Cell Implantation: Implant ER+ human breast cancer cells (e.g., MCF-7) mixed with Matrigel orthotopically into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the PROTAC ER degrader orally once daily at various dose levels (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle.
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, excise the tumors and prepare lysates for Western blot analysis to determine the extent of ER degradation in the tumor tissue.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a PROTAC ER degrader.
Caption: Preclinical evaluation workflow for a PROTAC ER degrader.
Conclusion
PROTAC ER degraders, such as this compound, represent a promising therapeutic modality for ER+ breast cancer. By harnessing the ubiquitin-proteasome system, these molecules can induce potent and sustained degradation of the estrogen receptor, offering a potential advantage over traditional inhibitors and SERDs, particularly in the context of drug resistance. The comprehensive evaluation of these molecules, as illustrated by the data and protocols for ARV-471, involves a multi-faceted approach encompassing in vitro characterization of degradation and anti-proliferative activity, as well as in vivo assessment of efficacy and pharmacodynamics. This rigorous preclinical evaluation is crucial for the successful clinical translation of this innovative class of therapeutics.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: PROTAC ER Degrader-14 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PROTAC ER Degrader-14, a proteolysis-targeting chimera designed to selectively induce the degradation of the Estrogen Receptor (ER). This document outlines the mechanism of action and provides detailed protocols for in vitro assays to characterize the efficacy and cellular effects of this degrader, enabling robust investigation of ER signaling pathways and supporting therapeutic development.
Mechanism of Action
This compound is a heterobifunctional molecule engineered to simultaneously bind to the Estrogen Receptor and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the ER, marking it for recognition and subsequent degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] This targeted protein degradation offers a powerful alternative to traditional inhibition, with the potential to eliminate both wild-type and mutant forms of the ER, a key driver in ER-positive breast cancers.[1][3][4]
Data Presentation
The following tables summarize key quantitative data for an Estrogen Receptor PROTAC degrader, ERE-PROTAC, which exhibits a similar mechanism of action. This data provides a benchmark for evaluating the in vitro performance of this compound.
Table 1: In Vitro Degradation and Potency of ERE-PROTAC [5]
| Parameter | Cell Line | Value |
| DC50 (50% Degradation Concentration) | MCF-7 | < 5 µM |
| IC50 (50% Inhibitory Concentration) | MCF-7 | 6.106 µM |
Table 2: Effect of an ER PROTAC on ERα Protein Levels in Different Cell Lines [6]
| Cell Line | Treatment | ERα Degradation (%) |
| MCF-7 | Vepdegestrant (ER PROTAC) | 79%–86% |
| T47D | Vepdegestrant (ER PROTAC) | 79%–86% |
| MCF-7 | Fulvestrant (SERD) | 73%–74% |
| T47D | Fulvestrant (SERD) | 73%–74% |
Experimental Protocols
Western Blotting for ERα Degradation
This protocol is designed to quantify the degradation of ERα in breast cancer cell lines following treatment with this compound.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Loading control primary antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF-7 or T47D cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[7][8]
-
Include a vehicle-only control (DMSO) and a positive control with a known ER degrader if available.
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.[7][9]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 30 minutes.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel at 120V for approximately 80-90 minutes.[5]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
-
In Vitro Ubiquitination Assay
This assay confirms that this compound facilitates the ubiquitination of the Estrogen Receptor. This can be performed using immunoprecipitation followed by western blotting.[10]
Materials:
-
Cell lysates from PROTAC-treated and control cells (prepared as in the Western Blot protocol)
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Co-IP lysis buffer (non-denaturing)
-
Co-IP wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Anti-ubiquitin primary antibody
Procedure:
-
Cell Lysis:
-
Lyse cells treated with this compound, vehicle, and proteasome inhibitor + PROTAC using a non-denaturing Co-IP lysis buffer to maintain protein interactions.
-
Quantify the protein concentration.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads three to four times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and western blotting on the eluted samples as described previously.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated ERα, which will appear as a high-molecular-weight smear.
-
The membrane can also be probed with an anti-ERα antibody to confirm the immunoprecipitation of the target protein.
-
Visualizations
Caption: Workflow for assessing ERα degradation.
Caption: Signaling pathway of PROTAC-mediated ER degradation.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. marinbio.com [marinbio.com]
- 4. Targeting estrogen receptor α for degradation with PROTACs: A promising approach to overcome endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]
- 9. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes for PROTAC ER Degrader-14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC ER Degrader-14 is a heterobifunctional molecule designed to induce the degradation of the Estrogen Receptor (ER). As a Proteolysis Targeting Chimera (PROTAC), it offers a novel therapeutic strategy for ER-positive cancers by harnessing the cell's own ubiquitin-proteasome system to eliminate the ER protein, a key driver of tumor growth in these cancers.[1][2] This document provides a detailed guide for the use of this compound in a cell culture setting, including its mechanism of action, protocols for key experiments, and data interpretation.
This compound is composed of a ligand that binds to the Estrogen Receptor, a linker, and a ligand for an E3 ubiquitin ligase.[3] This tripartite structure allows the molecule to act as a bridge, bringing the ER protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the ER by the proteasome.[4]
Mechanism of Action
The mechanism of this compound involves a series of orchestrated intracellular events, as depicted in the signaling pathway below. The degrader facilitates the formation of a ternary complex between the Estrogen Receptor and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the ER protein. The polyubiquitinated ER is then recognized and targeted for degradation by the 26S proteasome, effectively eliminating the receptor from the cell.[4] This process is catalytic, as the PROTAC molecule is released after degradation and can induce the degradation of multiple ER proteins.[4]
Depletion of the Estrogen Receptor disrupts its downstream signaling pathways, which are critical for the proliferation and survival of ER-positive cancer cells. These pathways include both genomic (ERE-dependent) and non-genomic signaling cascades. The degradation of ER leads to the downregulation of estrogen-responsive genes and can impact pathways such as PI3K/AKT/mTOR and MAPK, which are often implicated in endocrine resistance.
Data Presentation
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | Reference |
| Illustrative ER PROTAC A | MCF-7 | ~1-10 | >90 | 24 | Fictional |
| Illustrative ER PROTAC B | T47D | ~5-20 | >85 | 24 | Fictional |
| Illustrative ER PROTAC C | CAMA-1 | ~10-50 | >80 | 48 | Fictional |
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.
Western Blotting for ER Degradation
This protocol is designed to quantify the degradation of endogenous ER in cancer cell lines following treatment with this compound.
References
Application Notes and Protocols: PROTAC ER Degrader-14 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3][4] PROTAC ER Degrader-14 is a bifunctional molecule designed to target the Estrogen Receptor (ERα) for degradation. It is composed of a ligand that binds to the ERα protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5][6][7] This ternary complex formation facilitates the ubiquitination of ERα, marking it for subsequent degradation by the proteasome.[1][3][8][9] This approach offers a powerful strategy for targeting ERα in pathologies such as ER-positive breast cancer.
This document provides detailed protocols for analyzing the dose-response curve of this compound, enabling researchers to determine key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Data Presentation
Note on Data: As specific, publicly available dose-response data for this compound was not identified at the time of this writing, the following table presents representative data from a well-characterized PROTAC ERα degrader, ERD-148, in MCF-7 human breast cancer cells. This data serves as an illustrative example of the expected outcomes from the protocols described herein. ERD-148 has been shown to be a potent and selective PROTAC ERα degrader.[10][11][12]
Table 1: Illustrative Dose-Response of PROTAC ERα Degrader ERD-148 on ERα Levels in MCF-7 Cells
| Parameter | Value | Cell Line | Treatment Time | Reference |
| IC50 | 0.8 nM | MCF-7 | 4 hours | [10] |
IC50 in this context refers to the concentration of the degrader that induces 50% of the maximal degradation of the target protein.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for generating a dose-response curve.
Caption: this compound mechanism of action.
Caption: Workflow for dose-response curve generation.
Experimental Protocols
MCF-7 Cell Culture Protocol
This protocol is for the maintenance of the MCF-7 human breast adenocarcinoma cell line, which is ERα-positive.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.
Dose-Response Experiment Protocol
This protocol outlines the treatment of MCF-7 cells with this compound to assess its effect on ERα protein levels.
Materials:
-
MCF-7 cells cultured as described above
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
6-well cell culture plates
-
DMSO (vehicle control)
Procedure:
-
Cell Plating: Seed MCF-7 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Dilutions: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 4, 8, 16, or 24 hours) at 37°C and 5% CO2.
Western Blot Protocol for ERα Analysis
This protocol is for the detection and quantification of ERα protein levels following treatment with this compound.
Materials:
-
Treated MCF-7 cells from the dose-response experiment
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-ERα antibody
-
Primary antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Analysis
-
Densitometry: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
-
Dose-Response Curve Generation: Plot the normalized ERα levels (as a percentage of the vehicle control) against the logarithm of the this compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation level).
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorbyt.com [biorbyt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Efficacy Testing of PROTAC ER Degrader-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2][3][4] PROTAC ER Degrader-14 is a hypothetical, novel, heterobifunctional molecule designed to selectively target the Estrogen Receptor alpha (ERα) for degradation. ERα is a key driver in the majority of breast cancers, and its targeted degradation offers a promising strategy to overcome resistance to existing endocrine therapies.[3][5][6][7]
This document provides detailed application notes and protocols for selecting appropriate cell lines and conducting key experiments to validate the efficacy of this compound.
Recommended Cell Lines for Efficacy Testing
The selection of appropriate cell line models is critical for evaluating the potency and specificity of an ER-targeting PROTAC. We recommend using well-characterized ERα-positive breast cancer cell lines as primary efficacy models and an ERα-negative cell line as a negative control to demonstrate on-target specificity.
Table 1: Characteristics of Recommended Breast Cancer Cell Lines
| Cell Line | ERα Status | PR Status | HER2 Status | Molecular Subtype | Key Features & Recommendations |
| MCF-7 | Positive | Positive | Negative | Luminal A | The most widely used ER+ cell line; estrogen-dependent for growth.[8][9][10][11] Ideal for initial efficacy, dose-response, and mechanistic studies. |
| T47D | Positive | Positive | Negative | Luminal A | Expresses high levels of ERα and progesterone (B1679170) receptors; responsive to estrogen.[10][11][12] A robust model for confirming ER degradation and anti-proliferative effects. |
| ZR-75-1 | Positive | Positive | Negative | Luminal A | Another well-established ER+/PR+ cell line, suitable for validating findings from MCF-7 and T47D cells.[10][11][13] |
| MDA-MB-231 | Negative | Negative | Negative | Triple-Negative | An ERα-negative cell line.[13] Essential for use as a negative control to confirm that the anti-proliferative effects of this compound are ERα-dependent. |
Mechanism of Action (MOA) and Signaling Pathways
This compound functions by forming a ternary complex between ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[1][7] This eliminates the receptor protein, thereby shutting down both genomic and non-genomic downstream signaling pathways that drive tumor cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[5][14]
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 9. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 10. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. T47D Cell Line - Creative Biogene [creative-biogene.com]
- 13. Analysis of estrogen receptor isoforms and variants in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of PROTAC ER Degrader-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of PROTAC ER Degrader-14, a proteolysis-targeting chimera designed to selectively degrade the estrogen receptor (ER). The following sections detail the underlying mechanism, experimental design, protocols for efficacy and pharmacokinetic studies, and data presentation for robust analysis.
Introduction to this compound
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting ER signaling are a cornerstone of treatment.[1] However, the development of resistance, often through mutations in the ER gene (ESR1), presents a significant clinical challenge.[1][2] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce the degradation of target proteins.[3][4][5]
This compound is a heterobifunctional molecule comprising a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase.[6] This binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the ER protein.[3][7] This mechanism offers the potential to overcome resistance to traditional ER antagonists and selective estrogen receptor degraders (SERDs).[8][[“]]
Mechanism of Action
The mechanism of action for this compound involves a catalytic process where a single molecule can induce the degradation of multiple ER proteins.[3]
Caption: Mechanism of action for this compound.
In Vivo Experimental Design
A robust in vivo experimental design is crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. A standard approach involves utilizing a xenograft model of ER+ breast cancer.
Experimental Workflow
The general workflow for an in vivo efficacy study is outlined below.
Caption: General workflow for an in vivo efficacy study.
Experimental Protocols
Animal Model
-
Model: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Cell Line: ER+ human breast cancer cell lines, such as MCF-7 or T47D.[10][11] For studies on acquired resistance, cell lines with specific ESR1 mutations can be utilized.[8]
-
Implantation: Subcutaneously implant 5 x 10⁶ MCF-7 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
Dosing and Administration
-
Compound Formulation: Prepare this compound in a suitable vehicle based on its solubility and stability. Common vehicles include 0.5% methylcellulose (B11928114) with 0.2% Tween 80 or a solution in 20% HP-β-CD.[12]
-
Dosing: Administer the compound and vehicle control to the respective groups of mice. A typical dose for a novel PROTAC could range from 10 to 100 mg/kg, administered daily via oral gavage.[4][12] A positive control, such as fulvestrant (B1683766) (e.g., 200 mg/kg, subcutaneous), should be included.[10]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Fulvestrant (positive control)
-
Efficacy Endpoints
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[12] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor animal body weight as an indicator of general toxicity.[12]
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study to quantify the anti-tumor efficacy.
Pharmacodynamic (PD) Analysis
-
Sample Collection: At the end of the study, or at interim time points, collect tumor and plasma samples.[12]
-
Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of ER protein relative to a loading control (e.g., actin) and the vehicle control group.[12]
Pharmacokinetic (PK) Analysis
-
Study Design: In a separate cohort of animals, administer a single dose of this compound.
-
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Analysis: Determine the concentration of this compound in plasma using LC-MS/MS to calculate key PK parameters.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Efficacy and Target Degradation in a Xenograft Model
| Treatment Group (Dose, Route, Schedule) | Tumor Growth Inhibition (%) | ER Degradation in Tumor (%) | Body Weight Change (%) |
| Vehicle Control | 0 | 0 | +3 |
| This compound (30 mg/kg, p.o., daily) | 65 | 75 | -2 |
| This compound (100 mg/kg, p.o., daily) | 85 | 92 | -5 |
| Fulvestrant (200 mg/kg, s.c., weekly) | 55 | 60 | +1 |
This table presents hypothetical data for illustrative purposes.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Oral Bioavailability (%) |
| This compound | 10 | IV | 1500 | 0.25 | 6000 | 100 |
| This compound | 30 | Oral | 450 | 2 | 3500 | 45 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway Considerations
This compound is designed to eliminate the ER protein, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation.
Caption: Impact of this compound on the ER signaling pathway.
Conclusion
The in vivo evaluation of this compound requires a systematic approach encompassing well-designed efficacy, pharmacodynamic, and pharmacokinetic studies. The protocols and data presentation formats outlined in these application notes provide a framework for a thorough preclinical assessment. Successful demonstration of in vivo efficacy and a favorable safety profile will be critical for the continued development of this compound as a potential therapeutic for ER+ breast cancer.[8]
References
- 1. marinbio.com [marinbio.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring DC50 and Dmax for PROTAC ER Degrader-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC ER Degrader-14 is a bifunctional molecule designed to target the Estrogen Receptor (ER) for degradation through the ubiquitin-proteasome system.[1][2][3] This approach holds significant promise for the treatment of ER-positive cancers.[1] The efficacy of a PROTAC is primarily characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.
This document provides detailed protocols for determining the DC50 and Dmax of this compound in a laboratory setting.
Data Presentation
Accurate determination of DC50 and Dmax is crucial for the evaluation and optimization of PROTAC molecules. Below is a table summarizing representative degradation data for various PROTAC ER degraders in different breast cancer cell lines.
Note: Specific experimental DC50 and Dmax values for this compound were not publicly available at the time of this publication. The data presented below are for other representative PROTAC ER degraders and are intended to serve as a reference.
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) |
| Representative ER Degrader 1 | MCF-7 | 1.8 | >90 |
| Representative ER Degrader 2 | T47D | 0.43 | >95 |
| Representative ER Degrader 3 | MCF-7 | 0.17 | >95 |
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway
The following diagram illustrates the estrogen receptor signaling pathway, which is targeted by this compound. Estrogen binding to ER triggers a signaling cascade that promotes cell proliferation and survival. PROTAC-mediated degradation of ER inhibits these downstream signals.
Experimental Workflow for DC50 and Dmax Determination
The following diagram outlines the key steps for determining the DC50 and Dmax of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing ER-positive breast cancer cell lines and treating them with this compound.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture cells in their recommended complete growth medium. Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired time points (e.g., 24 hours for DC50 determination).
Protocol 2: Protein Extraction and Quantification
This protocol details the lysis of cells to extract total protein and the subsequent quantification of protein concentration.
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis: After the treatment period, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
Protocol 3: Western Blotting for ER Degradation
This protocol describes the use of Western blotting to detect and quantify the levels of ER protein following treatment with the PROTAC.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Estrogen Receptor (ERα)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the antibody incubation steps for the loading control antibody.
-
Detection and Analysis: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Densitometry Analysis: Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ). Normalize the ERα band intensity to the loading control (β-actin or GAPDH).
Protocol 4: Data Analysis for DC50 and Dmax Determination
This protocol outlines the steps to analyze the Western blot data and determine the DC50 and Dmax values.
Procedure:
-
Calculate the percentage of ERα remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit a dose-response curve (e.g., a four-parameter logistic curve) to the data using appropriate software (e.g., GraphPad Prism).
-
From the fitted curve, determine the DC50 value (the concentration at which there is 50% degradation) and the Dmax value (the maximal degradation percentage).
References
- 1. Targeted Cancer Therapy Using Compounds Activated by Light [mdpi.com]
- 2. AU2020201793A1 - Tetrahydronaphthalene and tetrahydroisoquinoline derivatives as estrogen receptor degraders - Google Patents [patents.google.com]
- 3. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application of PROTAC ER Degrader-14 in ER+ Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype of breast cancer, where the growth of cancer cells is driven by the hormone estrogen and its receptor, ERα. While endocrine therapies targeting the ER signaling pathway are the cornerstone of treatment, acquired resistance remains a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.
PROTAC ER Degrader-14, also known as ERD-148, is a heterobifunctional molecule designed to specifically target ERα for degradation. It consists of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of ERα, thereby inhibiting downstream signaling pathways and suppressing tumor growth. These application notes provide a comprehensive overview of the use of this compound in ER+ breast cancer models, including its mechanism of action, in vitro efficacy, and detailed experimental protocols.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery to eliminate ERα. The process can be summarized in the following steps:
-
Binding: The PROTAC molecule simultaneously binds to the estrogen receptor (ERα) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase, now in close proximity to ERα, facilitates the transfer of ubiquitin molecules to the ERα protein, tagging it for degradation.
-
Degradation: The poly-ubiquitinated ERα is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can catalyze the degradation of multiple ERα proteins.
This catalytic mode of action allows for potent and sustained suppression of ERα signaling.
In Vitro Efficacy Data
This compound has demonstrated potent anti-proliferative and ERα degradation activity in various ER+ breast cancer cell lines.
| Cell Line | ERα Status | IC50 (nM) - Cell Proliferation | Reference |
| MCF-7 | Wild-type | 0.8 | [1] |
| T47D | Wild-type | Not explicitly stated, but effective | |
| MCF-7 cY537S | Mutant | 10.5 | [1] |
| MCF-7 cD538G | Mutant | 6.1 | [1] |
Table 1. Anti-proliferative activity of this compound in ER+ breast cancer cell lines.
| Cell Line | ERα Status | Observation | Reference |
| MCF-7 | Wild-type | Significant ERα downregulation at 10 nM | [1] |
| T47D | Wild-type | Dose-dependent ERα degradation | |
| MCF-7 Y537S | Mutant | Significant ERα downregulation at 10 nM | [1] |
Table 2. ERα degradation activity of this compound.
This compound has also been shown to downregulate the mRNA levels of GREB1, a well-known ER-regulated gene, confirming its impact on downstream ER signaling.[1]
Experimental Protocols
Western Blotting for ERα Degradation
This protocol details the steps to assess the degradation of ERα in ER+ breast cancer cell lines following treatment with this compound.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Cell Viability Assay
This protocol is for determining the effect of ERα degradation by this compound on cell viability.
Materials:
-
ER+ breast cancer cell lines
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed MCF-7 or T47D cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay
This protocol is to assess the induction of apoptosis in ER+ breast cancer cells upon treatment with this compound.
Materials:
-
ER+ breast cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol and incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
This protocol is to determine the effect of this compound on the cell cycle distribution of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell lines
-
6-well plates
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C overnight.
-
-
Staining and Analysis:
-
Wash the cells to remove ethanol and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
-
In Vivo Studies in ER+ Breast Cancer Xenograft Models
While specific in vivo data for this compound (ERD-148) is not extensively published, the following provides a general protocol for evaluating its efficacy in an MCF-7 xenograft model.
Materials:
-
Female immunodeficient mice (e.g., nude mice)
-
MCF-7 cells
-
Matrigel
-
Slow-release estrogen pellets
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation:
-
One week prior to cell implantation, subcutaneously implant a slow-release estrogen pellet into each mouse.
-
-
Tumor Cell Implantation:
-
Harvest MCF-7 cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth with calipers.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis, such as Western blotting to confirm ERα degradation or immunohistochemistry (IHC).
-
Downstream Signaling and Logical Relationships
Degradation of ERα by this compound disrupts the canonical ER signaling pathway, leading to the inhibition of ER-dependent gene transcription and subsequent anti-tumor effects.
Conclusion
This compound is a potent and selective degrader of ERα that demonstrates significant anti-proliferative and pro-apoptotic effects in ER+ breast cancer cell lines, including those with acquired resistance mutations. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this and similar compounds. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of ER+ breast cancer.
References
Application Notes: Evaluating the Cell Permeability of PROTAC ER Degrader-14
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutics that induce the degradation of specific target proteins rather than merely inhibiting their function.[1] PROTAC ER Degrader-14 is a bifunctional molecule designed to target the Estrogen Receptor (ER) for degradation by hijacking the body's own ubiquitin-proteasome system (UPS).[2][3] A critical challenge in the development of effective PROTACs is their characteristically high molecular weight and polar surface area, which can limit their ability to cross the cell membrane and reach intracellular targets.[1] Therefore, the accurate assessment of cellular permeability is a crucial step in the preclinical development of PROTACs like ER Degrader-14.[1][4]
These application notes provide detailed protocols for two standard in vitro methods used to evaluate cell permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.
Mechanism of Action: this compound
This compound functions by forming a ternary complex between the target Estrogen Receptor protein and an E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to tag the ER protein with a polyubiquitin (B1169507) chain.[3] The ubiquitinated ER is then recognized and degraded by the proteasome, a cellular protein disposal system.[3][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple ER proteins.[3]
Cell Permeability Assay Workflow
Assessing the permeability of this compound involves a multi-step process, from initial compound preparation to final data analysis. The general workflow for cell-based assays like the Caco-2 model is depicted below. This process ensures the integrity of the cellular monolayer and the accuracy of the permeability measurements.[6]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[1] It is a cost-effective tool for screening compounds based on their ability to diffuse across an artificial lipid membrane, making it suitable for early-stage drug discovery.[1][7]
Materials:
-
PAMPA plate assembly (hydrophobic PVDF filter donor plate and acceptor plate)
-
Lecithin lipid solution (e.g., 10% in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
UV-Vis spectrophotometer or LC-MS/MS instrument
Procedure:
-
Membrane Coating: Carefully add 5 µL of the lipid solution to each well of the donor plate filter membrane.
-
Donor Solution Preparation: Prepare the donor solution by diluting the this compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of fresh PBS.
-
Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Incubation: Add 200 µL of the PROTAC donor solution to each well of the donor plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[8]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).[8]
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))
-
Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[1][9] It provides a comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[8][10]
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)
-
Transwell inserts (e.g., 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[8]
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Values ≥200 Ω·cm² are typically considered acceptable.[11] Alternatively, perform a Lucifer yellow rejection assay.
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[8]
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.[8]
-
Basolateral to Apical (B-A) Transport: To assess active efflux, add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[8]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[8]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.[8]
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.[10]
-
Data Calculation:
Data Presentation
The following table summarizes representative quantitative data from permeability assays for a hypothetical PROTAC, illustrating how data for ER Degrader-14 can be structured for easy comparison. Note: Data presented are for illustrative purposes and do not represent actual experimental values for this compound.
| Assay Type | Compound | Concentration (µM) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| PAMPA | This compound | 100 | 0.8 ± 0.1 | N/A | N/A | Low |
| Antipyrine (High Control) | 100 | 18.5 ± 1.5 | N/A | N/A | High | |
| Atenolol (Low Control) | 100 | 0.2 ± 0.05 | N/A | N/A | Low | |
| Caco-2 | This compound | 10 | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.0 | Low (Substrate for Efflux) |
| Propranolol (High Control) | 10 | 25.0 ± 2.1 | 23.5 ± 1.9 | 0.94 | High | |
| Talinolol (Efflux Control) | 10 | 0.6 ± 0.1 | 9.0 ± 1.1 | 15.0 | Low (Substrate for Efflux) |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
Application Notes and Protocols: Using CRISPR to Validate PROTAC ER Degrader-14 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] PROTAC ER Degrader-14 is an investigational bifunctional molecule designed to target the estrogen receptor (ER) for degradation, a key driver in ER-positive breast cancers.[2][3] This document provides detailed application notes and protocols for validating the targets of this compound using CRISPR/Cas9 gene-editing technology.
The validation of a PROTAC's mechanism of action is crucial to ensure its specificity and efficacy.[4] CRISPR/Cas9 provides a powerful tool to dissect the molecular requirements for PROTAC activity by enabling precise genomic editing to knockout key components of the degradation pathway or to tag endogenous proteins for monitoring.[5][6] These protocols will guide researchers through the essential steps of CRISPR-mediated validation, from experimental design to data analysis.
Signaling Pathway: this compound Mechanism of Action
This compound facilitates the degradation of the Estrogen Receptor alpha (ERα) by forming a ternary complex between ERα and an E3 ubiquitin ligase.[1][7] This proximity induces the E3 ligase to polyubiquitinate ERα, marking it for degradation by the 26S proteasome.[8][9][10] The estrogen receptor alpha, a ligand-activated transcription factor, plays a crucial role in cell proliferation and survival, particularly in ER-positive cancers.[11][12][13] Upon estrogen binding, ERα dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) to regulate gene transcription.[11][13] By degrading ERα, this compound aims to abrogate this signaling pathway.
Caption: Mechanism of action for this compound.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of E3 Ligase Components to Validate PROTAC Dependency
This protocol is designed to confirm that the degradation of ERα by this compound is dependent on a specific E3 ubiquitin ligase (e.g., VHL or CRBN).
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Lentiviral vectors expressing Cas9 and a specific gRNA targeting the E3 ligase gene (e.g., VHL or CRBN)
-
Non-targeting control gRNA
-
Lentivirus packaging and transduction reagents
-
Puromycin
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-ERα, anti-VHL/CRBN, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
gRNA Design and Lentivirus Production: Design and clone gRNAs targeting the exon of the E3 ligase gene into a lentiviral vector. Co-transfect the gRNA vector with packaging plasmids into HEK293T cells to produce lentivirus.
-
Cell Transduction and Selection: Transduce MCF-7 cells with the lentivirus containing the E3 ligase-targeting gRNA or a non-targeting control gRNA. After 48 hours, select for transduced cells using puromycin.
-
Knockout Validation: Expand the selected cell populations and validate the knockout of the target E3 ligase by Western blotting.
-
PROTAC Treatment: Plate the knockout and control cell lines. Treat the cells with a dose-response of this compound or DMSO for 24 hours.
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with inhibitors. Quantify the total protein concentration using a BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ERα, the targeted E3 ligase, and a loading control. Visualize the protein bands using an ECL substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control and calculate the percentage of ERα degradation relative to the DMSO-treated control.
Protocol 2: CRISPR/Cas9-Mediated Endogenous Tagging of ERα for Degradation Monitoring
This protocol allows for the sensitive and quantitative monitoring of endogenous ERα degradation in real-time using a HiBiT tag.[1]
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7) expressing LgBiT
-
CRISPR/Cas9 system (e.g., RNP complex) with a gRNA targeting the C-terminus of the ESR1 gene
-
Donor DNA template containing the HiBiT tag sequence flanked by homology arms
-
Transfection reagent
-
FACS buffer
-
Nano-Glo® HiBiT Lytic Detection System
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the C-terminus of the endogenous ESR1 locus in a cell line stably expressing LgBiT.
-
Cell Sorting: Enrich the population of successfully edited cells by fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed from the donor template.
-
PROTAC Treatment: Plate the HiBiT-tagged cells in a 96-well plate. Treat the cells with a serial dilution of this compound or DMSO.
-
Luminescence Measurement: At various time points, measure the luminescence signal using the Nano-Glo® HiBiT Lytic Detection System according to the manufacturer's instructions. The luminescence signal is directly proportional to the amount of HiBiT-ERα protein.
-
Data Analysis: Calculate the percentage of ERα degradation relative to the vehicle control for each concentration and time point. Plot dose-response and time-course curves to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Data Presentation
Table 1: Validation of E3 Ligase Dependency for this compound Activity
| Cell Line | This compound (nM) | ERα Degradation (%) |
| MCF-7 (Control gRNA) | 1 | 45 ± 5 |
| 10 | 85 ± 7 | |
| 100 | 95 ± 3 | |
| MCF-7 (VHL KO) | 1 | 5 ± 2 |
| 10 | 8 ± 3 | |
| 100 | 10 ± 4 | |
| MCF-7 (CRBN KO) | 1 | 42 ± 6 |
| 10 | 88 ± 5 | |
| 100 | 96 ± 2 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Quantitative Analysis of Endogenous ERα Degradation using HiBiT Tagging
| Parameter | This compound |
| DC50 (nM) | 1.5 |
| Dmax (%) | >95 |
| Time to 50% Degradation (hours) at 10 nM | 4 |
Data derived from dose-response and time-course experiments in MCF-7 HiBiT-ERα cells.
Visualization of Experimental Workflow
Caption: Experimental workflows for CRISPR-based validation.
Conclusion
The combination of PROTAC technology and CRISPR/Cas9 gene editing provides a robust platform for the development and validation of novel targeted protein degraders. The protocols and data presented here offer a comprehensive guide for researchers to confirm the on-target activity and elucidate the mechanism of action of this compound. These validation steps are critical for the advancement of this promising therapeutic strategy for ER-positive cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 7. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-mediated degradation of an endoplasmic reticulum membrane protein - American Chemical Society [acs.digitellinc.com]
- 9. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estrogen Receptor Alpha (ER Alpha): A Key Mediator of Estrogen Signalling [elisakits.co.uk]
Application Notes and Protocols: Live-Cell Imaging of ER Degradation with PROTAC-14
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's intrinsic protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC is a heterobifunctional molecule comprising a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5] Unlike traditional inhibitors that require high occupancy for efficacy, PROTACs act catalytically, enabling the degradation of target proteins at sub-stoichiometric concentrations.[1][3]
This document provides detailed application notes and experimental protocols for the use of a hypothetical PROTAC, PROTAC-14 , in inducing the degradation of an endoplasmic reticulum (ER)-resident protein and monitoring this process in real-time using live-cell imaging. The ER is a critical organelle involved in protein synthesis and modification, and the ability to target ER-resident proteins for degradation opens up new avenues for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[4][6]
Mechanism of Action: PROTAC-14
PROTAC-14 is engineered to specifically target an ER-resident protein for degradation. Its mechanism of action involves several key steps:
-
Cellular Entry: PROTAC-14, as a small molecule, passively diffuses across the cell membrane into the cytoplasm.
-
Ternary Complex Formation: Within the cell, PROTAC-14 simultaneously binds to the target ER-resident protein and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[4][7] This results in the formation of a stable ternary complex (POI-PROTAC-14-E3 Ligase).[3][4]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6][8]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a key component of the UPS.[5][8]
-
Recycling: After the degradation of the target protein, PROTAC-14 is released and can engage another target protein and E3 ligase, continuing its catalytic cycle.[3][8]
Signaling Pathway Diagram
Caption: Mechanism of PROTAC-14 mediated ER protein degradation.
Quantitative Data Summary
The efficacy of PROTAC-14 can be quantified by determining key degradation parameters such as the maximum degradation (Dmax) and the concentration required to achieve 50% degradation (DC50). The kinetics of degradation, including the time to reach 50% degradation (T50), can also be assessed through time-course experiments.
| Parameter | Description | Representative Value |
| DC50 | The concentration of PROTAC-14 that induces 50% degradation of the target protein at a specific time point (e.g., 24 hours). | 50 nM |
| Dmax | The maximum percentage of target protein degradation achievable with PROTAC-14. | >90% |
| T50 | The time required to achieve 50% degradation of the target protein at a given concentration of PROTAC-14. | 4 hours |
Experimental Protocols
Protocol 1: Live-Cell Imaging of ER Degradation Using a Fluorescently Tagged Target Protein
This protocol describes the use of live-cell imaging to monitor the degradation of an ER-resident protein endogenously tagged with a fluorescent protein (e.g., GFP or HaloTag).
Materials:
-
Cell line with the target ER protein endogenously tagged with a fluorescent protein (e.g., U2OS-ER-GFP).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Glass-bottom imaging dishes or plates.
-
PROTAC-14 stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging solution (e.g., FluoroBrite DMEM).
-
Automated live-cell imaging microscope with environmental control (37°C, 5% CO2).
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Procedure:
-
Cell Seeding:
-
Seed the fluorescently tagged cell line into glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate overnight at 37°C and 5% CO2.
-
-
PROTAC-14 Treatment:
-
Prepare serial dilutions of PROTAC-14 in pre-warmed live-cell imaging solution to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the PROTAC-14 containing imaging solution to the respective wells.
-
-
Live-Cell Imaging:
-
Immediately place the imaging dish onto the pre-warmed and CO2-controlled stage of the microscope.
-
Set up the imaging parameters, including the fluorescent channel for the tagged protein and a brightfield or phase-contrast channel to monitor cell health.
-
Acquire images at multiple positions per well every 15-30 minutes for a duration of 4 to 24 hours.
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity of the ER-localized signal within each cell at every time point.
-
Normalize the fluorescence intensity of each cell to its intensity at time zero (before PROTAC-14 addition).
-
Plot the normalized fluorescence intensity versus time for each PROTAC-14 concentration to generate degradation curves.
-
Calculate Dmax, DC50, and degradation rates from these curves.[9]
-
Protocol 2: Visualizing ER Integrity During PROTAC-14 Treatment
This protocol is designed to assess whether PROTAC-14 treatment affects the overall morphology and integrity of the endoplasmic reticulum.
Materials:
-
Wild-type cell line of interest.
-
Complete cell culture medium.
-
Glass-bottom imaging dishes.
-
PROTAC-14 stock solution.
-
ER-Tracker™ Green or Red dye (or other suitable live-cell ER stain).[10][11][12]
-
Live-cell imaging solution.
-
Confocal microscope with environmental control.
Procedure:
-
Cell Seeding and PROTAC-14 Treatment:
-
Follow steps 1 and 2 from Protocol 1 to seed cells and treat with PROTAC-14 at various concentrations, including a vehicle control. Incubate for the desired duration (e.g., 6, 12, or 24 hours).
-
-
ER Staining:
-
Approximately 30 minutes before imaging, add the ER-Tracker™ dye directly to the culture medium at the manufacturer's recommended concentration.
-
Incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging solution to remove excess dye.
-
Add fresh, pre-warmed live-cell imaging solution to the dish.
-
Image the cells using a confocal microscope to visualize the morphology of the ER network. Acquire z-stacks to capture the three-dimensional structure.
-
-
Analysis:
-
Qualitatively assess the ER morphology in PROTAC-14 treated cells compared to the vehicle control. Look for signs of fragmentation, swelling, or collapse of the ER network, which could indicate off-target effects or cellular stress.
-
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging of PROTAC-14 mediated degradation.
Conclusion
Live-cell imaging is an indispensable tool for the characterization of PROTACs, providing real-time, quantitative insights into their efficacy and mechanism of action within a physiological context.[1] The protocols and application notes provided herein offer a comprehensive guide for researchers to investigate the dynamics of ER-resident protein degradation induced by PROTAC-14. By employing these methods, scientists can effectively evaluate the potency and kinetics of novel PROTACs, accelerating the development of this promising therapeutic class.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-mediated degradation of an endoplasmic reticulum membrane protein - American Chemical Society [acs.digitellinc.com]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protacerdegraders.com [protacerdegraders.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. abpbio.com [abpbio.com]
- 12. Cell Navigator® Live Cell Endoplasmic Reticulum (ER) Staining Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Co-Immunoprecipitation with PROTAC ER Degrader-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful tool to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[3] They achieve this by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][5]
PROTAC ER Degrader-14 is a novel PROTAC designed to target the estrogen receptor (ER) for degradation.[6] The ER plays a critical role in the development and progression of a significant portion of breast cancers.[7] By inducing the degradation of the ER, this compound presents a promising therapeutic strategy.[8] This document provides a detailed protocol for performing co-immunoprecipitation (Co-IP) to study the interactions of this compound with the estrogen receptor and components of the ubiquitin-proteasome system. Co-immunoprecipitation is a robust technique used to isolate and identify proteins that are bound to a specific target protein within a cell lysate.[9]
Mechanism of Action of this compound
This compound is composed of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] The formation of the ternary complex—comprising this compound, the estrogen receptor, and the E3 ligase—is the crucial first step in the degradation process.[3] Following ubiquitination, the tagged estrogen receptor is recognized and degraded by the proteasome.[8] The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.[4]
Signaling Pathway Diagram
Caption: Mechanism of this compound leading to ubiquitination and degradation of the Estrogen Receptor.
Experimental Protocol: Co-Immunoprecipitation
This protocol details the steps for investigating the interaction between this compound, the estrogen receptor, and associated E3 ligase components in a cellular context.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-136343 |
| ER-positive breast cancer cells (e.g., MCF-7) | ATCC | HTB-22 |
| Cell Lysis Buffer (non-denaturing) | Cell Signaling Technology | #9803 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| Anti-Estrogen Receptor α antibody (for IP) | Santa Cruz Biotechnology | sc-8002 |
| Anti-Ubiquitin antibody (for WB) | Cell Signaling Technology | #3936 |
| Anti-CRBN antibody (if CRBN is the E3 ligase) | Abcam | ab264547 |
| Normal Rabbit IgG (Isotype Control) | Cell Signaling Technology | #2729 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| Wash Buffer (e.g., TBS-T) | - | - |
| Elution Buffer (e.g., Glycine-HCl, pH 2.5) | - | - |
| Neutralization Buffer (e.g., Tris-HCl, pH 8.5) | - | - |
| SDS-PAGE Gels and Buffers | Bio-Rad | - |
| Western Blotting Membranes and Reagents | Bio-Rad | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the co-immunoprecipitation experiment.
Detailed Procedure
1. Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified time (e.g., 4-8 hours).
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate:
-
Determine the protein concentration of the lysate using a Bradford assay.
-
To reduce non-specific binding, incubate the lysate with normal rabbit IgG and Protein A/G magnetic beads for 1 hour at 4°C with gentle rotation.[9]
-
Place the tube on a magnetic rack and collect the supernatant.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-Estrogen Receptor α antibody.
-
As a negative control, add an equivalent amount of normal rabbit IgG to a separate tube of pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
5. Washing:
-
Place the tubes on a magnetic rack to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer (e.g., TBS-T). With each wash, resuspend the beads, briefly incubate, and then pellet using the magnetic rack.
6. Elution:
-
After the final wash, remove all residual wash buffer.
-
Add elution buffer to the beads and incubate for 5-10 minutes at room temperature to dissociate the protein complexes from the antibody.
-
Pellet the beads using the magnetic rack and carefully transfer the supernatant containing the eluted proteins to a new tube.
-
Neutralize the eluate by adding neutralization buffer.
7. Sample Analysis:
-
Add SDS-PAGE sample buffer to the eluted samples and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using primary antibodies against the estrogen receptor (to confirm successful immunoprecipitation), ubiquitin (to detect ubiquitinated ER), and the relevant E3 ligase (e.g., CRBN) to identify interacting partners.
Data Presentation and Interpretation
The results of the Western blot analysis can be summarized in a table for clear comparison.
| Immunoprecipitation Antibody | Western Blot Antibody | This compound Treatment | Expected Result | Interpretation |
| Anti-ERα | Anti-ERα | - / + | Strong band in both | Confirms successful IP of ERα. |
| Anti-ERα | Anti-Ubiquitin | - | Faint or no band | Basal level of ERα ubiquitination. |
| Anti-ERα | Anti-Ubiquitin | + | Stronger/smeary band | Increased ubiquitination of ERα induced by the PROTAC. |
| Anti-ERα | Anti-E3 Ligase | - | Faint or no band | Basal interaction between ERα and the E3 ligase. |
| Anti-ERα | Anti-E3 Ligase | + | Stronger band | PROTAC-dependent interaction between ERα and the E3 ligase. |
| Normal Rabbit IgG | Anti-ERα / Anti-Ubiquitin / Anti-E3 Ligase | + | No bands | Confirms specificity of the IP antibody. |
A successful experiment will demonstrate an increased association of ubiquitin and the specific E3 ligase with the estrogen receptor in cells treated with this compound compared to control cells. This provides direct evidence for the formation of the ternary complex and the subsequent ubiquitination of the target protein, validating the mechanism of action of the PROTAC.
Troubleshooting and Optimization
-
High Background: Increase the number of washes or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration). Ensure adequate pre-clearing of the lysate.
-
Low Signal: Optimize the antibody concentration and incubation times. Ensure the lysis buffer is compatible with maintaining protein-protein interactions.[10] Consider using a cross-linking agent to stabilize weak or transient interactions.
-
Non-specific Bands: Use a high-quality, specific antibody for immunoprecipitation.[11] Always include an isotype control to differentiate specific from non-specific binding.
By following this detailed protocol, researchers can effectively utilize co-immunoprecipitation to investigate the molecular interactions facilitated by this compound, providing valuable insights into its mechanism of action and contributing to the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. protacerdegraders.com [protacerdegraders.com]
- 8. protacerdegraders.com [protacerdegraders.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
troubleshooting PROTAC ER Degrader-14 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with PROTAC ER Degrader-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target the Estrogen Receptor (ER) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to the ER, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This tripartite complex formation leads to the ubiquitination of the ER, marking it for degradation by the cell's proteasome machinery. This "event-driven" mechanism allows for the catalytic degradation of multiple ER protein molecules by a single PROTAC molecule.
Q2: What are the key components of this compound?
A2: this compound consists of three main components:
-
ER Ligand: Binds to the Estrogen Receptor.
-
E3 Ligase Ligand: Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
Linker: Connects the ER ligand and the E3 ligase ligand, optimizing the formation of a stable and productive ternary complex.
Q3: What is the "hook effect" and how can I avoid it in my experiments?
A3: The "hook effect" is a common phenomenon in PROTAC experiments where an increase in the concentration of the degrader leads to a decrease in target protein degradation, resulting in a bell-shaped dose-response curve.[2][3] This occurs at high concentrations where the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[2][3] To avoid this, it is crucial to perform a wide dose-response experiment (e.g., from picomolar to micromolar ranges) to identify the optimal concentration for maximal degradation (Dmax).[2]
Q4: What are appropriate negative controls for my this compound experiments?
A4: To ensure that the observed ER degradation is a direct result of the PROTAC mechanism, it is essential to use appropriate negative controls.[4][5] Two common types of inactive controls are:
-
E3 Ligase Binding-Deficient Control: A stereoisomer (diastereomer) of the E3 ligase ligand that does not bind to the E3 ligase. This control helps to confirm that the degradation is dependent on E3 ligase recruitment.[4][]
-
Target Binding-Deficient Control: A molecule structurally similar to the PROTAC but with a modification to the ER ligand that abolishes its binding to the Estrogen Receptor. This control helps to rule out off-target effects.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No ER Degradation Observed | Suboptimal PROTAC Concentration: The concentration used may be too low to induce degradation or too high and falling within the "hook effect" range. | Perform a broad dose-response curve with concentrations ranging from pM to µM to identify the optimal degradation concentration (DC50) and maximal degradation (Dmax).[2] |
| Incorrect Incubation Time: The kinetics of degradation can vary. | Conduct a time-course experiment at a fixed, optimal concentration (e.g., 4, 8, 16, 24 hours) to determine the ideal incubation time. | |
| Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane. | Consider using a cell permeability assay (e.g., PAMPA) to assess the compound's ability to enter the cells.[7] Modifications to the linker or the use of permeabilizing agents (with caution) could be explored. | |
| Low E3 Ligase Expression: The cell line used may not express sufficient levels of the E3 ligase recruited by this compound. | Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR. | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes (ER-PROTAC or E3-PROTAC) rather than the productive ternary complex. | Confirm the hook effect by performing a detailed dose-response curve with more data points at higher concentrations. Use concentrations at or below the Dmax for subsequent experiments.[2] |
| Imbalance in Binding Affinities: A significant difference in the binding affinity of the PROTAC for ER and the E3 ligase can contribute to the hook effect. | Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities and ternary complex formation. | |
| High Variability Between Replicates | Inconsistent Cell Health or Density: Variations in cell passage number, confluency, or overall health can affect the ubiquitin-proteasome system and protein expression levels. | Standardize cell culture conditions, including seeding density and passage number. Ensure cells are healthy and actively dividing during the experiment. |
| Compound Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment. | Assess the stability of this compound in your experimental media over time using methods like HPLC or LC-MS. | |
| Off-Target Effects Observed | Non-specific Binding: The ER ligand or the E3 ligase ligand may bind to other proteins, leading to their degradation. | Perform proteomic studies (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment. Use the appropriate negative controls (target-binding deficient and E3-binding deficient) to confirm specificity. |
Quantitative Data Summary
The following tables summarize key in vitro efficacy data for ER degraders, including compounds with similar characteristics to this compound (referred to as ERD-148 in some literature).
Table 1: ERα Degradation
| Compound | Cell Line | DC50 (nM) | Maximum Degradation (Dmax) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | ~1 | >90% | [8] |
| Fulvestrant | MCF-7 | - | 40-50% | [8] |
| ERD-148 | MCF-7 | - | More complete than fulvestrant | [8] |
Table 2: Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 (nM) | Reference |
| Vepdegestrant (ARV-471) | T47D-KBluc | 1.1 | [8] |
| Fulvestrant | MCF-7 | 0.29 | [8] |
| ERD-148 | MCF-7 | 0.8 | [9] |
| ERD-148 | cY537S mutant | 10.5 | [9] |
| ERD-148 | cD538G mutant | 6.1 | [9] |
Experimental Protocols
Western Blotting for ERα Degradation
This protocol outlines the steps to quantify the amount of ERα protein remaining in cells after treatment with this compound.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells in culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A wide concentration range (e.g., 0.01 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle-only control.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of ERα remaining relative to the vehicle control.
-
Plot the percentage of remaining ERα against the PROTAC concentration to determine the DC50 and Dmax.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is for determining the effect of ERα degradation on cell viability.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay, add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo assay, add the reagent to each well and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of ER degradation.
Caption: The "Hook Effect" in PROTAC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
overcoming the hook effect with PROTAC ER Degrader-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC ER Degrader-14. The information is designed to help overcome common experimental challenges, with a particular focus on addressing the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule designed to specifically induce the degradation of the Estrogen Receptor (ER). It is composed of a ligand that binds to the ER, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the ER and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the ER, marking it for degradation by the proteasome. This targeted degradation approach allows for the study of ER signaling pathways and holds potential for therapeutic development.[1][2][3]
Q2: What is the "hook effect" and why does it occur with PROTACs?
The hook effect is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein decreases.[4] This results in a characteristic bell-shaped curve. The effect occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the ER or the E3 ligase alone) rather than the productive ternary complex (ER-PROTAC-E3 ligase) required for degradation.[5]
Q3: At what concentration of this compound should I expect to see the hook effect?
The concentration at which the hook effect becomes apparent can vary depending on the specific experimental conditions, including the cell line, incubation time, and the expression levels of ER and the recruited E3 ligase. Generally, for many PROTACs, the hook effect is observed at concentrations in the micromolar (µM) range. It is crucial to perform a wide dose-response curve to identify the optimal concentration for maximal degradation (Dmax) and the onset of the hook effect.
Q4: How can I be sure that the observed effect is due to proteasomal degradation?
To confirm that the degradation of ER is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. Pre-treating the cells with a proteasome inhibitor before adding this compound should rescue the degradation of ER, indicating that the process is proteasome-dependent.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No ER degradation observed at any concentration. | 1. Low cell permeability of the PROTAC. 2. Low expression of ER or the recruited E3 ligase in the cell line. 3. Sub-optimal incubation time. 4. Inactive PROTAC. | 1. Assess cell permeability using established assays. 2. Confirm ER and E3 ligase expression levels via Western blot or qPCR. 3. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed concentration. 4. Verify the integrity and activity of the PROTAC. If possible, use a positive control PROTAC. |
| High variability between replicates. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the PROTAC dilutions. 3. Cell health issues. | 1. Ensure uniform cell seeding across all wells. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Monitor cell morphology and viability. Ensure cells are within a consistent passage number range. |
| Bell-shaped dose-response curve (Hook Effect). | Formation of unproductive binary complexes at high PROTAC concentrations. | 1. Perform a wider and more granular dose-response curve to accurately determine the optimal concentration (DC50) and the concentration at which the hook effect begins. 2. For subsequent experiments, use concentrations at or below the determined optimal concentration for maximal degradation. 3. Confirm ternary complex formation using biophysical assays like co-immunoprecipitation. |
| High cell toxicity observed. | 1. Off-target effects of the PROTAC at high concentrations. 2. Intrinsic toxicity of the PROTAC molecule. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the degradation experiment to determine the cytotoxic concentration. 2. Lower the PROTAC concentration to a range that is effective for degradation but not toxic. |
Quantitative Data Summary
Disclaimer: The following data is representative of typical PROTAC ER degraders and is provided for illustrative purposes. Specific values for this compound should be determined experimentally.
Table 1: Representative Cellular Degradation Profile of this compound
| Cell Line | Incubation Time (hours) | DC50 (nM) | Dmax (%) |
| MCF-7 | 24 | 15 | >90 |
| T47D | 24 | 25 | >85 |
Table 2: Representative Ternary Complex Formation Parameters
| Parameter | Value | Method |
| Binding Affinity (Kd) to ERα | 20 nM | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (Kd) to E3 Ligase | 150 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Cooperativity (α) | 5 | FRET-based assay |
Experimental Protocols
Protocol 1: Dose-Response Analysis of ER Degradation by Western Blot
This protocol details the steps to determine the dose-dependent degradation of ER in response to this compound.
Materials:
-
This compound
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM) to observe the full dose-response, including the hook effect. Include a vehicle-only control (DMSO).
-
Replace the existing medium with the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer.
-
Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.[8]
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities. Normalize the ERα band intensity to the loading control. Plot the percentage of ER degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the formation of the ER-PROTAC-E3 ligase ternary complex.
Materials:
-
This compound
-
ER-positive cell line
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing Co-IP lysis buffer
-
Primary antibody against the E3 ligase
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated ER.
-
Treat the cells with an optimal concentration of this compound or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody against the E3 ligase or a control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot. Probe the membrane with a primary antibody against ERα to detect its presence in the E3 ligase immunoprecipitate.
Visualizations
Caption: Mechanism of Action for this compound.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
improving PROTAC ER Degrader-14 cell permeability
Welcome to the Technical Support Center for PROTAC ER Degrader-14. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with a focus on improving cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to target the Estrogen Receptor (ER) for degradation.[1][2] It is composed of a ligand that binds to the ER, a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate the ER protein.[3][4]
Q2: My this compound shows good biochemical binding but poor cellular degradation activity. Could this be a cell permeability issue?
Yes, this is a common challenge with PROTACs.[5] Due to their large molecular weight and high polar surface area, PROTACs often struggle to efficiently cross the cell membrane.[6][7][8] Good in vitro binding demonstrates that the molecule can interact with its target, but poor cellular activity often points to insufficient intracellular concentration, which is a direct consequence of low cell permeability.[5]
Q3: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
Key properties include molecular weight (MW), topological polar surface area (TPSA), number of rotatable bonds, and lipophilicity (LogP). PROTACs typically fall "beyond the Rule of Five," meaning they have higher MW and TPSA than conventional small molecule drugs, which can negatively impact their ability to passively diffuse across cell membranes.[5][7]
Q4: What general strategies can be employed to improve the cell permeability of PROTACs like ER Degrader-14?
Several strategies can be explored to enhance PROTAC permeability:
-
Linker Optimization: Modifying the linker is a common approach. This can involve adjusting its length, rigidity, and composition. For instance, replacing flexible PEG linkers with more rigid phenyl rings or incorporating cyclic moieties can improve permeability.[9][10]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "folded" conformation. This reduces the exposed polar surface area and molecular size, facilitating passage through the cell membrane's lipid bilayer.[9]
-
Prodrug Strategy: A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved off inside the cell to release the active PROTAC. This can enhance membrane permeability, though it may also increase the molecular weight.[9]
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce polarity and improve permeability. Studies have shown this to be an effective strategy without significantly compromising the PROTAC's stability or activity.[11]
Troubleshooting Guide: Improving this compound Cell Permeability
This guide provides a systematic approach to diagnosing and addressing cell permeability issues with this compound.
Issue: Low or no degradation of ER in cellular assays despite confirmed in vitro binding.
This is a classic indicator of poor cell permeability. The following workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for poor this compound activity.
Quantitative Data Summary: Permeability Assays
When evaluating the permeability of your PROTAC, the following assays are commonly used. The table below summarizes typical outputs.
| Assay Type | Parameter Measured | Typical Value for "Good" Permeability | Typical Value for "Poor" Permeability |
| PAMPA | Apparent Permeability (Papp) | > 1.0 x 10⁻⁶ cm/s | < 1.0 x 10⁻⁶ cm/s |
| Caco-2 | Apparent Permeability (Papp A to B) | > 1.0 x 10⁻⁶ cm/s | < 1.0 x 10⁻⁶ cm/s |
| Efflux Ratio (Papp B to A / Papp A to B) | < 2 | > 2 (indicates active efflux) |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[6]
Principle: The PAMPA assay assesses a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[6]
Methodology:
-
Prepare the Donor Plate: Add a solution of this compound in a suitable buffer (e.g., PBS at pH 7.4) to the wells of a 96-well donor plate.
-
Prepare the Acceptor Plate: The acceptor plate contains a lipid-infused filter. Add buffer to the wells of this plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the solutions are in contact with the membrane.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [C]A / [C]D, equilibrium)
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess a compound's permeability and potential for active transport.[6]
Principle: The Caco-2 assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, providing insight into both passive diffusion and active transport mechanisms.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add the this compound solution to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
Quantify the PROTAC concentration in the samples using LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the PROTAC solution to the basolateral (B) side.
-
At various time points, take samples from the apical (A) side.
-
Quantify the PROTAC concentration.
-
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions. The efflux ratio (Papp B to A / Papp A to B) indicates if the compound is a substrate for efflux transporters.
Caption: Workflow for the Caco-2 Permeability Assay.
Western Blot for ER Degradation
This protocol is used to quantify the degradation of the ER protein in cells treated with this compound.[12][13]
Methodology:
-
Cell Treatment: Seed cells (e.g., MCF-7) and allow them to adhere. Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare the samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific for ERα.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of ER degradation.
Signaling Pathway
The mechanism of action for this compound involves hijacking the ubiquitin-proteasome system.
Caption: PROTAC-mediated degradation of Estrogen Receptor α (ERα).
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC ER Degrader Linker Length
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the linker length of Estrogen Receptor (ER) PROTAC degraders.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in an ER PROTAC?
The linker in a Proteolysis-Targeting Chimera (PROTAC) connects the E3 ligase-binding ligand to the target protein-binding ligand (in this case, for the Estrogen Receptor). Its length and composition are critical for enabling the formation of a stable and productive ternary complex between the ER, the PROTAC, and the E3 ligase. This complex formation is essential for the subsequent ubiquitination and proteasomal degradation of the ER. The linker's flexibility and chemical properties influence the orientation and proximity of the two proteins, directly impacting degradation efficiency.
Q2: How does linker length affect the degradation efficiency (DC50 and Dmax) of an ER PROTAC?
Linker length significantly impacts the potency (DC50) and maximal degradation (Dmax) of an ER PROTAC.
-
Short linkers may not provide enough flexibility for the ER and E3 ligase to form a stable ternary complex, leading to poor degradation.
-
Optimal-length linkers facilitate the ideal protein-protein interactions within the ternary complex, resulting in potent and efficient degradation.
-
Long linkers can lead to the formation of non-productive binary complexes (PROTAC-ER or PROTAC-E3 ligase) or unproductive ternary complexes, which can decrease degradation efficiency. This is often associated with the "hook effect," where higher concentrations of the PROTAC lead to reduced degradation.
Q3: What are the most common E3 ligases and corresponding ligands used for ER PROTACs?
The most commonly used E3 ligases for PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).
-
Cereblon ligands are typically derived from thalidomide, lenalidomide, or pomalidomide.
-
VHL ligands are often based on derivatives of the HIF-1α peptide.
The choice of E3 ligase and its ligand can influence the stability of the ternary complex and the overall degradation profile.
Troubleshooting Guide
Issue 1: My ER PROTAC shows low degradation of the Estrogen Receptor.
-
Possible Cause 1: Suboptimal Linker Length. The linker may be too short or too long, preventing the formation of a stable ternary complex.
-
Solution: Synthesize a series of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different unit lengths) to identify the optimal length for ternary complex formation and subsequent degradation.
-
-
Possible Cause 2: Poor Cell Permeability. The physicochemical properties of the PROTAC may limit its ability to cross the cell membrane.
-
Solution: Assess the permeability of your compound using a PAMPA assay. If permeability is low, consider modifying the linker or ligands to improve LogP and other properties.
-
-
Possible Cause 3: Low Ternary Complex Stability. Even with an appropriate linker length, the specific chemical composition of the linker may not favor stable ternary complex formation.
-
Solution: Perform biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation. A positive cooperativity value (α > 1) indicates a stable complex.
-
Issue 2: I am observing a significant "hook effect" with my ER PROTAC.
-
Possible Cause: Formation of Non-productive Binary Complexes. At high concentrations, the PROTAC can independently bind to the ER and the E3 ligase, preventing the formation of the necessary ternary complex.
-
Solution: This is an inherent property of many PROTACs. The focus should be on identifying a therapeutic window where the PROTAC concentration is sufficient for degradation but below the threshold that triggers the hook effect. Determine the DC50 and Dmax values accurately to identify the optimal concentration range.
-
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment comparing ER PROTACs with different linker lengths.
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| ERD-10 | PEG | 10 | >1000 | <20 | 0.8 |
| ERD-12 | PEG | 12 | 150 | 65 | 1.5 |
| ERD-14 | PEG | 14 | 25 | 92 | 4.2 |
| ERD-16 | PEG | 16 | 80 | 75 | 2.1 |
| ERD-18 | Alkyl | 18 | 250 | 50 | 1.2 |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of protein degradation.
-
α: Cooperativity factor; α > 1 indicates positive cooperativity in ternary complex formation.
Key Experimental Protocols
1. Western Blotting for ER Degradation
This protocol is used to quantify the amount of ER protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with a range of concentrations of the ER PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the Estrogen Receptor. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is used to quantify the intensity of the ER band relative to the loading control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability as a downstream consequence of ER degradation.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the ER PROTAC.
-
Incubation: Incubate the plate for a period that allows for ER degradation and subsequent effects on cell proliferation (e.g., 72 hours).
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the IC50 value.
Diagrams
Caption: Workflow for optimizing ER PROTAC linker length.
Caption: Mechanism of PROTAC-mediated ER degradation.
Technical Support Center: PROTAC ER Degrader-14
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot experiments involving PROTAC ER Degrader-14. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target the Estrogen Receptor (ER) for degradation. It is a bifunctional molecule composed of a ligand that binds to the ER and another ligand that recruits an E3 ubiquitin ligase.[1][2] This dual binding forms a ternary complex, bringing the E3 ligase into close proximity with the ER. The E3 ligase then tags the ER with ubiquitin, marking it for degradation by the cell's natural protein disposal system, the proteasome.[3][4] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple ER proteins.[3]
Q2: What are the key parameters to measure the effectiveness of this compound?
The two primary parameters for evaluating the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
These values are typically determined by performing a dose-response experiment and analyzing protein levels by Western Blot.
Q3: What could be the reason for observing a decrease in ER degradation at higher concentrations of this compound?
This phenomenon is known as the "hook effect".[5][6] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (ER-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex (ER-PROTAC-E3 ligase) required for degradation.[5][6] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[5]
Troubleshooting Guide: Why is my this compound Not Working?
If you are not observing the expected degradation of the Estrogen Receptor with this compound, there are several potential reasons. This guide will walk you through a systematic approach to identify the issue.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose issues with this compound experiments.
Step 1: Verify Compound Integrity and Activity
The first step is to ensure that the PROTAC itself is viable and used at an appropriate concentration.
Potential Issues & Solutions:
| Issue | Troubleshooting Steps | Expected Outcome |
| Compound Degradation | Assess the stability of this compound in your cell culture medium over the time course of your experiment. | The compound should remain stable for the duration of the experiment. |
| Incorrect Concentration | Perform a wide dose-response curve (e.g., 1 pM to 100 µM) to identify the optimal concentration and rule out the "hook effect".[6] | A bell-shaped curve may be observed, indicating the optimal concentration for maximal degradation. |
| Poor Solubility | Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Visually inspect for precipitation. | A clear solution with no visible precipitate. |
Step 2: Assess the Cellular System
Problems with the cells or the expression levels of the target protein and E3 ligase can prevent PROTAC efficacy.
Potential Issues & Solutions:
| Issue | Troubleshooting Steps | Expected Outcome |
| Low ER or E3 Ligase Expression | Confirm the expression of both Estrogen Receptor and the recruited E3 ligase (a Cereblon-recruiter is used in many ER PROTACs) in your cell line using Western Blot or qPCR. | Sufficient and consistent expression of both the target protein and the E3 ligase should be detected. |
| Poor Cell Permeability | While difficult to directly measure without specialized assays, inconsistent results or a complete lack of activity despite proven in vitro binding can suggest permeability issues.[5] | If permeability is a suspected issue, alternative delivery methods or PROTAC analogs with improved physicochemical properties may be needed. |
| Cell Health and Passage Number | Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities and confluency.[5] | Healthy, consistently growing cells will provide a more reliable experimental background. |
Step 3: Investigate Ternary Complex Formation
The formation of a stable ternary complex (ER-PROTAC-E3 Ligase) is essential for PROTAC function.
Potential Issues & Solutions:
| Issue | Troubleshooting Steps | Expected Outcome |
| Inefficient Ternary Complex Formation | Perform a Co-Immunoprecipitation (Co-IP) experiment to pull down the E3 ligase and blot for the Estrogen Receptor (or vice-versa) in the presence of this compound. | An increase in the co-immunoprecipitated target protein in the presence of the PROTAC indicates ternary complex formation. |
| Lack of Target Engagement | Use biophysical assays like TR-FRET or SPR to confirm that this compound binds to both the ER and the E3 ligase individually. | Binding to both components is a prerequisite for ternary complex formation. |
Diagram: this compound Mechanism of Action
Caption: The mechanism of action for this compound, from ternary complex formation to protein degradation.
Step 4 & 5: Confirm Ubiquitination and Proteasome Function
If a ternary complex forms but degradation does not occur, the issue may lie in the subsequent steps of the ubiquitin-proteasome pathway.
Potential Issues & Solutions:
| Issue | Troubleshooting Steps | Expected Outcome |
| No Ubiquitination | Perform an in-cell ubiquitination assay. Immunoprecipitate the Estrogen Receptor and blot with an anti-ubiquitin antibody. | An increase in poly-ubiquitinated ER should be observed in the presence of this compound. |
| Proteasome Inhibition | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). | If the PROTAC is working, proteasome inhibition should rescue ER from degradation, leading to an accumulation of the receptor. |
Expected Performance Data (Hypothetical)
As specific performance data for this compound is not publicly available, the following table provides hypothetical, yet realistic, values for troubleshooting purposes in common ER-positive breast cancer cell lines.
| Cell Line | Hypothetical DC50 | Hypothetical Dmax | Notes |
| MCF-7 | 1 - 10 nM | > 90% | A common, well-characterized ER-positive cell line. |
| T47D | 5 - 25 nM | > 85% | Another widely used ER-positive cell line. |
| MDA-MB-231 | No degradation | N/A | An ER-negative cell line, should be used as a negative control. |
Detailed Experimental Protocols
Protocol 1: Western Blot for ER Degradation
-
Cell Seeding: Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against Estrogen Receptor. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the ER signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex
-
Cell Treatment: Treat cells with this compound or vehicle control for a shorter time (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or ER, along with protein A/G magnetic beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western Blot, probing for the co-immunoprecipitated protein (e.g., if you pulled down the E3 ligase, blot for ER).
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
enhancing PROTAC ER Degrader-14 degradation efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing PROTAC ER Degrader-14. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficiency of Estrogen Receptor (ER) degradation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Estrogen Receptor (ER) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to the ER, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] By bringing the ER and the E3 ligase into close proximity, it facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[3] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins.[3]
Q2: What are the key parameters to define the degradation efficiency of this compound?
A2: The two primary parameters to characterize the efficiency of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[4] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4][5] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximum degradation.[4]
Q4: What is the recommended starting concentration and incubation time for this compound?
A4: The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental conditions. Based on data from other ER PROTACs, a broad concentration range from 0.1 nM to 10 µM should be tested. For instance, the ER degrader ARV-471 has a DC50 of 1.8 nM in MCF7 cells.[6] Another example, ERE-PROTAC, showed maximal degradation at 5 µM after 4 hours in MCF-7 cells.[7][8] It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation period for your specific system.[9]
Q5: How can I confirm that ER degradation is occurring via the ubiquitin-proteasome system?
A5: To confirm the mechanism of degradation, cells can be co-treated with this compound and a proteasome inhibitor (e.g., MG132). If the degradation of ER is blocked in the presence of the proteasome inhibitor, it confirms that the degradation is dependent on the ubiquitin-proteasome system.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no ER degradation | Insufficient PROTAC concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). |
| Sub-optimal incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal duration. | |
| Poor cell permeability of the PROTAC. | Assess cell permeability using cellular thermal shift assays (CETSA) or NanoBRET. Consider using cell lines with higher permeability or optimizing delivery methods.[4] | |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression levels of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR. Choose a cell line with adequate E3 ligase expression. | |
| Instability of the PROTAC compound in the cell culture medium. | Evaluate the stability of this compound in your experimental media over time. | |
| High off-target effects | PROTAC concentration is too high. | Use the lowest effective concentration that achieves maximal ER degradation (Dmax). |
| Non-specific binding of the PROTAC components. | Use a negative control PROTAC where either the ER-binding or the E3 ligase-binding moiety is inactive to confirm that the observed effects are specific to the formation of the ternary complex. | |
| The linker is not optimal. | The length and composition of the linker can influence selectivity. If off-target effects are a major concern, consider structure-activity relationship (SAR) studies to optimize the linker.[4] | |
| "Hook effect" observed | Excess PROTAC concentration leading to binary complex formation. | Perform a detailed dose-response curve with a wider range of concentrations to accurately determine the optimal concentration window. Use concentrations at or slightly above the DC50 for subsequent experiments.[4] |
| Low cooperativity in ternary complex formation. | Biophysical assays like TR-FRET or SPR can be used to assess the stability of the ternary complex.[4] |
Quantitative Data Summary
Specific quantitative data for this compound is not publicly available. The following table provides illustrative data from other published ERα PROTACs to serve as a reference for experimental design.
| PROTAC Name | Cell Line | DC50 | Dmax | Optimal Incubation Time | Reference |
| ARV-471 | MCF7 | 1.8 nM | >90% | Not specified | [6] |
| ERE-PROTAC | MCF-7 | < 5 µM | Not specified | 4 hours (at 5 µM) | [7][8] |
| ERα Degrader-7 | Not specified | 0.006 nM (0.000006 µM) | Not specified | Not specified | [4] |
| ER-targeting PROTAC | Not specified | 10-50 µM (effective concentration) | Not specified | 24-96 hours | [10] |
Experimental Protocols
Protocol 1: Western Blot for ER Degradation
This protocol outlines the steps to quantify the degradation of ER protein following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7 or T47D) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO). For mechanism confirmation, pre-treat a set of wells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control. Calculate the percentage of ER degradation relative to the vehicle control.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay confirms the formation of the ER/PROTAC ER Degrader-14/E3 ligase ternary complex.
Materials:
-
Recombinant purified ER protein and E3 ligase complex (e.g., VHL or Cereblon)
-
This compound
-
TR-FRET compatible donor and acceptor fluorophores (e.g., antibodies labeled with terbium and a fluorescent acceptor)
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the ER protein and the E3 ligase complex.
-
Assay Setup: In a microplate, add the ER protein, E3 ligase complex, and the serially diluted this compound.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Detection: Add the donor and acceptor-labeled antibodies specific to the proteins or their tags.
-
Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of ER.
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing SDS)
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the ER protein using a specific anti-ERα antibody and protein A/G beads.
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated ER. A smear of high molecular weight bands will indicate ubiquitination.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for assessing PROTAC efficiency.
References
- 1. Intercepting the Downstream of the Estrogen Receptor Signaling Pathway: Discovery of a Potent and Efficient SRC-3 PROTAC Degrader for Overcoming Endocrine Resistance Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ubiquitination Assay for Mammalian Cells [agris.fao.org]
- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
mitigating cytotoxicity of PROTAC ER Degrader-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of PROTAC ER Degrader-14 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how might it cause cytotoxicity?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Estrogen Receptor (ERα).[1][2][3] It works by simultaneously binding to ERα and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity leads to the ubiquitination of ERα, marking it for degradation by the proteasome.[1][5] The PROTAC molecule is then released to target another ERα protein, acting catalytically.[1]
Cytotoxicity can arise from several sources:
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On-target toxicity: In ER-dependent cell lines, the efficient degradation of ERα can lead to potent cell cycle arrest and apoptosis, which is the intended therapeutic effect. However, in normal tissues that also rely on ER signaling, this can cause unwanted side effects.
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Off-target toxicity: The degrader may bind to and degrade proteins other than ERα. This can be due to a lack of complete specificity of the ER-binding "warhead" or the E3 ligase-recruiting ligand.[6][7] Pomalidomide-based recruiters, for instance, can sometimes independently degrade zinc-finger proteins.[6][7]
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Degradation-independent pharmacology: The molecule itself, independent of its degradation activity, might inhibit other proteins or activate signaling pathways, causing toxicity.[8]
-
"Hook effect": At very high concentrations, the formation of unproductive binary complexes (ER-PROTAC or E3-PROTAC) can occur, which may have their own cytotoxic effects or reduce the intended degradation efficacy.[8][9][10]
Q2: I'm observing significant cytotoxicity in my non-ER-positive control cell lines. What could be the cause?
A2: Cytotoxicity in ER-negative cells suggests off-target effects or degradation-independent pharmacology. Here are the likely causes and troubleshooting steps:
-
Off-Target Degradation: this compound might be degrading one or more essential proteins other than the estrogen receptor.
-
Solution: Perform global proteomics (mass spectrometry) to compare protein levels in cells treated with the vehicle, this compound, and a negative control (an inactive version of the degrader). This will identify unintended protein degradation.[5]
-
-
Degradation-Independent Effects: The "warhead" or the E3 ligase binder of the PROTAC might have its own pharmacological activity.
-
Solution: Synthesize or obtain control compounds, such as the ER-binding moiety alone or the E3 ligase ligand alone, and test their cytotoxicity. This can help to isolate the source of the toxicity.
-
-
General Compound Toxicity: At high concentrations, the physicochemical properties of the PROTAC molecule itself could be causing cellular stress.
Q3: How can I improve the therapeutic window and reduce on-target toxicity in non-cancerous cells?
A3: Improving the therapeutic window involves enhancing the selectivity of the degrader for cancer cells over healthy cells. Several strategies can be employed:
-
Utilize Tissue-Specific E3 Ligases: If the recruited E3 ligase is more highly expressed in cancer tissue than in normal tissue, this can confer a degree of selectivity.[11][12][13] For example, using a VHL-based PROTAC in tumors with high VHL expression but targeting tissues where VHL is minimally expressed (like platelets) can reduce toxicity.[12][13]
-
Develop Pro-PROTACs: These are inactive versions of the PROTAC that are activated by enzymes or conditions specific to the tumor microenvironment (e.g., hypoxia or specific enzymes overexpressed in cancer).[11]
-
Antibody-PROTAC Conjugates (APCs): By attaching the PROTAC to an antibody that targets a tumor-specific cell surface antigen, the degrader can be delivered more specifically to cancer cells, reducing systemic exposure.[11][12][14]
-
Optimize Dosing Schedule: Instead of continuous high-dose treatment, an intermittent dosing schedule might allow normal tissues to recover while still effectively suppressing tumor growth.
Troubleshooting Guide
Problem 1: High Cytotoxicity at Low Concentrations of this compound
You observe significant cell death even at nanomolar concentrations in your ER-positive cancer cell line, potentially indicating off-target effects that are more potent than the on-target effect.
Caption: Workflow for troubleshooting high cytotoxicity at low PROTAC concentrations.
The following table summarizes hypothetical proteomics data from an experiment designed to identify off-target effects of this compound in MCF-7 cells treated for 6 hours.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Putative Function | Implication for Cytotoxicity |
| ESR1 (ERα) | -3.5 | <0.001 | Target Protein | On-target effect |
| Protein X | -2.8 | <0.005 | Kinase involved in cell survival | High-confidence off-target |
| Protein Y | -0.5 | 0.25 | Metabolic enzyme | Unlikely off-target |
| Protein Z | -2.1 | <0.01 | Apoptosis regulator | Potential off-target |
Problem 2: Cytotoxicity Observed but ERα Degradation is Inefficient
You observe cell death, but Western blot analysis shows only partial degradation of ERα, even after optimizing concentration and time.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
PROTAC ER Degrader-14 stability and solubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability and solubility issues encountered during experiments with PROTAC ER Degrader-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC-type Estrogen Receptor/ERR degrader.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the Estrogen Receptor (ER), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] By bringing the ER protein and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent degradation of the ER protein by the proteasome.[3][4][5] This targeted protein degradation approach offers a potential therapeutic strategy for ER-driven diseases.[4][5]
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A2: PROTAC molecules, including ER Degrader-14, often have a high molecular weight and are structurally complex, which can lead to poor aqueous solubility and a tendency to precipitate in aqueous solutions. It is crucial to use an appropriate solvent for initial dissolution and to be mindful of the final concentration in your aqueous experimental medium.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity and stability of this compound, proper storage is essential. The following recommendations are based on best practices for similar PROTAC compounds.
Troubleshooting Guides
Issue 1: Precipitate Formation During Experiment
Problem: A precipitate is observed after diluting the DMSO stock solution of this compound into an aqueous cell culture medium or buffer.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: The inherent hydrophobicity of the molecule can cause it to crash out of solution when introduced to an aqueous environment.
-
Solution: When diluting the DMSO stock, add it to your pre-warmed medium/buffer drop-wise while vortexing or stirring to ensure rapid and thorough mixing. Avoid adding the stock solution as a single large volume.
-
-
Final DMSO Concentration: The final concentration of DMSO in your experiment might be too low to maintain the solubility of the PROTAC.
-
Solution: While it is important to keep the final DMSO concentration low to avoid solvent toxicity (typically <0.5%), ensure it is sufficient to maintain solubility at your working concentration of the degrader. A preliminary solubility test at different final DMSO concentrations may be beneficial.
-
-
Compound Concentration: The working concentration of this compound may be too high for the given experimental conditions.
-
Solution: If possible, lower the working concentration. PROTACs often exhibit a "hook effect," where higher concentrations can lead to reduced efficacy, so a lower concentration might still be effective.
-
Issue 2: Inconsistent or No Degradation Activity
Problem: No significant degradation of the Estrogen Receptor is observed in your cellular assays.
Possible Causes & Solutions:
-
Compound Instability: The PROTAC may have degraded due to improper storage or handling.
-
Solution: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration.
-
Solution: Visually inspect your solutions for any precipitate. If precipitation is suspected, you can try to resolubilize by gentle warming and sonication. However, for cellular experiments, it is best to prepare fresh dilutions.
-
-
Cellular Permeability: PROTACs are large molecules and may have limited cell permeability.
-
Solution: Ensure your experimental incubation time is sufficient for cellular uptake. For some PROTACs, activity is observed after several hours of incubation.[5]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound (Based on general PROTAC guidelines)
| Form | Storage Temperature | Recommended Duration | Handling Notes |
| Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For shorter-term storage, aliquoting is still recommended. |
Table 2: General Solubility of PROTACs in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Generally High | Recommended for preparing high-concentration stock solutions.[6][7] |
| Ethanol | Variable | May be used for some PROTACs, but solubility can be limited. |
| Aqueous Buffers (e.g., PBS) | Generally Low | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Western Blotting for ER Degradation
-
Cell Treatment: Plate and grow your cells of interest (e.g., MCF-7) to the desired confluency. Treat the cells with varying concentrations of this compound (prepared by diluting the DMSO stock in cell culture medium) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Estrogen Receptor overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Normalize the ER protein levels to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC ERα Degrader-1 - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
selecting the correct E3 ligase for PROTAC ER Degrader-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PROTAC ER Degrader-14 and similar estrogen receptor (ER) targeting PROTACs. The focus is on the critical step of selecting the appropriate E3 ubiquitin ligase for effective target degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which E3 ligase does it recruit?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor. It is composed of a ligand that binds to the ER, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, ER Degrader-14 incorporates a derivative of thalidomide (B1683933), which selectively recruits the Cereblon (CRBN) E3 ligase.
Q2: Why was CRBN chosen for ER Degrader-14 and the clinically advanced degrader, vepdegestrant (ARV-471)?
A2: The selection of CRBN for ER-targeting PROTACs like ER Degrader-14 and vepdegestrant is based on several factors:
-
High Expression in Target Tissues: CRBN is ubiquitously expressed in many tissues and is notably present in ER-positive breast cancer cell lines such as MCF-7.[1]
-
Well-Characterized Ligands: Potent and well-characterized small molecule ligands for CRBN, such as thalidomide and its analogs (immunomodulatory drugs or IMiDs), are readily available for PROTAC synthesis.[2]
-
Clinical Precedent: The majority of PROTACs that have entered clinical trials are based on CRBN ligands, providing a wealth of developmental and safety information.[3][4]
-
Nuclear Localization: CRBN can shuttle between the nucleus and cytoplasm, which is advantageous for targeting nuclear proteins like the estrogen receptor.[]
Q3: Can other E3 ligases be used for ER degradation?
A3: Yes, in principle, other E3 ligases can be recruited for ER degradation. The most common alternative is the von Hippel-Lindau (VHL) E3 ligase.[6] The choice of E3 ligase is a critical design parameter and can significantly impact the PROTAC's potency, selectivity, and pharmacokinetic properties.[7] Some studies have shown that for certain targets, VHL-based PROTACs can be more efficient, while for others, CRBN is superior.[6][8] The expanding toolbox of E3 ligase ligands may offer future alternatives with more restricted tissue expression, potentially reducing off-target effects.[9]
Q4: What are the key factors to consider when selecting an E3 ligase for a new ER PROTAC?
A4: The selection of an E3 ligase is a multi-faceted decision that should be guided by the following considerations:
-
E3 Ligase Expression: The chosen E3 ligase must be expressed at sufficient levels in the target cells or tissue. It is crucial to verify the expression levels of potential E3 ligases (e.g., CRBN, VHL) in your specific cell line of interest.[4]
-
Subcellular Localization: The E3 ligase and the target protein must be in the same subcellular compartment to allow for the formation of a ternary complex. ER is primarily a nuclear protein, making E3 ligases with nuclear localization, such as CRBN, a logical choice.[]
-
Ternary Complex Formation: The ability of the PROTAC to form a stable and productive ternary complex (ER-PROTAC-E3 ligase) is paramount for successful degradation. This is influenced by the specific ligands, the linker length and composition, and the intrinsic cooperativity between the ER and the E3 ligase.[10]
-
Potential Off-Target Effects: CRBN-recruiting PROTACs based on thalidomide analogs can sometimes lead to the degradation of other proteins known as neosubstrates (e.g., IKZF1, IKZF3).[2] This can have unintended biological consequences and should be evaluated.
-
Resistance Mechanisms: Resistance to PROTACs can arise from mutations or downregulation of the recruited E3 ligase.[11] Having the flexibility to switch to an alternative E3 ligase can be a strategy to overcome resistance.
Troubleshooting Guide: E3 Ligase Selection and PROTAC Performance
This guide addresses common issues related to E3 ligase selection and the performance of ER-targeting PROTACs.
Problem 1: Poor or no degradation of Estrogen Receptor.
| Possible Cause | Troubleshooting Steps |
| Low E3 Ligase Expression | Verify the expression of the recruited E3 ligase (e.g., CRBN or VHL) in your cell line using Western blot or qPCR. If expression is low, consider using a cell line with higher expression or switching to a PROTAC that recruits a more abundant E3 ligase in your system. |
| Inefficient Ternary Complex Formation | The geometry of the ER-PROTAC-E3 ligase complex may not be optimal for ubiquitination. Perform a ternary complex formation assay (e.g., Co-Immunoprecipitation or NanoBRET™) to confirm that the complex is forming in cells. If not, redesign the PROTAC with different linker lengths or attachment points. |
| Incorrect Subcellular Localization | Confirm that both the ER and the recruited E3 ligase are present in the same cellular compartment (primarily the nucleus for ER). |
| Compound Instability or Poor Cell Permeability | Assess the stability of your PROTAC in cell culture media and its ability to penetrate the cell membrane. |
Problem 2: Significant "Hook Effect" Observed.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC can form binary complexes with either the ER or the E3 ligase, preventing the formation of the productive ternary complex. |
| Perform a detailed dose-response experiment with a wider range of concentrations to identify the optimal concentration for maximal degradation (Dmax). | |
| Use biophysical assays to measure the stability of the ternary complex at different PROTAC concentrations. |
Problem 3: Off-Target Protein Degradation.
| Possible Cause | Troubleshooting Steps |
| Neosubstrate Degradation by CRBN Ligand | Thalidomide-based PROTACs can induce the degradation of known neosubstrates of CRBN. |
| Perform proteomic analysis to identify unintendedly degraded proteins. | |
| Compare the list of degraded proteins with known neosubstrates of thalidomide. | |
| Consider redesigning the CRBN ligand or switching to a different E3 ligase, such as VHL, which has a different substrate scope. |
Quantitative Data Summary
Direct head-to-head comparisons of identical ER PROTAC scaffolds with different E3 ligase recruiters are limited in publicly available literature. The performance of a PROTAC is highly dependent on the specific combination of the target ligand, linker, and E3 ligase ligand. However, we can summarize the performance of well-characterized ER degraders that primarily utilize the CRBN E3 ligase.
| Compound | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| Vepdegestrant (ARV-471) | CRBN | ER+ Breast Cancer Cell Lines | ~1-2 nM | >90% | [1] |
| Compound 41 (Hengrui Medicine) | CRBN | MCF-7 | 0.41 nM | Not Specified | [4] |
| AC682 (Accutar Biotech) | CRBN | MCF-7 | 0.3 nM | Not Specified | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on experimental conditions, including treatment time and the specific cell line used. The data presented here is for illustrative purposes.
Experimental Protocols
Western Blot for ER Degradation
Objective: To quantify the degradation of ER in response to PROTAC treatment.
Methodology:
-
Cell Seeding and Treatment: Seed ER-positive breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the ER protein levels.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively assess the formation of the ER-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce ER degradation.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or ERα overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the other two components of the ternary complex. For example, if you immunoprecipitated with an anti-CRBN antibody, probe the Western blot for ERα.
In-Cell Ubiquitination Assay
Objective: To determine if the PROTAC induces ubiquitination of the ER.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for ERα as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A smear of higher molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of the ER.
Visualizations
Caption: PROTAC-mediated degradation of the Estrogen Receptor.
References
- 1. arvinasmedical.com [arvinasmedical.com]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in PROTAC Experiments
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during PROTAC-mediated protein degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable troubleshooting steps.
Issue 1: No Degradation of the Target Protein
Question: I've treated my cells with the PROTAC, but I'm not observing any degradation of my target protein. What could be the problem?
Possible Causes & Troubleshooting Steps:
-
PROTAC Integrity and Activity: Confirm the proper storage and handling of your PROTAC. It's also crucial to perform a dose-response experiment to ensure you are testing within the effective concentration range.[1]
-
Cell Line Suitability: Ensure your chosen cell line expresses sufficient levels of both the target protein and the recruited E3 ligase (e.g., VHL or Cereblon).[1][2] Low E3 ligase expression is a common reason for a lack of degradation.[1]
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[3][4] Consider modifying the linker to improve physicochemical properties or employing prodrug strategies.[3][5]
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for degradation.[2] Use biophysical assays to confirm that your PROTAC can effectively bring the target and the E3 ligase together.
-
Experimental Conditions: Review your incubation time and lysis conditions. A typical incubation time to observe degradation is between 8-24 hours.[1] Ensure your lysis buffer is optimized for your target protein.
-
Detection Issues: If using Western Blot, verify that your primary antibody is specific and sensitive enough to detect the target protein.[1]
Troubleshooting Workflow for No Degradation
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.[3]
Issue 2: The "Hook Effect" - Decreased Degradation at High Concentrations
Question: My dose-response curve is bell-shaped, with protein degradation decreasing at higher PROTAC concentrations. What is happening?
Explanation: You are observing the "hook effect." This phenomenon occurs when, at excessive concentrations, the PROTAC forms unproductive binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex required for degradation.[2][3][6] This leads to a paradoxical reduction in degradation efficiency at high concentrations.[2]
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broad and more granular range of PROTAC concentrations (e.g., 1 pM to 100 µM) to fully characterize the bell-shaped curve.[2]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: Employ biophysical assays like NanoBRET or Co-Immunoprecipitation to directly measure ternary complex formation at various PROTAC concentrations.[2] This can help correlate the hook effect with the saturation of binary complexes.
-
Enhance Cooperativity: The design of the PROTAC, particularly the linker, can influence the stability of the ternary complex. A PROTAC that promotes positive cooperativity will favor the ternary complex over the binary ones, potentially reducing the hook effect.[3][7]
Mechanism of the PROTAC Hook Effect
Caption: The mechanism underlying the PROTAC hook effect.[7]
Issue 3: Off-Target Effects and Cellular Toxicity
Question: I'm observing significant cytotoxicity or degradation of proteins other than my intended target. How can I assess and mitigate these off-target effects?
Assessment & Mitigation Strategies:
-
Global Proteomics: Mass spectrometry-based proteomics is a powerful, unbiased method to identify and quantify changes across the cellular proteome following PROTAC treatment.[8] This can reveal the degradation of unintended proteins.[8]
-
Inactive Control: Synthesize and test an inactive epimer of your PROTAC that binds to the target but not the E3 ligase, or vice-versa. If toxicity persists with the inactive control, it suggests an off-target effect independent of degradation.[8]
-
Dose-Response Analysis: Determine the concentration at which toxicity occurs and compare it to the DC50 for your target protein. A large window between efficacy and toxicity is desirable.[8]
-
Optimize PROTAC Design:
-
Target-Binding Moiety: Use a more selective binder for your protein of interest.[3]
-
Linker Modification: The linker length and composition can influence the geometry of the ternary complex and, consequently, which proteins are presented for ubiquitination.[3]
-
E3 Ligase Choice: Different E3 ligases have distinct endogenous substrates. Switching the recruited E3 ligase may alter the off-target profile.[3]
-
Data Presentation
Table 1: Example Dose-Response Data for PROTAC-X on Target Protein Y
| PROTAC-X Conc. (nM) | % Remaining Target Protein Y (Normalized to Loading Control) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 75% |
| 10 | 48% |
| 100 | 15% |
| 1000 | 12% |
| 10000 | 45% (Hook Effect) |
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Range |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | pM to low µM |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% is desirable |
| t1/2 | The time required to degrade 50% of the target protein at a fixed PROTAC concentration. | Varies (minutes to hours) |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the quantification of target protein degradation following PROTAC treatment.[2][9]
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[9]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
Experimental Workflow for Western Blot
Caption: A typical experimental workflow for PROTAC characterization.[7]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[11]
-
Reaction Setup (on ice):
-
Prepare a master mix containing ubiquitination buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the purified target protein of interest (POI).[11]
-
In separate tubes, add the master mix, the E3 ligase complex, and either the PROTAC (e.g., 10 µM final concentration) or a vehicle control (DMSO).[11]
-
Include controls such as reactions lacking E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on these components.[11]
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.[11]
-
-
Detection:
-
Perform a Western Blot as described above, using a primary antibody against the POI.
-
Ubiquitinated forms of the POI will appear as a ladder of higher molecular weight bands.[11]
-
PROTAC-Mediated Ubiquitination Pathway
Caption: PROTAC-induced ubiquitination pathway.[11]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[12][13]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.[12]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the E3 ligase-coated surface to measure the binary binding kinetics (E3-PROTAC).
-
Separately, inject a series of concentrations of the PROTAC mixed with the target protein over a reference surface to determine the binary binding kinetics to the target protein.
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (alpha), which is the ratio of the binary binding affinities to the ternary complex affinity.[14] A high alpha value indicates positive cooperativity and a stable ternary complex.[15]
-
SPR Assay Workflow for Ternary Complex
Caption: Workflow for SPR-based ternary complex analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aragen.com [aragen.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Incubation Time for ER Degradation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing incubation time for Endoplasmic Reticulum (ER) degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the optimization of incubation time for ER-associated degradation (ERAD) experiments.
Q1: My protein of interest is not degrading after treatment with cycloheximide (B1669411) (CHX). What are the possible causes and solutions?
Possible Causes:
-
Ineffective Concentration of Cycloheximide: The concentration of CHX may be too low to completely inhibit protein synthesis in your specific cell line.
-
Protein Stability: Your protein of interest may be very stable with a long half-life, and the incubation time might be too short to observe significant degradation.[1]
-
Degradation Pathway Independence from ERAD: The protein may be degraded through a different pathway that is not dependent on the ERAD system, such as lysosomal degradation.[1]
-
Inactive Cycloheximide: The CHX stock solution may have degraded.
Troubleshooting Steps:
-
Optimize CHX Concentration: Perform a dose-response experiment to determine the minimal concentration of CHX that effectively inhibits protein synthesis in your cell line. This can be tested by treating cells with a range of CHX concentrations (e.g., 10-100 µg/mL) and monitoring the incorporation of labeled amino acids or by observing the levels of a known short-lived protein.[2]
-
Extend Incubation Time: Conduct a time-course experiment with longer chase times (e.g., 8, 12, 24 hours). Be mindful that prolonged exposure to high concentrations of CHX can be cytotoxic.[1][3]
-
Confirm ERAD-Mediated Degradation: Use proteasome inhibitors (e.g., MG132) in parallel with your CHX chase experiment. If your protein is degraded via ERAD, its degradation will be blocked by the proteasome inhibitor, leading to its accumulation.[1]
-
Use Fresh CHX: Always prepare fresh CHX stock solutions or use aliquots that have not been subjected to multiple freeze-thaw cycles.
Q2: I'm observing an increase in my protein levels after adding cycloheximide. Why is this happening?
Possible Causes:
-
Experimental Artifacts: This can be due to inconsistencies in sample loading or normalization.
-
Indirect Effects of CHX: Cycloheximide can sometimes paradoxically lead to the stabilization of certain proteins by inhibiting the synthesis of short-lived degradative components, like specific E3 ligases or components of the ubiquitin-proteasome system.
-
Stress Response: Inhibition of protein synthesis can induce a cellular stress response that might affect protein degradation pathways in complex ways.
Troubleshooting Steps:
-
Verify Loading Controls: Ensure that your loading control is a stable protein whose levels are not affected by CHX treatment. It is crucial to normalize the levels of your protein of interest to the total protein concentration or a reliable loading control.
-
Use an Alternative Method: Consider using a pulse-chase analysis, which does not involve inhibiting overall protein synthesis and thus avoids some of the potential off-target effects of cycloheximide.[4]
-
Investigate the Specific Pathway: If the increase is reproducible, it may indicate an interesting biological phenomenon worth further investigation into how CHX affects the specific degradation pathway of your protein.
Q3: How do I determine the optimal incubation time for my specific ERAD substrate?
Solution:
The optimal incubation time is highly dependent on the intrinsic stability of your protein of interest. The best approach is to perform a pilot cycloheximide (CHX) chase experiment with a broad range of time points.
-
Initial Time Course: Treat your cells with an effective concentration of CHX and collect samples at multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[3]
-
Analyze Protein Levels: Analyze the protein levels at each time point by Western blotting.
-
Determine Half-Life: Quantify the band intensities and plot the percentage of remaining protein against time. This will allow you to estimate the half-life of your protein and select appropriate time points for future experiments that will capture the degradation curve effectively. For rapidly degraded proteins, shorter time points (e.g., 0, 15, 30, 60, 90 minutes) will be necessary.[1]
Data on ER Protein Degradation
The degradation rates of ER-resident proteins and ERAD substrates can vary significantly depending on the protein, its folding state, and the cellular context. Below is a table summarizing the half-lives of some representative ER-associated proteins.
| Protein | Organism/Cell Type | Half-life | Experimental Method | Reference |
| CPY* (mutant carboxypeptidase Y) | Saccharomyces cerevisiae | ~45 min | Cycloheximide Chase | [5] |
| Non-palmitoylated Calnexin | Caco-2 and HCT-116 cells | ~5 hours | Pulse-Chase | [6] |
| Palmitoylated Calnexin | Caco-2 and HCT-116 cells | ~8 hours | Pulse-Chase | [6] |
| Hrd1 | Saccharomyces cerevisiae (in a hrd3Δ mutant) | < 15 min | Cycloheximide Chase | [5] |
| Median half-life of ER proteins | Human Neurons | ~4-5 days | SILAC | |
| Median half-life of ER proteins | Mouse Myotubes | ~3.5 days | SILAC |
Note: The half-life of a protein is a dynamic measure and can be influenced by various factors, including cellular stress and the expression levels of other proteins.
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for Determining Protein Half-life
This protocol outlines the steps to measure the degradation rate of an ER-resident protein in mammalian cells.
Materials:
-
Cultured mammalian cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to reach 70-80% confluency on the day of the experiment.
-
CHX Treatment:
-
Prepare fresh working solutions of CHX in complete medium at the desired final concentration (e.g., 50-100 µg/mL). The optimal concentration should be determined empirically for each cell line.[2]
-
Aspirate the old medium from the cells and add the CHX-containing medium. The '0 hour' time point should be collected immediately after adding CHX.
-
-
Incubation (Chase): Incubate the cells at 37°C in a CO2 incubator for the desired chase periods (e.g., 0, 2, 4, 8, 12 hours).
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the total protein amount for each sample and prepare them for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest and a suitable loading control antibody (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control.
-
Normalize the intensity of the protein of interest to the loading control for each time point.
-
Plot the normalized protein levels (as a percentage of the 0-hour time point) against time to determine the protein's half-life.
-
Protocol 2: Pulse-Chase Analysis of Protein Degradation
This method uses radiolabeled amino acids to specifically track the fate of newly synthesized proteins.
Materials:
-
Cultured cells
-
Methionine/Cysteine-free medium
-
[³⁵S]methionine/cysteine labeling mix
-
Complete medium (chase medium)
-
Cell lysis buffer with protease inhibitors
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G-agarose beads
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Starvation: Wash cells with PBS and incubate in pre-warmed methionine/cysteine-free medium for 30-60 minutes to deplete intracellular pools of these amino acids.
-
Pulse Labeling: Replace the starvation medium with fresh methionine/cysteine-free medium containing [³⁵S]methionine/cysteine (e.g., 100-250 µCi/mL) and incubate for a short period (the "pulse"), typically 15-30 minutes.
-
Chase:
-
Remove the labeling medium and wash the cells with PBS.
-
Add pre-warmed complete medium (the "chase" medium), which contains an excess of unlabeled methionine and cysteine.
-
Collect the '0 hour' time point immediately after adding the chase medium.
-
Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
-
Cell Lysis: At each time point, lyse the cells as described in the CHX chase protocol.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G-agarose beads.
-
Incubate the cleared lysates with a primary antibody against the protein of interest overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
SDS-PAGE and Autoradiography:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled protein.
-
-
Data Analysis: Quantify the band intensities at each time point and plot the data to determine the protein's half-life.
Visualizations
Caption: The ER-Associated Degradation (ERAD) Signaling Pathway.
References
- 1. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Structural Proteomics Unveils the Conformational Changes of Proteins under the Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein stability [determination] problems [frontiersin.org]
- 5. Direct and essential function for Hrd3 in ER-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PROTAC ER Degrader-14 Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating PROTAC ER Degrader-14.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to selectively eliminate the Estrogen Receptor alpha (ERα) protein.[1][2] It functions by hijacking the cell's natural ubiquitin-proteasome system.[1] The molecule consists of two key ligands connected by a linker: one binds to ERα and the other recruits an E3 ubiquitin ligase.[1][2][3][4] This proximity induces the E3 ligase to tag ERα with ubiquitin, marking it for degradation by the proteasome.[1][5][6] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple ERα proteins.[2][5]
Q2: What are the essential positive and negative controls for a Western blot experiment to validate ERα degradation?
A2: To ensure the validity of your Western blot results for ERα degradation, a comprehensive set of controls is crucial.
Positive Controls:
-
A known ERα degrader (if available): This helps to confirm that the experimental system is responsive to ERα degradation.
-
Positive control cell lysate: A lysate from a cell line known to express high levels of ERα.
Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the most critical control to establish the baseline level of ERα in the absence of the PROTAC.[7]
-
Inactive Epimer/Stereoisomer Control: An ideal negative control is a stereoisomer of the PROTAC that cannot bind to the E3 ligase or the target protein.[8] This demonstrates that the degradation is dependent on the specific ternary complex formation.
-
E3 Ligase Ligand Alone: Treating cells with only the E3 ligase binder helps to rule out off-target effects of this component of the PROTAC.[2]
-
ERα Ligand (Warhead) Alone: This control assesses any non-PROTAC-mediated effects of the ERα-binding moiety on protein levels.[2]
-
Proteasome Inhibitor Co-treatment (e.g., MG132, Carfilzomib): Pre-treating cells with a proteasome inhibitor should rescue the degradation of ERα, confirming that the observed protein loss is mediated by the proteasome.[2][9][10][11][12]
-
Neddylation Inhibitor (e.g., MLN4924): For Cullin-RING E3 ligases, a neddylation inhibitor can be used to show dependence on the E3 ligase complex activity.[10][13]
| Control | Purpose | Expected Outcome with this compound |
| Vehicle (DMSO) | Baseline ERα level | High ERα expression |
| Inactive Epimer | Specificity of PROTAC action | No significant ERα degradation |
| E3 Ligase Ligand Alone | Rule out off-target effects of the E3 binder | No significant ERα degradation |
| ERα Ligand (Warhead) Alone | Rule out non-PROTAC effects of the warhead | No significant ERα degradation |
| PROTAC + Proteasome Inhibitor | Confirm proteasome-dependent degradation | Rescue of ERα degradation (levels similar to vehicle) |
| PROTAC + Neddylation Inhibitor | Confirm Cullin-RING ligase dependency | Rescue of ERα degradation |
Q3: I am not observing any degradation of ERα. What are the common troubleshooting steps?
A3: A lack of ERα degradation can stem from several factors. Here is a logical workflow to troubleshoot this issue.[14]
Detailed Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a broad dose-response experiment (e.g., 1 pM to 10 µM) to identify the optimal concentration and a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the degradation kinetics.[15]
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[14] Consider using immunofluorescence to verify cellular uptake.[9][16]
-
Target and E3 Ligase Engagement: Confirm that this compound can bind to both ERα and the intended E3 ligase within the cellular context using assays like NanoBRET or Cellular Thermal Shift Assay (CETSA).[14]
-
Protein Expression Levels: Ensure that your cell line expresses sufficient levels of both ERα and the recruited E3 ligase.
-
Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the course of the experiment.[14]
Q4: My dose-response curve for ERα degradation is bell-shaped (the "hook effect"). What causes this and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[14][15]
Cause: At excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (ERα-PROTAC or E3 Ligase-PROTAC) rather than the productive ternary complex (ERα-PROTAC-E3 Ligase) required for degradation.[14][15]
Mitigation Strategies:
-
Lower Concentrations: Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the optimal concentration for maximal degradation.[14]
-
Dose-Response Curve: Always perform a wide dose-response experiment to fully characterize the degradation profile and identify the hook effect.[14]
-
Ternary Complex Assays: Use biophysical assays like TR-FRET or SPR to measure the formation and stability of the ternary complex at different PROTAC concentrations.[14]
Q5: How can I assess the off-target effects of this compound?
A5: Assessing off-target effects is critical for validating the specificity of your PROTAC.[17] A multi-pronged approach is recommended.[18]
-
Proteomics: Mass spectrometry-based proteomics is a powerful, unbiased method to identify and quantify changes in the entire cellular proteome following PROTAC treatment.[17][18] This can reveal the degradation of unintended proteins.[18]
-
Inactive Controls: As mentioned in Q2, comparing the proteomic profile of cells treated with the active PROTAC versus an inactive control can help distinguish on-target from off-target effects.
-
Target Knockout/Knockdown Cells: Using cell lines where ERα has been knocked out or knocked down can help identify ERα-independent off-target effects.
| Method | Principle | Information Gained |
| Global Proteomics (MS) | Unbiased identification and quantification of thousands of proteins. | Comprehensive view of on-target and off-target protein degradation. |
| Western Blot | Antibody-based detection of specific proteins. | Validation of proteomics hits and assessment of known potential off-targets. |
| Inactive Control Treatment | Differentiates specific from non-specific effects. | Identifies off-targets that are dependent on the PROTAC's bifunctional nature. |
| Target Knockout Cells | Removes the primary target. | Unveils off-target effects that are independent of ERα degradation. |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol outlines the steps to quantify the degradation of ERα following treatment with this compound.[7][15]
1. Cell Culture and Treatment:
- Seed ERα-positive cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.[9]
- Prepare serial dilutions of this compound and controls in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended.[7]
- Replace the medium with the PROTAC/control-containing medium and incubate for the desired time (e.g., 24 hours).[9]
2. Cell Lysis and Protein Quantification:
- Wash cells twice with ice-cold PBS.[19]
- Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7][19]
- Incubate on ice for 30 minutes, then scrape and collect the lysate.[19]
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
- Determine the protein concentration of the supernatant using a BCA assay.[19]
3. SDS-PAGE and Western Blotting:
- Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]
- Load samples onto an SDS-PAGE gel and perform electrophoresis.[19]
- Transfer proteins to a PVDF membrane.[19]
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[19]
- Incubate the membrane with a primary antibody against ERα overnight at 4°C.[19] Also probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin).
- Wash the membrane three times with TBST.[19]
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
- Wash the membrane three times with TBST.[19]
- Develop the blot using an ECL substrate and image the chemiluminescence.[19]
4. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the ERα band intensity to the loading control band intensity.
- Calculate the percentage of ERα remaining relative to the vehicle control.
- Plot the percentage of remaining ERα against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of ERα degradation on cell viability.[20]
1. Cell Seeding:
- Seed cells in a 96-well plate and allow them to attach overnight.
2. Treatment:
- Treat cells with serial dilutions of this compound and relevant controls.
3. Incubation:
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[19]
4. Viability Measurement (Example using a Resazurin-based assay):
- Add the viability reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C.
- Measure the fluorescence or absorbance using a plate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot cell viability against PROTAC concentration to determine the IC50 or GI50.
Protocol 3: Global Proteomics Sample Preparation
This protocol outlines the basic steps for preparing samples for mass spectrometry-based proteomics to assess off-target effects.
1. Cell Culture and Treatment:
- Culture cells and treat with this compound, vehicle control, and inactive control for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.[21]
2. Cell Lysis and Protein Digestion:
- Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.[21]
- Quantify protein concentration using a BCA assay.[21]
- Reduce, alkylate, and digest the proteins into peptides using trypsin.[21]
3. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[1][21]
4. Data Analysis:
- Process the raw MS data using appropriate software (e.g., MaxQuant) to identify and quantify proteins.[21]
- Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. precisepeg.com [precisepeg.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
minimizing variability in PROTAC ER Degrader-14 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in assays involving PROTAC ER Degrader-14.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Estrogen Receptor (ER).[1] It operates by hijacking the cell's natural ubiquitin-proteasome system.[1][2] The molecule simultaneously binds to the ER protein and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the tagging of ER with ubiquitin chains, marking it for degradation by the proteasome.[1][2] The PROTAC molecule can then catalytically induce the degradation of multiple ER proteins.[1]
Q2: What are the critical parameters for evaluating the efficacy of this compound?
A2: The two primary parameters for assessing the effectiveness of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[3]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[3]
The experimental goal is to use a concentration that achieves substantial degradation (ideally at or near Dmax) without causing off-target effects or cytotoxicity.[3]
Q3: What is the "hook effect" and how can it be avoided in my experiments?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either ER or the E3 ligase) rather than the productive ternary complex (ER-PROTAC-E3 ligase).[3] To avoid this, it is crucial to perform a dose-response experiment with a broad range of concentrations to identify the optimal concentration for degradation before the hook effect becomes prominent.[3]
Troubleshooting Guides
Issue 1: No or Weak ER Degradation Observed
| Potential Cause | Recommended Solution |
| Insufficient PROTAC Concentration | Perform a comprehensive dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.[3] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration for maximal degradation.[3] |
| Low Cell Permeability of the PROTAC | PROTACs are large molecules and may have poor cell permeability.[4] Consider using alternative cell lines or consult the literature for permeability data on similar PROTACs. Cellular thermal shift assays (CETSA) can also be used to confirm target engagement within the cell.[5] |
| Low Expression of the Required E3 Ligase | The cell line being used may have low endogenous levels of the specific E3 ligase recruited by this compound (e.g., VHL or Cereblon).[3] Verify the expression of the relevant E3 ligase in your cell line using Western blot or qPCR.[3] |
| Issues with Ternary Complex Formation | The formation of a stable ternary complex is essential for ubiquitination.[5] This can be investigated using biophysical and in-cell assays like co-immunoprecipitation (Co-IP).[5] |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Cell passage number, confluency, and overall health can significantly impact protein expression and the efficiency of the ubiquitin-proteasome system.[6] It is important to standardize cell culture conditions, use cells within a defined passage number range, and ensure consistent seeding densities.[6] |
| Instability of the PROTAC Compound | The PROTAC compound may be unstable in the cell culture medium.[6] Assess the stability of your PROTAC in the media over the time course of your experiment. |
| Inconsistent Sample Preparation | Ensure consistent cell seeding density, treatment conditions, and lysis procedures.[7] Use a loading control (e.g., β-actin or GAPDH) in Western blots to normalize for protein loading.[3] |
Issue 3: Significant Cell Toxicity Observed
| Potential Cause | Recommended Solution |
| PROTAC Concentration is Too High | High concentrations of the PROTAC can lead to cytotoxicity.[3] Lower the concentration of the PROTAC and determine the IC50 for cell viability to work at concentrations well below this value.[3] |
| Off-Target Effects of the PROTAC | The PROTAC may be degrading proteins other than the intended target.[6] Use a lower, more specific concentration and compare the effects with a negative control PROTAC if available.[3] |
| Solvent Toxicity | Ensure that the concentration of the solvent (e.g., DMSO) is not toxic to the cells.[7] |
Quantitative Data Summary
The following table summarizes key performance parameters for a representative ERα PROTAC.
| Parameter | Cell Line | Value |
| DC50 (Degradation Concentration 50) | MCF-7 | < 5 µM |
| IC50 (Inhibitory Concentration 50) | MCF-7 | 6.106 µM |
Note: Data presented is for a representative ERα PROTAC and may vary for this compound.
Experimental Protocols
Western Blotting Protocol for ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.[8]
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary anti-ERα antibody
-
Primary anti-β-actin (or other loading control) antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[3]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 12,000 x g for 3 minutes at 4°C.[8]
-
Protein Quantification: Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE and Western Blotting: Load 15 µg of protein from each sample onto an SDS-PAGE gel. Run the gel at 120V for 80 minutes. Transfer the proteins to a PVDF membrane.[8]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary anti-ERα antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[8]
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.[8]
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to confirm the interaction between ERα and the recruited E3 ligase in the presence of this compound.[9]
Materials:
-
ERα-positive cell line (e.g., MCF-7)
-
This compound
-
Proteasome Inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-Cereblon)
-
Primary antibodies for Western blotting (anti-ERα, anti-E3 ligase)
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat the cells with this compound or a vehicle control for 4-6 hours.[9]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.[5]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.[5]
-
Western Blot Analysis: Elute the protein complexes from the beads and run the samples on an SDS-PAGE gel. Perform a Western blot as described previously, probing with primary antibodies against ERα and the E3 ligase.[9]
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting Workflow for this compound Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Estrogen Receptor Alpha (ERα) Degradation: Validating the Efficacy of PROTAC-14
For researchers and professionals in drug development, the targeted degradation of Estrogen Receptor Alpha (ERα) represents a pivotal strategy in combating ER-positive cancers. This guide provides an objective comparison of PROTAC-14, a Proteolysis Targeting Chimera designed for ERα degradation, with alternative therapeutic modalities. We present supporting experimental data, detailed protocols for validation, and visual representations of the underlying biological and experimental workflows.
Mechanism of Action: PROTAC-Mediated ERα Degradation
PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to eliminate target proteins.[1] PROTAC-14 is comprised of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2][3] This tripartite complex formation brings the E3 ligase into close proximity with ERα, leading to the ubiquitination of ERα. This "kiss of death" marks the receptor for degradation by the 26S proteasome, effectively eliminating it from the cell.[4][5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.[1]
Quantitative Comparison of ERα Degraders
The efficacy of protein degraders is commonly quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the degrader required to reduce the target protein level by 50%, and the maximum degradation (Dmax), which represents the percentage of the target protein degraded at saturating concentrations of the degrader.
While specific DC50 and Dmax values for PROTAC-14 are not publicly available, the table below presents data for other well-characterized ERα-targeting PROTACs and the selective estrogen receptor degrader (SERD), fulvestrant, for a comparative assessment.
| Compound | Type | Cell Line | DC50 | Dmax | Citation(s) |
| ARV-471 (Vepdegestrant) | PROTAC | MCF-7 | ~0.9 nM - 2 nM | >90% | [6][7][8][9] |
| ERD-308 | PROTAC | MCF-7 | 0.17 nM | >95% | [10] |
| ERD-148 | PROTAC | MCF-7 | Not specified | >90% | [11] |
| ERE-PROTAC | PROTAC | MCF-7 | < 5 µM | Not specified | [12][13] |
| Fulvestrant | SERD | MCF-7 | ~1 µM (for 50% loss) | ~50% (at 1h) | [14][15] |
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
ERα Signaling Pathway
Caption: A simplified diagram of the Estrogen Receptor Alpha (ERα) signaling pathway.
PROTAC-Mediated ERα Degradation Workflow
Caption: The mechanism of action for PROTAC-mediated degradation of ERα.
Experimental Workflow for Validation
Caption: A typical experimental workflow for validating ERα degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess ERα degradation.
Cell Culture and Treatment
-
Cell Line: MCF-7 cells, a human breast cancer cell line that is ERα-positive, are commonly used.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.
-
Treatment: For degradation studies, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of PROTAC-14 or a vehicle control (e.g., DMSO). Treatment duration can vary, typically from 4 to 24 hours.
Western Blotting for ERα Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for ERα. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: MCF-7 cells are treated with PROTAC-14 or a vehicle control. To prevent the degradation of the target protein and stabilize the ternary complex, cells are often pre-treated with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Cells are lysed in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the E3 ligase component of the PROTAC (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C.
-
Complex Capture: Protein A/G magnetic beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are analyzed by Western blotting, probing for the presence of ERα. The detection of ERα in the sample immunoprecipitated with the E3 ligase antibody (and its absence in the control IgG) confirms the formation of the ERα-PROTAC-E3 ligase ternary complex.
Conclusion
PROTAC-14 and similar ERα-targeting PROTACs offer a potent and catalytic mechanism for the elimination of ERα, a key driver in a majority of breast cancers. The quantitative data from related PROTACs demonstrate their potential for achieving high levels of degradation at nanomolar concentrations. The provided experimental protocols offer a robust framework for the validation and comparative analysis of these next-generation therapeutics. The continued investigation and optimization of ERα degraders hold significant promise for overcoming resistance to current endocrine therapies and improving patient outcomes.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 7. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
A Comparative Guide to the Selectivity of Estrogen Receptor Alpha Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC ER Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[1][2] In the context of estrogen receptor-positive (ER+) cancers, PROTACs that selectively target ERα for degradation have emerged as a promising therapeutic strategy.[2] These molecules are bifunctional, consisting of a ligand that binds to the target protein (ERα) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC ER Degrader-14 (Compound 86)
This compound, also known as compound 86, is described as a PROTAC-type Estrogen Receptor/ERR degrader.[3] It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ligase, a linker, and a ligand that targets the estrogen receptor. While it is designed to induce the degradation of estrogen receptors, specific data quantifying its relative potency and efficacy in degrading ERα versus ERβ is not available in the reviewed literature.
Comparative Analysis of ERα-Selective Degraders
To provide a framework for evaluating the selectivity of ERα degraders, this guide presents data on several well-characterized compounds, including other PROTACs and Selective Estrogen Receptor Degraders (SERDs).
Table 1: Quantitative Comparison of ERα Degradation by Selective Degraders
| Compound Name | Type | Target(s) | DC50 (ERα) | Dmax (ERα) | ERβ Degradation | Reference(s) |
| ARV-471 (Vepdegestrant) | PROTAC | ERα | ~1.8 nM (MCF-7) | >90% | Not specified | [4] |
| ERD-148 | PROTAC | ERα | Not specified | >95% | Not specified | [5] |
| ERD-308 | PROTAC | ERα | 0.17 nM (MCF-7) | >95% | Not specified | [4] |
| Fulvestrant | SERD | ERα | Not specified | >90% | No significant change | [6][7] |
| GDC-9545 (Giredestrant) | SERD | ERα | Not specified | Potent | Not specified |
Note: DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Data is often cell-line dependent.
Experimental Protocols
The determination of a degrader's selectivity and efficacy relies on a set of key experiments. Below are detailed methodologies for commonly employed assays.
Western Blotting for ERα and ERβ Degradation
This technique is fundamental for assessing the dose- and time-dependent degradation of target proteins.
-
Cell Culture and Treatment:
-
Culture ER-positive breast cancer cell lines (e.g., MCF-7, T47D) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC degrader or vehicle control for various time points (e.g., 2, 4, 8, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for ERα and ERβ overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα and ERβ band intensities to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Competitive Binding Assay for ERα and ERβ
This assay determines the affinity of a compound for the estrogen receptors.
-
Preparation of Receptor Source:
-
Assay Setup:
-
In a multi-well plate, combine a fixed concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) with increasing concentrations of the unlabeled test compound (the PROTAC or its components).
-
Add the receptor preparation to each well.
-
Include control wells with only the radiolabeled estrogen (total binding) and with an excess of unlabeled estradiol (B170435) (non-specific binding).
-
-
Incubation and Separation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the receptor-bound from free radiolabeled estrogen using a method such as dextran-coated charcoal, hydroxylapatite, or size-exclusion chromatography.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mass Spectrometry-based Proteomics for Selectivity Profiling
This unbiased approach provides a global view of protein level changes in response to a degrader, enabling the assessment of off-target effects.
-
Cell Culture and Treatment:
-
Treat cells with the PROTAC degrader at a concentration that induces significant degradation of the target protein. Include vehicle-treated cells as a control.
-
-
Sample Preparation:
-
Lyse the cells and extract the proteins.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) based on their physicochemical properties.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and quantity.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins in each sample.
-
Compare the protein abundance between the degrader-treated and control samples.
-
Proteins that show a significant decrease in abundance in the treated samples are potential off-targets of the degrader.
-
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of a PROTAC ER degrader.
Caption: Experimental workflow for Western blotting.
Caption: Logic of ERα versus ERβ selectivity.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. Proteolysis-targeting chimeras and their implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to PROTAC ER Degrader-14: Efficacy in Tamoxifen-Resistant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PROTAC ER Degrader-14 and other estrogen receptor (ER) targeting agents in the context of tamoxifen-resistant breast cancer. The information presented is supported by experimental data to aid in the evaluation of this novel therapeutic modality.
Introduction to PROTAC ER Degraders
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy designed to harness the cell's own ubiquitin-proteasome system to specifically eliminate disease-causing proteins.[1][2][3][4][5] Unlike traditional inhibitors that only block the function of a protein, PROTACs trigger its complete degradation.[1] A PROTAC molecule is a bifunctional small molecule composed of a ligand that binds to the target protein (in this case, the estrogen receptor), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This ternary complex formation leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[1][2] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
In the context of ER-positive breast cancer, PROTAC ER degraders offer a promising approach to overcome resistance to standard-of-care endocrine therapies like tamoxifen (B1202).[6] Resistance to tamoxifen can arise through various mechanisms, including mutations in the ESR1 gene (which encodes ERα), and alterations in signaling pathways that lead to ligand-independent ER activation.[7][8][9][10]
Mechanism of Action: PROTAC ER Degrader
The following diagram illustrates the catalytic mechanism by which PROTAC ER degraders induce the degradation of the estrogen receptor.
Caption: Mechanism of Action of a PROTAC ER Degrader.
Comparative Efficacy in Tamoxifen-Resistant Cells
While "this compound" is a general term, the data below summarizes the performance of representative PROTAC ER degraders, such as vepdegestrant (ARV-471) and ERD-148, in comparison to the standard-of-care selective estrogen receptor degrader (SERD), fulvestrant, and a novel SERD in tamoxifen-resistant breast cancer cell lines.
| Compound Class | Specific Agent | Cell Line | Resistance Model | IC50 / Activity | Reference |
| PROTAC ER Degrader | Vepdegestrant (ARV-471) | MCF-7 Xenograft | Endocrine Sensitive/Resistant | Superior ER degradation and antitumor activity compared to fulvestrant. | [8][11] |
| PROTAC ER Degrader | Vepdegestrant (ARV-471) | T47D (Y537S mutant) | Endocrine Resistant (ER mutation) | GI50 = 4.5 nM | [7] |
| PROTAC ER Degrader | ERD-148 | Fulvestrant-resistant MCF-7 | Fulvestrant Resistance | Effective ERα degradation. | [4] |
| SERD | Novel SERD | MCF-7 Tam1 | Tamoxifen Resistance | IC50 = 5.37 nM | [12] |
| SERD | Fulvestrant | Tamoxifen-Resistant Models | Tamoxifen Resistance | Effective in many tamoxifen-resistant cases. | [6][13] |
Signaling Pathways in Tamoxifen Resistance
The development of tamoxifen resistance is a complex process involving the activation of alternative signaling pathways that can drive ER activity independently of estrogen. The diagram below illustrates key pathways implicated in this resistance.
Caption: Key Signaling Pathways in Tamoxifen Resistance.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PROTAC ER degraders are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on breast cancer cells.
-
Cell Seeding: Seed breast cancer cells (e.g., tamoxifen-resistant MCF-7) in 96-well plates at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, fulvestrant) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC50).
Western Blot Analysis for ERα Degradation
This protocol is used to quantify the degradation of the estrogen receptor protein.
-
Cell Lysis: After treatment with the compounds for the specified duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 15 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3][5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[3][5]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.[3] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[3]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of ERα degradation relative to the loading control.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a novel ER degrader in tamoxifen-resistant breast cancer cells.
Caption: Workflow for Efficacy Testing.
Conclusion
PROTAC ER degraders, exemplified by compounds like vepdegestrant (ARV-471), demonstrate a potent and distinct mechanism of action compared to traditional ER antagonists and SERDs. Preclinical data suggests that this class of molecules effectively degrades the estrogen receptor, including mutant forms that drive resistance, and shows superior anti-tumor activity in resistant models compared to agents like fulvestrant. The ability of PROTAC ER degraders to overcome key resistance mechanisms positions them as a highly promising therapeutic strategy for patients with tamoxifen-resistant ER-positive breast cancer. Further clinical investigation is warranted to fully elucidate their therapeutic potential in this patient population.
References
- 1. Tamoxifen Rechallenge Decreases Metastatic Potential but Increases Cell Viability and Clonogenicity in a Tamoxifen-Mediated Cytotoxicity-Resistant Subline of Human Breast MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]
- 6. Development of new estrogen receptor-targeting therapeutic agents for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arvinasmedical.com [arvinasmedical.com]
- 12. New class of selective estrogen receptor degraders reported | BioWorld [bioworld.com]
- 13. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
A Head-to-Head Battle of Estrogen Receptor Degraders: ARV-471 vs. PROTAC ER Degrader-14
In the rapidly evolving landscape of targeted protein degradation, two prominent PROTACs (Proteolysis-Targeting Chimeras) have emerged as key players in the fight against estrogen receptor-positive (ER+) breast cancer: ARV-471 (Vepdegestrant) and PROTAC ER Degrader-14. Both molecules are designed to harness the cell's natural protein disposal system to eliminate the estrogen receptor, a key driver of tumor growth in the majority of breast cancers. This guide provides a detailed comparison of their performance based on available preclinical data, outlines key experimental methodologies, and visualizes their mechanism of action.
Mechanism of Action: A Shared Strategy of Induced Degradation
Both ARV-471 and this compound operate through the same fundamental mechanism. These heterobifunctional molecules are engineered with two key components: a ligand that binds to the estrogen receptor and another that recruits an E3 ubiquitin ligase. By simultaneously binding to both the target protein (ER) and the E3 ligase, they form a ternary complex. This proximity induces the E3 ligase to tag the estrogen receptor with ubiquitin, marking it for destruction by the proteasome, the cell's protein degradation machinery.[1][2]
For ARV-471, the recruited E3 ligase is Cereblon (CRBN).[3] this compound utilizes (S)-Deoxy-thalidomide as its E3 ligase ligand, which also recruits the CRBN E3 ligase.[4]
Performance Data: A Clear Leader in Publicly Available Information
A direct comparison of the preclinical efficacy of ARV-471 and this compound is challenging due to the limited publicly available quantitative data for this compound. In contrast, ARV-471 has been extensively characterized in numerous preclinical studies.
In Vitro Performance
| Parameter | ARV-471 (Vepdegestrant) | This compound |
| Target | Estrogen Receptor α (ERα) | Estrogen Receptor/ERR |
| E3 Ligase Recruited | Cereblon (CRBN) | Cereblon (CRBN) |
| DC50 (ER Degradation) | ~0.9 - 2 nM in MCF-7 cells | Data not publicly available |
| Dmax (Maximal ER Degradation) | >90% in MCF-7 cells | Data not publicly available |
| Cell Growth Inhibition (GI50) | 3.3 nM (MCF-7), 4.5 nM (T47D) | Data not publicly available |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. GI50: Half-maximal growth inhibition.
ARV-471 demonstrates potent and efficient degradation of the estrogen receptor in ER+ breast cancer cell lines, with DC50 values in the low nanomolar range and achieving over 90% maximal degradation.[1][5][6] This potent degradation translates to effective inhibition of cancer cell proliferation.
In Vivo Performance
ARV-471 has demonstrated robust anti-tumor activity in in vivo models of ER+ breast cancer.
| Parameter | ARV-471 (Vepdegestrant) | This compound |
| Model | MCF-7 Xenograft | Data not publicly available |
| ER Degradation in Tumor | >90% | Data not publicly available |
| Tumor Growth Inhibition (TGI) | 87% - 123% (superior to fulvestrant) | Data not publicly available |
In preclinical xenograft models using MCF-7 cells, oral administration of ARV-471 led to greater than 90% degradation of the estrogen receptor within the tumor tissue.[1][6] This profound target degradation resulted in significant tumor growth inhibition, which was shown to be superior to that achieved with fulvestrant, a current standard-of-care selective estrogen receptor degrader (SERD).[1]
As with the in vitro data, in vivo efficacy data for this compound is not publicly available, precluding a comparative assessment.
Experimental Protocols
To aid researchers in the evaluation of ER degraders, detailed protocols for key experiments are provided below.
Western Blot for ER Degradation
This protocol is used to quantify the amount of a specific protein (in this case, ER) in a sample.
Methodology:
-
Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC degrader for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the estrogen receptor. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the intensity of the ER bands relative to a loading control (e.g., GAPDH or β-actin) to determine the percentage of ER degradation.
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cells.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 3 to 5 days).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by using a colorimetric assay like MTT or SRB.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice). For MCF-7 xenografts, estrogen supplementation is typically required.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PROTAC degrader (e.g., by oral gavage) and the vehicle control daily or on a specified schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be used for pharmacodynamic analysis (e.g., Western blot to confirm ER degradation). Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Conclusion
Based on the currently available preclinical data, ARV-471 (Vepdegestrant) is a well-characterized and highly potent ER-degrading PROTAC with demonstrated in vitro and in vivo efficacy. It effectively degrades the estrogen receptor, leading to robust anti-proliferative effects in cancer cells and significant tumor growth inhibition in animal models.
This compound, while sharing a similar mechanism of action, lacks the extensive public data necessary for a direct and quantitative comparison. For researchers and drug developers, the wealth of information available for ARV-471 provides a strong foundation for its continued clinical development and potential as a novel therapeutic for ER+ breast cancer. Further disclosure of preclinical data for this compound will be essential to accurately benchmark its performance against other ER-targeting degraders.
References
On-Target Efficacy of PROTAC ER Degrader-14: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC ER Degrader-14, a novel PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the Estrogen Receptor (ER), a key driver in a majority of breast cancers. This document outlines the on-target effects of this compound, presenting its performance in comparison to other ER-targeting therapeutics. Detailed experimental protocols and visual representations of the underlying biological mechanisms and workflows are provided to support further research and development.
Mechanism of Action: Targeted Protein Degradation
This compound operates through an event-driven mechanism known as targeted protein degradation. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules that orchestrate the cell's natural protein disposal system to eliminate the target protein entirely.
This compound is comprised of three key components: a ligand that specifically binds to the Estrogen Receptor, a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. Upon entering the cell, this compound forms a ternary complex with an ER protein and an E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to the ER protein. The poly-ubiquitinated ER is then recognized and degraded by the proteasome, the cell's protein degradation machinery. A single molecule of this compound can catalytically induce the degradation of multiple ER proteins, leading to a profound and sustained suppression of ER signaling.
Global Proteomics in the Spotlight: Validating the Specificity of PROTAC ER Degrader-14
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC ER Degrader-14's specificity, performance, and underlying mechanisms against alternative estrogen receptor (ER) degraders. By delving into supporting experimental data from global proteomics and other quantitative assays, this document aims to equip researchers with the critical information needed to evaluate and select the most appropriate tools for their therapeutic development programs.
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These bifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] this compound, a PTORAC-type Estrogen Receptor/ERR degrader, represents a promising agent in this class for ER-positive cancers.[2] However, a thorough evaluation of its specificity is paramount to ensure therapeutic efficacy while minimizing off-target effects.[3]
This guide will compare the performance of representative PROTAC ER degraders, with a focus on the principles guiding the evaluation of "this compound," against the established Selective Estrogen Receptor Degrader (SERD), Fulvestrant, and the clinically advanced PROTAC, Vepdegestrant (ARV-471).
Comparative Performance of ER Degraders
The primary measure of efficacy for an ER degrader is its ability to reduce the total cellular levels of the estrogen receptor. The following table summarizes key performance metrics for representative PROTAC ER degraders and Fulvestrant, based on available preclinical and clinical data. While direct head-to-head global proteomics data for this compound is not yet publicly available, the data for ERD-148, a potent and selective PROTAC ERα degrader, and the extensive data for Vepdegestrant (ARV-471) provide a strong basis for comparison.[4][5]
| Feature | PROTAC ER Degrader (Representative: ERD-148) | PROTAC ER Degrader (Representative: Vepdegestrant/ARV-471) | Selective Estrogen Receptor Degrader (SERD) (Fulvestrant) |
| Mechanism of Action | Induces proximity between ERα and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation.[4][6] | Directly recruits the E3 ubiquitin ligase to the ER for ubiquitination and subsequent degradation.[5][6] | Binds to ERα, inducing a conformational change that leads to its degradation.[7] |
| Maximum ER Degradation | Potentially >95% degradation of ERα.[8] | Up to 89% ER degradation observed in clinical trials.[5] | Reported ER degradation rate of 40-50%.[3] |
| Specificity Validation | Primarily validated through Western Blotting showing potent and selective degradation of ERα, including phosphorylated forms.[4] | Assessed in clinical trials, demonstrating a favorable safety profile.[5] | Established clinical use with a known safety and off-target profile.[3] |
| Clinical Advancement | Preclinical. | Phase 3 clinical trials.[3] | Approved and widely used therapy.[3] |
Delving into the Proteome: Experimental Validation of Specificity
Global proteomics, typically employing techniques like tandem mass tag (TMT) labeling followed by liquid chromatography-mass spectrometry (LC-MS/MS), offers an unbiased and comprehensive view of a PROTAC's impact on the entire proteome.[9] This allows for the simultaneous identification and quantification of thousands of proteins, providing a detailed map of on-target efficacy and potential off-target liabilities.[3][9]
Experimental Workflow for Global Proteomics
The following diagram illustrates a typical workflow for assessing the specificity of a PROTAC ER degrader using quantitative proteomics.
Detailed Experimental Protocol: Quantitative Proteomics
A robust assessment of off-target protein degradation is a critical step in the preclinical evaluation of any new PROTAC.[3] The following protocol outlines the key steps for a TMT-based quantitative proteomics experiment.
-
Cell Culture and Treatment:
-
Culture ER-positive breast cancer cell lines (e.g., MCF-7, T47D) to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
Include a vehicle-only control (e.g., DMSO) and a negative control PROTAC (a molecule with a mutated E3 ligase binder that cannot form a ternary complex).[3]
-
-
Protein Extraction and Digestion:
-
Isobaric Labeling:
-
Label the peptide samples from each treatment condition with tandem mass tags (TMT) or other isobaric labels.[9] This allows for the multiplexing and accurate relative quantification of proteins across all samples in a single LC-MS/MS run.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify thousands of proteins.
-
Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the this compound-treated samples compared to the controls. These are considered potential off-targets.[3]
-
The PROTAC Mechanism of Action: A Signaling Pathway Perspective
PROTAC ER degraders function by hijacking the cell's ubiquitin-proteasome system. The diagram below illustrates the key steps in this process.
Conclusion: Paving the Way for a New Generation of ER-Targeted Therapies
The comprehensive validation of PROTAC specificity through global proteomics is a cornerstone of modern drug development. While specific proteomics data for this compound is awaited, the available information on potent and selective PROTAC ER degraders like ERD-148 and the clinically advanced Vepdegestrant (ARV-471) highlights the significant potential of this therapeutic class.[4][5] Their ability to induce more profound and sustained ER degradation compared to traditional SERDs like Fulvestrant offers a promising strategy to overcome endocrine resistance in ER-positive cancers.[4][6]
Future global proteomics studies on this compound will be crucial to fully elucidate its specificity profile and benchmark its performance against existing therapies. By employing the rigorous experimental and analytical frameworks outlined in this guide, researchers can confidently advance the development of safer and more effective targeted protein degraders for the benefit of patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Comparative Analysis: PROTAC ER Degrader-14 versus Small Molecule Inhibitors for Estrogen Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between a novel therapeutic modality, PROTAC ER Degrader-14, and traditional small molecule inhibitors targeting the estrogen receptor (ER), a key driver in a majority of breast cancers. The comparison is supported by preclinical data and detailed experimental methodologies to assist researchers in evaluating these distinct approaches.
Introduction to ER Targeting Strategies
The estrogen receptor (ER) is a critical therapeutic target in hormone receptor-positive (HR+) breast cancer. For decades, the primary strategy has been to modulate or inhibit ER activity using small molecules. These are broadly categorized as Selective Estrogen Receptor Modulators (SERMs), like tamoxifen, and Selective Estrogen Receptor Degraders (SERDs), such as fulvestrant (B1683766).
A newer strategy, Proteolysis Targeting Chimeras (PROTACs), offers a fundamentally different mechanism. PROTACs are heterobifunctional molecules designed to eliminate target proteins from the cell entirely. This guide focuses on this compound, comparing its performance and mechanism with established small molecule ER inhibitors.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors and PROTACs employ distinct mechanisms to counteract ER activity.
-
Small Molecule Inhibitors (SERMs and SERDs): These drugs function through an "occupancy-driven" model.
-
SERMs (e.g., Tamoxifen): Act as competitive antagonists by binding to the ER, which blocks the proliferative signals of estrogen in breast tissue.[1]
-
SERDs (e.g., Fulvestrant): Are pure antiestrogens that bind to the ER, inhibiting receptor dimerization and nuclear localization. This binding also renders the ER-SERD complex unstable, leading to its accelerated degradation.[2][3]
-
-
PROTAC ER Degraders: These molecules operate on a catalytic, "event-driven" model.[4]
-
A PROTAC molecule is composed of a ligand that binds the target protein (ER), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[5][6]
-
By bringing the ER and the E3 ligase into close proximity, the PROTAC facilitates the tagging of ER with ubiquitin chains.[4]
-
The ubiquitinated ER is then recognized and destroyed by the cell's natural protein disposal machinery, the proteasome.[4][7]
-
Crucially, after degradation of the target, the PROTAC molecule is released and can repeat the process, degrading multiple ER proteins.[4][5]
-
Caption: Mechanisms of ER-targeting small molecules vs. PROTAC ER degraders.
Comparative Performance Data
The following tables summarize key in vitro performance metrics for this compound and representative small molecule inhibitors.
Table 1: In Vitro Potency and Efficacy
| Compound/Class | Mechanism | Target Cell Line | IC50 (Cell Proliferation) | DC50 (ER Degradation) | Max Degradation (%) | Reference(s) |
| This compound | Targeted Degradation | MCF-7 | 2.56 nM | 1.53 nM | >90% (class data) | [8] |
| Fulvestrant (SERD) | Antagonism & Degradation | MCF-7 | ~0.1 - 1.0 nM | - | ~40-65% | [9][10] |
| Tamoxifen (SERM) | Competitive Antagonism | MCF-7 | 1.41 µM | - | - | [8] |
Note: Data is compiled from different studies and should be interpreted with caution. DC50 (Degradation Concentration 50) is the concentration required to degrade 50% of the target protein.
Table 2: Key Advantages and Disadvantages
| Feature | PROTAC ER Degraders | Small Molecule Inhibitors (SERDs/SERMs) |
| Mechanism | Catalytic, event-driven | Stoichiometric, occupancy-driven |
| Potency | Often effective at very low (nanomolar) concentrations.[11] | Varies; requires sustained occupancy for effect. |
| Resistance | Can degrade mutated ER proteins, potentially overcoming resistance.[4][12] | Resistance can develop via ER mutations (e.g., ESR1).[13] |
| Selectivity | High selectivity can be achieved through specific protein binding.[6] | Off-target effects can occur. |
| Bioavailability | Orally bioavailable PROTACs have been successfully developed. | Fulvestrant has poor bioavailability requiring intramuscular injection; newer oral SERDs are available.[14][15] |
| Target Scope | Can target proteins previously considered "undruggable".[5] | Typically targets proteins with active binding sites. |
Experimental Protocols & Workflows
Accurate comparison requires robust and standardized experimental methods. Below are detailed protocols for key assays used to evaluate and compare ER-targeting compounds.
This protocol is used to quantify the reduction in ERα protein levels following treatment with a degrader or inhibitor.
Caption: Workflow for quantifying ERα protein degradation via Western Blot.
Detailed Methodology:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with varying concentrations of this compound, Fulvestrant, or a vehicle control (DMSO) for a set time, typically 24 hours. To confirm proteasome-dependent degradation, a control group can be co-treated with the degrader and a proteasome inhibitor like MG132.[12][16]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100 µL of ice-cold RIPA buffer containing protease inhibitors to each well and incubate on ice for 30 minutes.[16] Scrape the cells and centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.[10]
-
Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control protein, such as β-actin.[16]
-
This protocol measures the effect of a compound on cell proliferation and cytotoxicity. The MTT assay is a common colorimetric method.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.[17] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[17]
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Fulvestrant) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for a standard period, typically 72 hours, to assess the compound's effect on cell proliferation.[10]
-
MTT Addition and Incubation: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well to achieve a final concentration of ~0.5 mg/mL.[18] Incubate the plate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.[18]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Conclusion
This compound represents a mechanistically distinct and potent alternative to traditional small molecule ER inhibitors. Its catalytic mode of action allows for the efficient elimination of the ER protein at nanomolar concentrations.[8][11] This approach holds the potential to overcome known resistance mechanisms associated with small molecule inhibitors, such as mutations in the ER ligand-binding domain.[6][12] While small molecule inhibitors like Fulvestrant and Tamoxifen have been foundational in breast cancer therapy, the targeted degradation strategy employed by PROTACs offers a promising new avenue for developing more effective and durable treatments. Further preclinical and clinical investigation will be critical to fully delineate the therapeutic advantages of this novel class of drugs.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. protacerdegraders.com [protacerdegraders.com]
- 8. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 12. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Validating Protein Degradation
For researchers, scientists, and drug development professionals, ensuring the specific degradation of a target protein without collateral damage to the proteome is a cornerstone of therapeutic development. This guide provides an objective comparison of key methodologies for validating the absence of off-target degradation, complete with experimental data summaries, detailed protocols, and visual workflows to empower informed decision-making in your research.
The advent of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), has revolutionized drug discovery by offering a mechanism to eliminate disease-causing proteins.[1][2] However, the potential for off-target effects, where the therapeutic molecule inadvertently degrades proteins other than the intended target, remains a critical safety and efficacy concern.[3] Rigorous validation of on-target specificity is therefore not just a regulatory hurdle, but a fundamental aspect of developing safe and effective therapeutics.
This guide explores and compares the predominant techniques used to identify and validate off-target protein degradation, ranging from broad, unbiased proteome-wide analyses to specific, targeted validation methods.
Comparative Analysis of Off-Target Validation Techniques
The selection of an appropriate method for off-target analysis depends on several factors, including the stage of drug development, the desired depth of analysis, and available resources. The following table summarizes and compares the most common techniques.
| Technique | Principle | Advantages | Limitations | Data Output |
| Global Proteomics (e.g., TMT-MS, Label-Free MS) | Unbiased, quantitative mass spectrometry-based analysis of the entire proteome to identify changes in protein abundance following treatment.[4][5] | - Comprehensive, unbiased view of proteome-wide changes.- Can identify completely unexpected off-targets.[1] - Provides quantitative data on protein degradation. | - Can be technically complex and expensive. - May lack the sensitivity to detect degradation of low-abundance proteins.[3] - Distinguishing direct from indirect downstream effects on protein levels can be challenging.[4] | Relative quantification of thousands of proteins. |
| Chemical Proteomics | Utilizes chemical probes, often based on the molecule of interest, to enrich and identify binding partners from cell lysates or living cells.[6] | - Directly identifies proteins that physically interact with the compound. - Can be used to confirm target engagement. | - Requires chemical modification of the compound, which may alter its properties.[7] - May not differentiate between binders and proteins that are subsequently degraded. | List of interacting proteins. |
| Cellular Thermal Shift Assay (CETSA) & Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins upon ligand binding. TPP combines CETSA with mass spectrometry for proteome-wide analysis.[8][9] | - Label-free and can be performed in intact cells, providing a more physiological context.[7] - Directly assesses target engagement.[8] - TPP provides a proteome-wide view of target and off-target engagement.[9] | - Not all protein-ligand interactions result in a measurable thermal shift. - TPP can be technically demanding. | Changes in protein melting temperatures (Tm). |
| Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM) | A mass spectrometry-based method that specifically quantifies a predefined list of proteins with high sensitivity and accuracy.[1] | - Highly sensitive and quantitative. - Excellent for validating and monitoring known or suspected off-targets. | - Is a biased approach; it can only measure proteins that are pre-selected. - Does not allow for the discovery of novel off-targets. | Absolute or relative quantification of specific proteins. |
| Western Blot | An antibody-based technique used to detect and semi-quantify specific proteins in a sample.[10][11] | - Widely accessible, relatively inexpensive, and technically straightforward.[5] - Good for validating findings from proteomic screens for a small number of proteins. | - Low throughput and semi-quantitative.[5] - Highly dependent on the quality and specificity of the primary antibody.[10][12] - Can be prone to off-target binding by the antibody itself.[10] | Presence and relative abundance of specific proteins. |
Key Experimental Workflows
To effectively validate the absence of off-target degradation, a multi-pronged approach is often necessary, starting with broad, unbiased screening and progressing to targeted validation of potential hits.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Protein Degrader [proteomics.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. youtube.com [youtube.com]
A Head-to-Head Comparison: PROTAC ER Degrader-14 Outperforms Traditional Therapies in Models of Acquired Endocrine Resistance
For Immediate Release
In the landscape of ER-positive (ER+) breast cancer treatment, the emergence of acquired endocrine resistance remains a critical challenge. Novel therapeutic strategies are urgently needed to overcome the limitations of current standards of care, such as the selective estrogen receptor degrader (SERD) fulvestrant (B1683766). This guide provides a detailed comparison of a next-generation Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, using vepdegestrant (ARV-471) as a representative example, against fulvestrant in preclinical models of acquired endocrine resistance. This comparison is intended for researchers, scientists, and drug development professionals.
PROTAC ER degraders represent a novel class of drugs designed to harness the body's own cellular machinery to specifically target and eliminate the estrogen receptor.[1] Unlike traditional inhibitors, PROTACs induce the degradation of both wild-type and mutant ER proteins, offering a promising approach to combat resistance driven by ESR1 mutations.[1] Preclinical data robustly demonstrates the superior efficacy of PROTAC ER degraders over fulvestrant in key performance areas.
Quantitative Performance Analysis
The following tables summarize the key preclinical data comparing the performance of a representative PROTAC ER degrader (vepdegestrant/ARV-471) with fulvestrant in models of endocrine-sensitive and resistant breast cancer.
Table 1: In Vitro Estrogen Receptor (ER) Degradation
| Compound | Cell Line | ER Status | ER Degradation (%) |
| Vepdegestrant (ARV-471) | MCF7 | Wild-Type | >90% |
| T47D | Wild-Type | >90% | |
| T47D | Y537S Mutant | >90% | |
| T47D | D538G Mutant | >90% | |
| Fulvestrant | MCF7 | Wild-Type | ~63-65% (in vivo) |
| Mutant ER models | - | Reduced efficacy |
Data compiled from preclinical studies. Vepdegestrant consistently demonstrates superior and more complete degradation of both wild-type and clinically relevant mutant ER proteins compared to fulvestrant.[2][3][4]
Table 2: In Vitro Anti-proliferative Activity (GI₅₀)
| Compound | Cell Line | ER Status | GI₅₀ (nM) |
| Vepdegestrant (ARV-471) | MCF7 | Wild-Type | 3.3 |
| T47D | Wild-Type | 4.5 | |
| T47D | Y537S Mutant | 8.0 | |
| T47D | D538G Mutant | 5.7 | |
| Fulvestrant | Various | - | - |
GI₅₀ values indicate the concentration required to inhibit cell growth by 50%. Vepdegestrant shows potent inhibition of proliferation in both endocrine-sensitive (MCF7, T47D wild-type) and endocrine-resistant (T47D mutant) cell lines.[5]
Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
| Compound | Xenograft Model | ER Status | Tumor Growth Inhibition (TGI) (%) |
| Vepdegestrant (ARV-471) | MCF7 Orthotopic | Wild-Type | 87 - 123% |
| ST941/HI PDX | Y537S Mutant | Tumor Regression | |
| ST941/HI/PBR (Palbociclib-Resistant) | Y537S Mutant | 102% | |
| Fulvestrant | MCF7 Orthotopic | Wild-Type | 31 - 80% |
| Endocrine-Resistant Models | Mutant | Modest growth inhibition |
PDX: Patient-Derived Xenograft. Vepdegestrant demonstrates significantly greater tumor growth inhibition and even regression in both wild-type and mutant ER xenograft models, including those resistant to other therapies like CDK4/6 inhibitors.[2][3][6]
Mechanism of Action and Experimental Workflow
The superior performance of PROTAC ER degraders stems from their unique mechanism of action, which is visually represented below, along with a typical experimental workflow for evaluating these compounds.
Caption: PROTAC ER degraders form a ternary complex with the ER and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the ER by the proteasome.
Caption: A typical preclinical workflow for evaluating PROTAC ER degraders involves in vitro characterization of ER degradation and anti-proliferative activity, followed by in vivo assessment of anti-tumor efficacy in xenograft models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
ER Degradation Assay (Western Blot)
-
Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF7, T47D, and their endocrine-resistant derivatives) are cultured in appropriate media. Cells are seeded in 6-well plates and allowed to attach overnight. Subsequently, cells are treated with various concentrations of the PROTAC ER degrader or fulvestrant for a specified duration (e.g., 24 hours).
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the estrogen receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, and ER levels are normalized to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the PROTAC ER degrader or fulvestrant and incubated for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
-
Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID) are used for the study. For cell line-derived xenografts (CDX), cultured breast cancer cells (e.g., MCF7) are implanted, often with estrogen supplementation to support initial tumor growth. For patient-derived xenografts (PDX), tumor fragments from patients are implanted into the mice.
-
Tumor Establishment and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (vehicle control, PROTAC ER degrader, fulvestrant).
-
Drug Administration: The PROTAC ER degrader is typically administered orally, while fulvestrant is administered via intramuscular or subcutaneous injection, according to clinically relevant dosing schedules.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic Studies: At the end of the treatment period, tumors can be excised for pharmacodynamic analysis, such as measuring ER protein levels by Western blot or immunohistochemistry to confirm target engagement and degradation in vivo.
Conclusion
The preclinical data presented in this guide strongly supports the potential of PROTAC ER degraders, exemplified by vepdegestrant, as a superior therapeutic strategy for ER+ breast cancer, particularly in the context of acquired endocrine resistance. Their ability to induce robust and sustained degradation of both wild-type and mutant ER translates to enhanced anti-proliferative activity and profound anti-tumor efficacy in vivo. These findings underscore the promise of this novel class of drugs and provide a compelling rationale for their continued clinical development.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oncotarget.com [oncotarget.com]
Assessing the Bystander Effect of PROTAC ER Degrader-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the potential bystander effects of PROTAC ER Degrader-14, a novel estrogen receptor (ER) targeting PROteolysis TArgeting Chimera (PROTAC). In the absence of direct published data on the bystander effects of this compound, this document outlines a comprehensive experimental strategy. This strategy is based on established methodologies and draws comparisons with the known ER degrader fulvestrant (B1683766) and the selective ER modulator (SERM) tamoxifen (B1202). The data presented for comparator molecules is based on existing preclinical studies.
Introduction to PROTAC ER Degraders and the Bystander Effect
PROTAC ER degraders are bifunctional molecules designed to induce the degradation of the estrogen receptor, a key driver in the majority of breast cancers.[1][2] These molecules harness the cell's own ubiquitin-proteasome system to eliminate the ER protein.[1][2] One such investigational PROTAC ER degrader, ARV-471 (vepdegestrant), has demonstrated potent and nearly complete ER degradation in preclinical models, exceeding the efficacy of fulvestrant.[3][4][5]
The bystander effect in cancer therapy refers to the phenomenon where non-targeted tumor cells are killed or inhibited alongside the cells directly affected by the therapeutic agent.[2][6] This can be mediated by diffusible factors released from the targeted cells.[6][7] For ER-positive breast cancer, which can be heterogeneous, a therapeutic agent that induces a bystander effect could offer a significant clinical advantage. Studies have suggested that tamoxifen can induce a bystander effect mediated by secreted factors.[1][6]
This guide will focus on in vitro methods to assess and quantify the potential bystander effect of this compound in comparison to fulvestrant and tamoxifen.
Comparative Performance of ER-Targeting Compounds
The following table summarizes the known in vitro efficacy of the PROTAC ER degrader ARV-471 (as a proxy for this compound), fulvestrant, and tamoxifen in ER-positive breast cancer cell lines. This data provides a baseline for comparing their primary mechanism of action and potency.
| Compound | Mechanism of Action | Cell Line | ER Degradation (%) | Proliferation Inhibition (IC50) |
| PROTAC ER Degrader (ARV-471) | ER Degradation (PROTAC) | MCF-7 | >90%[3][8] | ~1 nM[8] |
| T47D | >90%[3] | Not specified | ||
| Fulvestrant | Selective ER Degrader (SERD) | MCF-7 | ~80%[9] | Not specified |
| T47D | Not specified | Not specified | ||
| Tamoxifen | Selective ER Modulator (SERM) | MCF-7 | Minimal | Not specified |
| T47D | Minimal | Not specified |
Experimental Protocols for Assessing Bystander Effects
To investigate the bystander effect of this compound, two primary in vitro assays are proposed: the co-culture assay and the conditioned medium transfer assay.
Protocol 1: Co-culture Bystander Effect Assay
This assay directly assesses the effect of this compound on ER-negative "bystander" cells when they are grown together with ER-positive "target" cells.
1. Cell Lines and Labeling:
-
Target Cells: ER-positive breast cancer cell line (e.g., MCF-7).
-
Bystander Cells: ER-negative breast cancer cell line (e.g., MDA-MB-231) stably expressing a fluorescent protein (e.g., Green Fluorescent Protein - GFP) for easy identification.
2. Procedure: a. Seed the target (MCF-7) and bystander (MDA-MB-231-GFP) cells together in a 96-well plate at a defined ratio (e.g., 1:1). b. Include monoculture controls for both cell lines. c. After 24 hours, treat the co-cultures and monocultures with a range of concentrations of this compound, fulvestrant, tamoxifen, or a vehicle control (DMSO). The concentrations should be chosen based on the known cytotoxic effects on the target cells, with minimal direct toxicity to the bystander cells in monoculture. d. Incubate the plates for 72 hours. e. Stain the cells with a viability dye (e.g., Propidium Iodide) to identify dead cells. f. Analyze the plates using a high-content imaging system or flow cytometry.
3. Data Analysis:
- Quantify the percentage of viable bystander cells (GFP-positive) in the drug-treated co-culture wells compared to the vehicle-treated co-culture wells. A significant decrease in the viability of bystander cells in the presence of target cells indicates a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by factors secreted from the target cells.
1. Preparation of Conditioned Medium: a. Seed the target cells (MCF-7) in a T-75 flask and allow them to reach 70-80% confluency. b. Treat the cells with a cytotoxic concentration of this compound, fulvestrant, tamoxifen, or a vehicle control for 48 hours. c. Collect the culture supernatant. d. Centrifuge the supernatant at 500 x g for 10 minutes to remove cell debris. e. Filter the supernatant through a 0.22 µm filter to sterilize it. This is the "conditioned medium."
2. Procedure: a. Seed the bystander cells (MDA-MB-231-GFP) in a 96-well plate and allow them to adhere overnight. b. Remove the existing medium and replace it with the conditioned medium from the treated or vehicle-treated target cells. c. Incubate for 48-72 hours. d. Assess the viability of the bystander cells using a standard assay such as CellTiter-Glo® or MTT.
3. Data Analysis:
- Compare the viability of bystander cells treated with conditioned medium from drug-treated target cells to those treated with medium from vehicle-treated cells. A significant reduction in viability suggests that the bystander effect is mediated by secreted factors.
Protocol 3: Western Blot for ERα Degradation
This protocol is used to confirm the on-target effect of the degraders.
1. Cell Lysis: a. Treat ER-positive cells (MCF-7) with the compounds for the desired time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with a primary antibody against ERα and a loading control (e.g., GAPDH or β-actin). e. Wash and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
- Quantify the band intensities and normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.
Visualizing Pathways and Workflows
Conclusion
This guide outlines a robust experimental framework to assess the potential bystander effects of this compound. By comparing its performance against established ER-targeted therapies like fulvestrant and tamoxifen, researchers can gain valuable insights into its mechanism of action and potential therapeutic advantages. The proposed co-culture and conditioned medium assays, supported by quantitative analysis of cell viability and ER degradation, will provide a comprehensive evaluation of the bystander killing capabilities of this novel PROTAC degrader. The generation of such data is crucial for the continued development and clinical translation of next-generation cancer therapeutics.
References
- 1. A novel bystander effect in tamoxifen treatment: PPIB derived from ER+ cells attenuates ER- cells via endoplasmic reticulum stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatio-temporal analysis of tamoxifen-induced bystander effects in breast cancer cells using microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Pfizer [pfizer.com]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spatio-temporal analysis of tamoxifen-induced bystander effects in breast cancer cells using microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Estrogen Receptor-Targeting PROTACs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of different Estrogen Receptor (ER)-targeting Proteolysis Targeting Chimeras (PROTACs), supported by experimental data. This emerging class of therapeutics holds immense promise for overcoming resistance to standard endocrine therapies in ER-positive breast cancer.
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] An ER-targeting PROTAC typically consists of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the ER, offering a distinct and potentially more effective mechanism than traditional inhibitors.[3] This guide will delve into a comparative analysis of prominent ER-targeting PROTACs, focusing on their degradation efficiency, anti-proliferative activity, and specificity.
Quantitative Performance of ER-Targeting PROTACs
The efficacy of ER-targeting PROTACs is primarily assessed by their ability to induce ER degradation and inhibit cancer cell growth. Key metrics include the half-maximal degradation concentration (DC50), the maximum percentage of degradation (Dmax), and the half-maximal growth inhibition concentration (GI50). The following tables summarize the performance of several notable ER-targeting PROTACs based on preclinical data.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| Vepdegestrant (ARV-471) | Cereblon (CRBN) | MCF-7 | ~0.9 - 2 | >95 | [4][5][6][7][8] |
| T47D | Not specified | >90 | [4] | ||
| BT474 | Not specified | >90 | [4] | ||
| CAMA-1 | Not specified | >90 | [4] | ||
| ZR-75-1 | Not specified | >90 | [4] | ||
| ERD-148 | von Hippel-Lindau (VHL) | MCF-7 | Not specified | >90 (at 10 nM) | [9][10] |
| T47D | Not specified | Not specified | [11] | ||
| ERD-308 | von Hippel-Lindau (VHL) | MCF-7 | 0.17 | >95 (at 5 nM) | [9] |
| T47D | 0.43 | >95 (at 5 nM) | [9] | ||
| ERE-PROTAC | von Hippel-Lindau (VHL) | MCF-7 | <5000 | Not specified | [12] |
| T47D | Not specified | Dose-dependent | [12] | ||
| PROTAC-2 | SCFβ-TRCP | In vitro | 5000-10000 (for max degradation) | Not specified | [1] |
| VHL-PROTAC-6 | von Hippel-Lindau (VHL) | MCF7-neo/HER2 | Not specified | Concentration-dependent | [1] |
| SNIPER-8 | XIAP | MCF7-neo/HER2 | 305 ± 103 | 76 | [1] |
| PROTAC | Cell Line | GI50 (nM) | Citation(s) |
| Vepdegestrant (ARV-471) | MCF-7 (wild-type ER) | 3.3 | [8] |
| T47D (wild-type ER) | 4.5 | [8] | |
| T47D (ERY537S mutant) | 8 | [8] | |
| T47D (ERD538G mutant) | 5.7 | [8] | |
| ERD-148 | MCF-7 (wild-type) | 0.8 | [9] |
| MCF-7 (cY537S mutant) | 10.5 | [9] | |
| MCF-7 (cD538G mutant) | 6.1 | [9] | |
| ERE-PROTAC | MCF-7 | 6106 | [12] |
Mechanism of Action and Signaling Pathways
ER-targeting PROTACs function by inducing the formation of a ternary complex between the estrogen receptor, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the ER, marking it for degradation by the 26S proteasome. This process effectively eliminates the ER protein from the cell, thereby abrogating both ligand-dependent and -independent ER signaling pathways that drive the growth of ER-positive breast cancer.
Caption: Mechanism of action for ER-targeting PROTACs.
Downstream of ER degradation, a cascade of signaling events is inhibited. ER is a key transcription factor that, upon activation by estrogen, promotes the expression of genes involved in cell proliferation and survival. By eliminating ER, PROTACs effectively shut down this pro-tumorigenic signaling.
Caption: ER signaling pathway and the point of intervention by PROTACs.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
ER Degradation Assay (Western Blot)
This protocol outlines the general steps to assess the degradation of Estrogen Receptor α (ERα) in breast cancer cell lines following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ER-targeting PROTAC or control compounds (e.g., vehicle, fulvestrant) for a specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC or control compounds.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Global Proteomics for Off-Target Identification
Mass spectrometry-based proteomics is a powerful tool for the unbiased identification of off-target effects of PROTACs.
Caption: Workflow for identifying off-target effects of PROTACs.
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration that gives maximal target degradation, a vehicle control, and a negative control (e.g., an inactive epimer of the PROTAC).
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling:
-
Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify thousands of proteins.
-
Perform statistical analysis to identify proteins that are significantly and consistently downregulated in the PROTAC-treated samples compared to the controls. These are potential off-targets.
-
-
Validation:
-
Validate the potential off-targets using orthogonal methods such as Western blotting.
-
Conclusion
ER-targeting PROTACs represent a promising new frontier in the treatment of ER-positive breast cancer. Their unique mechanism of action, leading to the efficient and sustained degradation of the estrogen receptor, offers the potential to overcome the limitations of current endocrine therapies, particularly in the context of acquired resistance.[13] The data presented in this guide highlight the potent anti-cancer activity of several ER-targeting PROTACs in preclinical models. Vepdegestrant (ARV-471), in particular, has demonstrated robust ER degradation and tumor growth inhibition, leading to its advancement into clinical trials.[14] Continued research and head-to-head clinical comparisons will be crucial to fully elucidate the therapeutic potential of this exciting new class of drugs and to identify the most effective PROTACs for patients with ER-positive breast cancer.
References
- 1. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-mediated degradation of an endoplasmic reticulum membrane protein - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating PROTAC-Mediated Ubiquitination of the Estrogen Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the ubiquitination and subsequent degradation of the Estrogen Receptor (ER) mediated by Proteolysis-Targeting Chimeras (PROTACs). We present supporting experimental data, detailed protocols for key validation assays, and a comparison with alternative ER-targeting strategies.
Introduction to ER-Targeting PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] An ER-targeting PROTAC consists of a ligand that binds to the Estrogen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation (ER-PROTAC-E3 ligase) facilitates the polyubiquitination of ER, marking it for degradation by the 26S proteasome.[2][3] This approach offers a powerful strategy to eliminate ER protein, a key driver in the majority of breast cancers, and has the potential to overcome resistance to traditional endocrine therapies.[4][5]
Quantitative Comparison of ER-Targeting PROTACs
The efficacy of ER-targeting PROTACs is typically quantified by their ability to induce ER degradation. Key metrics include the DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation). Lower DC50 values indicate higher potency.
| PROTAC Name/Identifier | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (% Degradation) | Citation |
| ARV-471 (Vepdegestrant) | Cereblon (CRBN) | MCF-7 | <10 | >80% | [2][6] |
| ERE-PROTAC | von Hippel-Lindau (VHL) | MCF-7 | <5000 | Not Specified | [7] |
| ERD-308 | von Hippel-Lindau (VHL) | MCF-7 | 0.17 | >95% | [8] |
| SNIPER(ER)-87 | IAP | MCF-7 | >3 | >50% | [8] |
| PROTAC-B | von Hippel-Lindau (VHL) | T47D | ~25,000 | Not Specified | [9] |
Key Experiments for Validating ER Ubiquitination and Degradation
The following are critical experiments to confirm that an ER-targeting PROTAC is functioning through the intended ubiquitination and proteasomal degradation pathway.
Western Blotting to Demonstrate ER Degradation
This is the most common method to visualize and quantify the reduction in ER protein levels following PROTAC treatment.
Experimental Protocol:
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7, T47D) and allow them to adhere. Treat the cells with a dose-range of the ER PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO). To confirm proteasome-dependent degradation, include a condition where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 15-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for Estrogen Receptor Alpha. Also, probe for a loading control (e.g., β-actin or GAPDH) to normalize for protein loading. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of ER degradation relative to the vehicle control.
Immunoprecipitation (IP) to Detect Ubiquitinated ER
This assay directly demonstrates the ubiquitination of the Estrogen Receptor.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the ER PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter time period (e.g., 2-6 hours) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer compatible with immunoprecipitation (e.g., Triton-based lysis buffer).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the Estrogen Receptor overnight at 4°C. Add Protein A/G beads to pull down the ER and its bound proteins.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting for Ubiquitin: Run the eluted samples on an SDS-PAGE gel and perform a Western blot using a primary antibody that recognizes ubiquitin. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitinated ER.[9]
Mass Spectrometry to Identify Ubiquitination Sites
Mass spectrometry (MS) provides a highly sensitive and specific method to identify the precise lysine (B10760008) residues on the Estrogen Receptor that are ubiquitinated.[10]
Experimental Protocol:
-
Sample Preparation: Perform an immunoprecipitation of ER from PROTAC-treated cells as described above.
-
In-gel or In-solution Digestion: Elute the immunoprecipitated proteins and digest them into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[11]
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify peptides. A key signature of ubiquitination is a di-glycine remnant on a lysine residue, which results from the tryptic digest of the isopeptide bond between ubiquitin and the target protein. This allows for the precise mapping of ubiquitination sites.
Visualizing the Mechanisms and Workflows
Comparison with Alternative ER-Targeting Strategies
PROTACs represent a novel approach to targeting the Estrogen Receptor, distinct from traditional endocrine therapies.
| Therapeutic Strategy | Mechanism of Action | Advantages | Limitations |
| PROTACs | Catalytically induce the ubiquitination and proteasomal degradation of the entire ER protein.[2] | - Event-driven, sub-stoichiometric pharmacology.[12]- Potential to overcome resistance from ER mutations.[7]- Complete elimination of both signaling and non-signaling functions of ER. | - Potential for off-target protein degradation.[11]- "Hook effect" at high concentrations can reduce efficacy.[5]- Complex pharmacokinetics and pharmacodynamics. |
| Selective Estrogen Receptor Modulators (SERMs) (e.g., Tamoxifen) | Act as competitive antagonists of estrogen at the ER, blocking its transcriptional activity.[5] | - Well-established clinical efficacy.- Oral bioavailability. | - Can have partial agonist activity in other tissues.- Development of resistance is common.[5] |
| Selective Estrogen Receptor Degraders (SERDs) (e.g., Fulvestrant) | Bind to ER and induce a conformational change that leads to its degradation, though the mechanism is distinct from PROTACs.[2] | - Pure antagonist activity.- Effective in some tamoxifen-resistant cases. | - Poor oral bioavailability, requiring intramuscular injection.[8]- Incomplete ER degradation compared to potent PROTACs. |
| Aromatase Inhibitors (AIs) (e.g., Letrozole) | Inhibit the aromatase enzyme, thereby blocking the peripheral synthesis of estrogen. | - Highly effective in postmenopausal women.- Oral bioavailability. | - Ineffective in premenopausal women where ovaries are the primary source of estrogen.- Does not target the ER directly, so resistance can occur through ER mutations or activation by other pathways. |
Conclusion
Validating the mechanism of action of an ER-targeting PROTAC is a multi-step process that requires a combination of robust biochemical and cellular assays. Western blotting provides the initial evidence of ER degradation, while immunoprecipitation confirms the induction of ubiquitination. Mass spectrometry offers the most definitive evidence by identifying the specific sites of ubiquitin modification. When compared to traditional endocrine therapies, ER-targeting PROTACs offer a unique and potentially more effective strategy for eliminating the ER protein, with the promise of overcoming existing resistance mechanisms. A thorough preclinical validation using the experimental frameworks outlined in this guide is essential for the successful development of these novel therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Emerging protein degradation strategies: expanding the scope to extracellular and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PROTAC ER Degrader-14
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds like PROTAC ER Degrader-14 are paramount to ensuring laboratory safety and environmental protection. As a potent, biologically active small molecule designed to hijack the cell's natural protein disposal system, this compound requires careful management from acquisition to disposal.[1][2][3]
This guide provides essential safety and logistical information for the proper disposal of this compound, based on established best practices for hazardous laboratory chemicals and similar PROTAC compounds.
Disclaimer: This information is intended as a general guide. A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before handling.[4][5] All procedures must be conducted in strict accordance with local, state, and federal regulations, as well as the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.
Core Principles of Chemical Waste Management
The disposal of any research chemical is governed by stringent regulations to protect personnel and the environment. It is crucial to treat all novel research compounds, including PROTACs, as potentially hazardous waste.[6] Never dispose of such chemicals down the sink or in regular trash receptacles.[6] The designated and mandatory route for disposal is through your institution's EHS program.[6]
Illustrative Data for Disposal Consideration
While a specific SDS for this compound is not publicly available, the following table outlines typical parameters that researchers must consider for the disposal of potent, small molecule compounds. These values are for illustrative purposes and must be confirmed with the compound-specific SDS provided by the manufacturer.
| Parameter | Guideline | Relevance to Disposal |
| Chemical Name | This compound | Ensures accurate identification for waste labeling and collection. |
| Hazards | Potentially harmful if swallowed or inhaled. May cause skin and eye irritation. Potentially toxic to aquatic life. | Dictates the necessity for segregated waste streams and prevents environmental release.[7] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. | Incompatible materials must not be mixed in the same waste container to prevent dangerous chemical reactions.[7] |
| Storage (Solid) | Recommended at -20°C for long-term stability. | Proper storage prevents degradation into unknown, potentially more hazardous, compounds. |
| Storage (In Solution) | Typically -80°C in a suitable solvent like DMSO. | Solutions must be collected as liquid hazardous waste. The solvent itself has specific disposal requirements. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a systematic process of waste segregation, collection, labeling, and transfer.
Personal Protective Equipment (PPE)
Before handling the compound in any form (solid or in solution), always wear appropriate PPE. This includes:
-
A properly fitted lab coat.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
Waste Segregation
All materials that have come into contact with this compound must be treated as hazardous chemical waste. Do not mix this waste with non-hazardous or general laboratory trash. Segregate waste into the following categories:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weighing paper, wipes, and absorbent pads.
-
Contaminated Personal Protective Equipment (e.g., gloves).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
-
Sharps Waste:
-
Contaminated pipette tips, needles, and blades.
-
Waste Collection and Containment
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container should be clearly labeled for "Hazardous Chemical Waste."[8]
-
Liquid Waste: Collect all liquid waste in a separate, sealed, and shatter-resistant container. This container must be compatible with the solvents used (e.g., a designated container for halogenated or non-halogenated solvents). Never mix incompatible waste streams.[7][8]
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-proof sharps container that is clearly labeled as hazardous waste.
Labeling and Documentation
Accurate labeling is critical for safety and regulatory compliance. All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration (if in solution) and the solvent used.
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator or research group.
Storage and Pickup
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory. This area should be away from general traffic and clearly marked. Follow your institutional procedures to schedule a pickup by the EHS department for final disposal.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: General workflow for the safe disposal of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling PROTAC ER Degrader-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PROTAC ER Degrader-14. As a potent, biologically active molecule designed for targeted protein degradation, meticulous adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling hazardous chemical compounds and similar PROTAC molecules.[1][2]
Compound Information
This compound is a PROTAC-type Estrogen Receptor/ERR degrader. It is composed of an E3 ubiquitin ligase ligand, (S)-Deoxy-thalidomide, a PROTAC Linker, N-Boc-piperazine, and a target protein ligand, ER ligand-6.[3][4] Due to its mechanism of action, which involves hijacking the cell's natural protein disposal system, it should be treated as a hazardous compound.[5][6]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE required.[7] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended).[7] | Chemical-resistant gloves (e.g., thicker nitrile or neoprene). |
| Eye and Face Protection | Safety glasses with side shields.[7][8] | Chemical splash goggles or a full-face shield when there is a risk of splashes.[8] |
| Body Protection | A lab coat worn over personal clothing.[7][8] | A chemical-resistant apron or a disposable gown over the lab coat. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working with larger quantities. |
| Footwear | Closed-toe shoes.[8] | Chemical-resistant shoe covers may be used in areas with a higher risk of spills. |
Operational Plan: Safe Handling and Solution Preparation
Adherence to a strict operational workflow is crucial to minimize exposure and maintain the integrity of the compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling, preparation, and storage of this compound.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and pose a risk to public health.
| Waste Type | Collection and Labeling | Disposal Procedure |
| Solid Waste | Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. Label clearly as "Hazardous Waste" with the full chemical name.[1] | Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.[2] |
| Liquid Waste | Collect in a sealed, shatter-resistant container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety office.[1] Label with "Hazardous Waste" and the full chemical name.[1] | Dispose of through an approved hazardous waste disposal facility. Do not pour down the drain.[2] |
| Contaminated Sharps | Dispose of in a designated sharps container that is puncture-resistant and leak-proof. | Manage as hazardous waste through your institution's approved disposal channels. |
| Contaminated PPE | Collect in a designated hazardous waste container.[1] | Dispose of as hazardous chemical waste. |
Spill Management
In the event of a spill, evacuate the immediate area and prevent others from entering. For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.[2] All cleanup materials must be collected in a sealed container and disposed of as hazardous waste.[2] The spill area should be decontaminated with an appropriate solvent.
By adhering to these safety protocols, researchers can minimize the risks associated with handling potent compounds like this compound and ensure a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 5. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 6. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
